molecular formula C7H5F2NO2 B1422786 2-(Difluoromethyl)pyridine-3-carboxylic acid CAS No. 1256809-21-8

2-(Difluoromethyl)pyridine-3-carboxylic acid

Cat. No.: B1422786
CAS No.: 1256809-21-8
M. Wt: 173.12 g/mol
InChI Key: MWRJZXKVDQJAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H5F2NO2 and its molecular weight is 173.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(difluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-6(9)5-4(7(11)12)2-1-3-10-5/h1-3,6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRJZXKVDQJAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001257406
Record name 2-(Difluoromethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256809-21-8
Record name 2-(Difluoromethyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256809-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Difluoromethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethyl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Difluoromethyl)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, 2-(difluoromethyl)pyridine-3-carboxylic acid (also known as 2-(difluoromethyl)nicotinic acid) represents a molecule of significant interest. The incorporation of the difluoromethyl (CHF₂) group into pharmacologically active scaffolds can profoundly influence their metabolic stability, lipophilicity, and binding affinity, making it a valuable bioisostere for hydroxyl, thiol, and amine moieties.[1] This guide provides a comprehensive overview of plausible and chemically sound synthetic strategies for this important building block, drawing upon established methodologies for analogous fluorinated nicotinic acids.

Introduction: The Significance of the Difluoromethyl Group

The difluoromethyl group has emerged as a crucial substituent in modern medicinal chemistry. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor offer distinct advantages in drug design.[1] Consequently, robust and scalable synthetic routes to molecules like this compound are in high demand for the development of novel therapeutics and agrochemicals.[2]

Proposed Synthetic Strategies

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, chemically sound pathways can be constructed based on established methods for analogous compounds, particularly 2-(trifluoromethyl)nicotinic acid. The following sections detail two such proposed strategies:

  • Strategy 1: Ring Formation Followed by Functionalization

  • Strategy 2: Difluoromethylation of a Pre-functionalized Pyridine Ring

Strategy 1: De Novo Synthesis of the Pyridine Ring

This approach focuses on constructing the this compound scaffold from acyclic precursors. This method offers the advantage of building the core structure with the desired substituents in a controlled manner. A plausible route can be adapted from the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives.[3][4]

Conceptual Workflow for De Novo Synthesis

A Ethyl 4,4-difluoroacetoacetate C Dienyl Aldehyde Intermediate A->C Vilsmeier-type Reaction B Vinyl Ether B->C E Ethyl 2-(difluoromethyl)nicotinate C->E Cyclization D Ammonia Source D->E G This compound E->G Saponification F Hydrolysis F->G

Caption: De Novo Synthesis Workflow.

Step-by-Step Protocol (Proposed)

Step 1: Synthesis of the Dienyl Aldehyde Intermediate

This step involves a Vilsmeier-type reaction of a difluoroacetoacetate with a vinyl ether.

  • To a solution of ethyl 4,4-difluoroacetoacetate in a suitable aprotic solvent (e.g., dichloromethane), add a Vilsmeier reagent (e.g., prepared from oxalyl chloride and dimethylformamide) at a controlled temperature (e.g., 0 °C).

  • Slowly add an appropriate vinyl ether (e.g., ethyl vinyl ether).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work up the reaction by quenching with an aqueous base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purify the resulting dienyl aldehyde intermediate by column chromatography.

Step 2: Cyclization to form Ethyl 2-(difluoromethyl)nicotinate

The dienyl aldehyde is then cyclized with an ammonia source to form the pyridine ring.

  • Dissolve the purified dienyl aldehyde intermediate in a protic solvent such as methanol.

  • Add an aqueous solution of ammonium hydroxide.

  • Heat the mixture to a moderate temperature (e.g., 60 °C) and stir for several hours until the cyclization is complete.

  • Cool the reaction mixture and extract the ethyl 2-(difluoromethyl)nicotinate with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by vacuum distillation or column chromatography.

Step 3: Hydrolysis to this compound

The final step is the saponification of the ester to the desired carboxylic acid.

  • Dissolve the ethyl 2-(difluoromethyl)nicotinate in a mixture of ethanol and water.

  • Add a stoichiometric excess of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and monitor the reaction until the ester is fully hydrolyzed.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4.

  • The product, this compound, should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Strategy 2: Late-Stage Difluoromethylation of a Pyridine Precursor

This strategy involves starting with a pre-functionalized pyridine ring, such as a 2-halonicotinate, and introducing the difluoromethyl group in a later step. This approach can be advantageous if the starting pyridine derivatives are readily available.

Conceptual Workflow for Late-Stage Difluoromethylation

A Ethyl 2-chloronicotinate D Ethyl 2-(difluoromethyl)nicotinate A->D Cross-Coupling Reaction B Difluoromethylating Agent (e.g., TMSCF₂H or Ruppert-Prakash Reagent) B->D C Copper or Palladium Catalyst C->D F This compound D->F Saponification E Hydrolysis E->F

Caption: Late-Stage Difluoromethylation Workflow.

Step-by-Step Protocol (Proposed)

Step 1: Cross-Coupling Reaction to Introduce the Difluoromethyl Group

This key step involves a transition-metal-catalyzed cross-coupling reaction. A modified Ullmann-type reaction is a plausible approach.[5][6]

  • To a reaction vessel, add ethyl 2-chloronicotinate, a copper(I) salt (e.g., CuI), and a suitable ligand (e.g., a phenanthroline or diamine derivative).

  • Add a difluoromethylating agent, such as (difluoromethyl)trimethylsilane (TMSCF₂H), along with a fluoride source (e.g., CsF or TBAF).

  • Add a high-boiling point aprotic solvent (e.g., DMF or NMP).

  • Heat the reaction mixture to an elevated temperature (e.g., 100-140 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer and purify the resulting ethyl 2-(difluoromethyl)nicotinate by column chromatography.

Step 2: Hydrolysis to this compound

This step is identical to the final step in Strategy 1.

  • Dissolve the purified ethyl 2-(difluoromethyl)nicotinate in an alcohol/water mixture.

  • Add a strong base (e.g., NaOH or KOH).

  • Reflux the mixture until the reaction is complete.

  • Cool and acidify with a mineral acid to precipitate the product.

  • Isolate the this compound by filtration, wash, and dry.

Data Summary

The following table summarizes the proposed reaction parameters for the key steps in each strategy. These are based on typical conditions for analogous reactions and should be optimized for specific laboratory conditions.

Strategy Step Key Reagents Solvent Temperature (°C) Typical Yield (Estimated)
1: De Novo Synthesis Vilsmeier-type ReactionEthyl 4,4-difluoroacetoacetate, Vilsmeier reagentDichloromethane0 to RT60-80%
CyclizationDienyl aldehyde, Ammonium hydroxideMethanol6050-70%
HydrolysisEthyl 2-(difluoromethyl)nicotinate, NaOHEthanol/WaterReflux>90%
2: Late-Stage Cross-CouplingEthyl 2-chloronicotinate, TMSCF₂H, CuIDMF or NMP100-14040-60%
Difluoromethylation HydrolysisEthyl 2-(difluoromethyl)nicotinate, NaOHEthanol/WaterReflux>90%

Conclusion and Future Perspectives

The synthesis of this compound is a key challenge for chemists in the pharmaceutical and agrochemical industries. While direct, published protocols are scarce, the synthetic routes outlined in this guide provide a solid foundation for its preparation. These strategies are based on well-established chemical principles and analogous transformations of similar fluorinated heterocycles. Further research into more efficient and scalable methods, such as those employing photoredox catalysis for radical difluoromethylation, will undoubtedly continue to emerge, expanding the toolbox for the synthesis of this and other valuable fluorinated building blocks.

References

physicochemical properties of 2-(Difluoromethyl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Difluoromethyl)pyridine-3-carboxylic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. The strategic incorporation of the difluoromethyl (CHF₂) group in place of more traditional moieties like hydroxyl or thiol groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It details the theoretical basis for its utility in drug design, supported by authoritative literature, and presents standardized protocols for the experimental determination of its key physicochemical parameters. While extensive experimental data for this specific molecule is not widely published, this guide offers a robust framework for its characterization and strategic deployment in research endeavors.

Introduction: The Strategic Value of the Difluoromethyl Group

The pyridine-3-carboxylic acid (nicotinic acid) scaffold is a well-established pharmacophore present in numerous therapeutic agents.[1] The introduction of a difluoromethyl group at the 2-position creates a molecule with unique and highly desirable properties for drug discovery. The CHF₂ group is recognized as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities.[2][3] This substitution offers several key advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CHF₂ group resistant to oxidative metabolism, which can extend a drug candidate's half-life.[4][5]

  • Enhanced Lipophilicity: The difluoromethyl group increases lipophilicity, a critical factor for improving membrane permeability and oral bioavailability.[4][6] It provides a more lipophilic character than a hydroxyl group but is less lipophilic than the trifluoromethyl (CF₃) group, offering a nuanced tool for property modulation.[7]

  • Hydrogen Bond Donor Capability: Unlike the trifluoromethyl group, the CHF₂ moiety possesses an acidic proton capable of forming weak hydrogen bonds, which can contribute to enhanced binding affinity with biological targets.[2][4]

These attributes make this compound a valuable starting point for the synthesis of novel pharmaceuticals and agrochemicals, particularly in the development of antifungal and fungicidal agents.[1]

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. This section summarizes the available and predicted data for this compound.

Chemical Identity and Structure

The foundational identity of the compound is established by its structure and nomenclature.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

Identifier Value Source(s)
IUPAC Name This compound [8]
Synonyms 2-(difluoromethyl)nicotinic acid [8]
CAS Number 1256809-21-8 [8]
Molecular Formula C₇H₅F₂NO₂ [1]
Molecular Weight 173.12 g/mol [1]

| MDL Number | MFCD18257239 |[1] |

Predicted and Expected Physical Properties

While experimentally determined values are not widely available in peer-reviewed literature, several key properties have been predicted using computational models. These serve as valuable estimates for experimental design.

Table 2: Summary of Physicochemical Properties

Property Predicted/Expected Value Comments and Context Source(s)
Physical State Solid Expected based on analogous structures. N/A
Melting Point Not available Experimental determination is required. Analogous 2-(trifluoromethyl)pyridine-3-carboxylic acid melts at 184-188 °C.
Boiling Point 286.7 ± 40.0 °C (at 760 mmHg) Predicted value. High boiling point is expected due to hydrogen bonding and polarity. [9]
Density 1.405 ± 0.06 g/cm³ Predicted value. [9]
pKa 2.69 ± 0.36 Predicted value. The electron-withdrawing difluoromethyl group is expected to increase the acidity of the carboxylic acid compared to unsubstituted nicotinic acid (pKa ≈ 4.85). [9]
logP Not available Experimental determination is critical. The CHF₂ group will increase lipophilicity compared to a hydroxyl or amine group. N/A

| Solubility | Sparingly soluble in water; soluble in organic solvents. | Expected behavior for a carboxylic acid with an aromatic ring. Experimental verification is necessary. | N/A |

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties of this compound. These protocols are based on established, authoritative methods.

Melting Point Determination

The melting point provides a quick and effective assessment of purity. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Protocol:

  • Sample Preparation: Finely powder a small amount of the crystalline solid. Tap the open end of a capillary tube into the powder to collect a small sample.[3]

  • Packing: Invert the tube and tap it on a hard surface to pack the solid into the closed end to a height of 1-2 mm.[3]

  • Measurement: Place the capillary tube into a calibrated melting point apparatus.

  • Rapid Determination: Heat the sample rapidly to obtain an approximate melting point range.

  • Accurate Determination: Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[10]

  • Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the last crystal melts. This range is the melting point.

Solubility Profile

Determining the solubility in a range of solvents is crucial for reaction setup, purification, and formulation.

Protocol:

  • Solvent Selection: Prepare test tubes with a panel of solvents (e.g., water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, ethanol, acetone, dichloromethane).

  • Sample Addition: To 1 mL of each solvent, add approximately 10 mg of the compound.

  • Observation: Vigorously shake each tube and observe for dissolution at room temperature. Note as "soluble," "sparingly soluble," or "insoluble."

  • Interpretation:

    • Solubility in water suggests high polarity.[11]

    • Solubility in 5% NaOH and 5% NaHCO₃ indicates an acidic functional group (carboxylic acid).[12]

    • Solubility in 5% HCl would indicate a basic functional group (the pyridine nitrogen is weakly basic).[11]

    • Solubility in organic solvents is expected.

Determination of pKa by Potentiometric Titration

The pKa is a measure of the acidity of the carboxylic acid group and the basicity of the pyridine nitrogen. Potentiometric titration is a highly accurate method for its determination.[13]

pka_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve accurately weighed sample in deionized water prep2 Calibrate pH meter with standard buffers (pH 4, 7, 10) titrate Titrate sample solution with standardized 0.1 M NaOH prep2->titrate record Record pH after each incremental addition of titrant titrate->record plot Plot pH vs. Volume of NaOH added record->plot find_pka Determine pKa of carboxylic acid at the half-equivalence point plot->find_pka

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • Solution Preparation: Prepare a ~0.01 M solution of the compound in deionized water.[14]

  • Titration: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).[14]

  • Data Collection: Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa of the carboxylic acid is the pH at the point where half of the acid has been neutralized (the half-equivalence point).[13] A second inflection point may be observed corresponding to the protonation of the pyridine nitrogen.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a critical measure of lipophilicity and a key predictor of a drug's pharmacokinetic properties.[15] The shake-flask method is the gold standard for its measurement.[16]

logp_workflow cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate n-octanol with water (or buffer) prep2 Pre-saturate water (or buffer, pH 7.4) with n-octanol dissolve Dissolve compound in one phase (typically n-octanol) prep2->dissolve mix Combine with the other phase and shake until equilibrium is reached dissolve->mix separate Separate the two phases by centrifugation mix->separate quantify Quantify compound concentration in both phases (e.g., by HPLC-UV) separate->quantify calculate Calculate LogP = log([Compound]octanol / [Compound]water) quantify->calculate

Caption: Workflow for logP determination by the shake-flask method.

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (typically phosphate-buffered saline at pH 7.4 for logD measurement) and vice-versa by shaking them together for 24 hours.[7]

  • Partitioning: Dissolve a known amount of the compound in the pre-saturated n-octanol. Add a precise volume of the pre-saturated aqueous buffer. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[4]

  • Phase Separation: Separate the two immiscible layers, typically by centrifugation to ensure a clean separation.

  • Quantification: Accurately determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[4]

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and identification. While specific spectra for this compound are not publicly available, this section outlines the expected features.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the region of 3300-2500 cm⁻¹.[17]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption should appear around 1710-1760 cm⁻¹. Conjugation with the pyridine ring will likely shift this to the lower end of the range.[17][18]

  • C-O Stretch (Carboxylic Acid): A medium intensity peak is expected between 1320-1210 cm⁻¹.[18]

  • C-F Stretch: Strong absorptions corresponding to the C-F bonds of the difluoromethyl group are expected in the 1250-1050 cm⁻¹ region.[19]

  • Aromatic C=C and C=N Stretches: Medium to weak absorptions will be present in the 1600-1450 cm⁻¹ region, characteristic of the pyridine ring.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • -COOH Proton: A broad singlet is expected far downfield, typically >10 ppm. This signal may disappear upon D₂O exchange.[20]

    • Pyridine Protons: Three aromatic protons will appear in the 7.5-9.0 ppm region, showing characteristic coupling patterns.

    • -CHF₂ Proton: A triplet (due to coupling with the two fluorine atoms, ²JHF) is expected, likely in the 6.5-7.5 ppm region.

  • ¹³C NMR:

    • -COOH Carbon: The carbonyl carbon signal is expected in the 165-185 ppm range.[21]

    • Pyridine Carbons: Aromatic carbons will appear between 120-150 ppm.

    • -CHF₂ Carbon: This carbon will appear as a triplet (due to one-bond coupling to fluorine, ¹JCF) and is expected in the 110-120 ppm region.[21]

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The molecular ion peak should be observable at m/z = 173.

  • Key Fragmentation: The most common fragmentation for carboxylic acids is the loss of the -COOH group (mass of 45), leading to a fragment at m/z = 128. Another likely fragmentation is the loss of the difluoromethyl group (-CHF₂, mass of 51), resulting in a peak at m/z = 122.[22]

Conclusion

This compound is a compound with significant potential, primarily due to the advantageous properties imparted by the difluoromethyl group. This guide has synthesized the available information on its physicochemical properties and provided a clear, authoritative framework for its experimental characterization. For researchers in drug discovery and agrochemical development, the strategic use of this building block, guided by a thorough understanding of its properties as outlined herein, can pave the way for the creation of novel molecules with enhanced performance profiles. The provided protocols offer a direct path to validating the predicted values and completing the physicochemical profile of this promising intermediate.

References

An In-depth Technical Guide to 2-(Difluoromethyl)pyridine-3-carboxylic Acid: A Keystone Building Block in Modern Agrochemicals and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Difluoromethyl)pyridine-3-carboxylic acid (CAS No. 1256809-21-8), a fluorinated pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemical research. The strategic incorporation of a difluoromethyl group onto the pyridine-3-carboxylic acid scaffold imparts unique physicochemical properties that enhance metabolic stability, membrane permeability, and target binding affinity. This guide delves into the core identifiers, physicochemical properties, synthesis methodologies, and key applications of this versatile building block, with a particular focus on its role in the development of next-generation succinate dehydrogenase inhibitor (SDHI) fungicides. Detailed experimental protocols, mechanistic insights, and safety considerations are provided to support researchers and drug development professionals in leveraging this compound for their research and development endeavors.

Core Identifiers and Physicochemical Properties

This compound, also known by its IUPAC name 2-(difluoromethyl)nicotinic acid, is a white to off-white solid. Its fundamental identifiers and key physicochemical properties are summarized in the table below, providing a foundational dataset for its handling, characterization, and application in synthesis.

Identifier/PropertyValueReference(s)
CAS Number 1256809-21-8[1]
MDL Number MFCD18257239[1]
Molecular Formula C₇H₅F₂NO₂[1]
Molecular Weight 173.12 g/mol [1]
IUPAC Name 2-(difluoromethyl)nicotinic acid[1]
SMILES O=C(O)C1=CC=CN=C1C(F)F[1]
Boiling Point 286.7 ± 40.0 °C (Predicted)
Density 1.405 ± 0.06 g/cm³ (Predicted)
Storage Store under inert gas at 2-8°C

The Strategic Importance of the Difluoromethyl Group

The difluoromethyl (CHF₂) group is a bioisostere of hydroxyl, thiol, and amine moieties, capable of participating in hydrogen bonding, which can be critical for molecular recognition at the active site of a biological target.[2] Its incorporation into bioactive molecules is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the increased lipophilicity imparted by the CHF₂ group can improve a molecule's ability to cross biological membranes, thereby enhancing its bioavailability. These properties make this compound a highly valuable precursor for the synthesis of novel therapeutic agents and crop protection chemicals.[3]

Synthesis Methodologies

Proposed "De Novo" Synthesis Pathway

A robust strategy for constructing the 2-(difluoromethyl)pyridine core involves building the pyridine ring around the difluoromethyl group, starting from inexpensive and readily available commodity chemicals. This approach offers flexibility in introducing various substituents onto the pyridine ring.

Diagram of the Proposed "De Novo" Synthesis Workflow

G cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates cluster_final_product Final Product Enolate Enolate Precursor Michael_Addition Michael Addition (DMSO, rt) Enolate->Michael_Addition Butenone Difluoromethylated Butenone Butenone->Michael_Addition Intermediate Diketone Intermediate Michael_Addition->Intermediate Formation of 1,5-Diketone Cyclization Cyclization & Aromatization (Ammonium Formate, 80°C) Pyridine_Core 2-(Difluoromethyl)pyridine Core Structure Cyclization->Pyridine_Core Ring Closure Intermediate->Cyclization Carboxylation Carboxylation/ Functionalization Pyridine_Core->Carboxylation Final_Product 2-(Difluoromethyl)pyridine- 3-carboxylic acid Carboxylation->Final_Product

Caption: A proposed "de novo" synthesis workflow for this compound.

Experimental Protocol: A Representative "De Novo" Synthesis of a 2-(Difluoromethyl)pyridine Core

This protocol is adapted from established methods for the synthesis of 2-difluoromethyl pyridines and serves as a foundational procedure.

Step 1: Michael Addition to Form the 1,5-Diketone Intermediate

  • To a solution of the appropriate enolate precursor (1.2 equivalents) in dimethyl sulfoxide (DMSO), add the difluoromethylated butenone (1.0 equivalent) at room temperature.

  • Stir the reaction mixture for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 2: Cyclization and Aromatization

  • To the reaction mixture from Step 1, add ammonium formate (2.0 equivalents).

  • Heat the mixture to 80°C and stir for 16 hours.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-(difluoromethyl)pyridine core structure.

Step 3: Carboxylation (Hypothetical)

Further functionalization to introduce the carboxylic acid at the 3-position would be required. This could potentially be achieved through methods such as lithiation followed by quenching with carbon dioxide, or through oxidation of a precursor with a suitable functional group at the 3-position (e.g., a methyl group).

Applications in Agrochemicals: A New Generation of SDHI Fungicides

A primary application of this compound is as a key intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides. SDHIs are a critical class of fungicides that target the mitochondrial respiratory chain in fungi, specifically Complex II (succinate dehydrogenase).[4][5] By inhibiting this enzyme, they disrupt the fungal cell's energy production, leading to its death.

The pyridine carboxamide scaffold is a well-established pharmacophore for SDHI fungicides. The amide linkage is typically formed between a pyridine carboxylic acid and a substituted aniline. The nature and substitution pattern of both the pyridine and aniline rings are crucial for determining the antifungal spectrum and potency. The presence of the difluoromethyl group at the 2-position of the pyridine ring, as provided by our title compound, is particularly advantageous for creating potent and metabolically robust fungicides.

Diagram of the SDHI Mechanism of Action

G cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain cluster_Inhibitor Inhibition Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III ComplexII->ComplexIII Electron Transfer SDHI SDHI Fungicide (derived from 2-(Difluoromethyl)pyridine- 3-carboxylic acid) SDHI->ComplexII Inhibition

Caption: The mechanism of action of SDHI fungicides, which block the electron transport chain at Complex II.

Applications in Pharmaceuticals

The structural motifs present in this compound are also of significant interest in pharmaceutical research. Pyridine carboxylic acids are found in a wide range of approved drugs.[6] The ability of the difluoromethyl group to enhance metabolic stability and act as a hydrogen bond donor makes this scaffold attractive for the development of new therapeutic agents, particularly in areas where overcoming rapid metabolism is a challenge. While specific drugs directly derived from this exact CAS number are not yet widely commercialized, the potential for its use in developing novel enzyme inhibitors and other therapeutics is high.

Safety and Handling

Detailed toxicological data for this compound is not extensively available. However, based on the general toxicity of pyridine and its derivatives, appropriate safety precautions should be taken.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety glasses with side shields.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. As recommended, storage under an inert atmosphere at 2-8°C is ideal.

In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) for more detailed information.

Conclusion

This compound is a high-value building block with significant potential in both the agrochemical and pharmaceutical industries. Its unique combination of a pyridine carboxylic acid scaffold and a difluoromethyl group provides a powerful tool for medicinal and synthetic chemists to develop novel, effective, and metabolically robust molecules. The insights provided in this guide, from its fundamental properties to its synthesis and applications, are intended to empower researchers to fully exploit the potential of this versatile compound in their future research and development endeavors.

References

Spectroscopic Characterization of 2-(Difluoromethyl)pyridine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Difluoromethyl)pyridine-3-carboxylic acid, a fluorinated heterocyclic compound, is a significant building block in medicinal and agricultural chemistry.[1] Its structural motifs, a pyridine core, a carboxylic acid functional group, and a difluoromethyl substituent, contribute to its unique physicochemical properties, influencing its utility in the synthesis of novel therapeutic agents and agrochemicals. The difluoromethyl group, in particular, is a bioisostere of a hydroxyl or thiol group and can enhance metabolic stability and membrane permeability.[1]

A thorough understanding of the molecular structure is paramount for its application in drug design and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating and confirming the chemical structure of such molecules. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on established principles and analysis of analogous compounds. While experimental spectra for this specific molecule are not widely available in the public domain, this guide offers a robust predictive analysis to aid researchers in its identification and characterization.

Molecular Structure and Key Features

The structural formula of this compound is C₇H₅F₂NO₂ with a molecular weight of 173.12 g/mol .[1][2] The molecule's key features for spectroscopic analysis include the pyridine ring protons, the carboxylic acid proton, the difluoromethyl group's proton and fluorine atoms, and the various carbon environments.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11-13Broad Singlet1HCOOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[3]
~8.8Doublet of Doublets1HH6This proton is ortho to the nitrogen atom, leading to significant deshielding. It will be coupled to H5 and potentially show a small long-range coupling to H4.
~8.3Doublet of Doublets1HH4This proton is deshielded by the adjacent carboxylic acid group and the pyridine ring nitrogen. It will be coupled to H5 and H6.
~7.6Triplet or Doublet of Doublets1HH5This proton will be coupled to both H4 and H6.
~6.8Triplet1HCHF₂The proton of the difluoromethyl group will be split into a triplet by the two equivalent fluorine atoms.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

G A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E G A [M]⁺˙ (m/z 173) B [M - F]⁺ (m/z 154) A->B - F C [M - COOH]⁺ (m/z 128) A->C - COOH D [Pyridine]⁺˙ (m/z 78) C->D - CHF₂

References

A Researcher's Guide to the Solubility of 2-(Difluoromethyl)pyridine-3-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery and Development Professionals

Abstract

Introduction: The Significance of Solubility in a Promising Synthetic Intermediate

2-(Difluoromethyl)pyridine-3-carboxylic acid (CAS No. 1256809-21-8) is a fluorinated pyridine derivative with significant potential in medicinal and agricultural chemistry.[1] Its utility as a key intermediate in the synthesis of antifungal agents and fungicides underscores the importance of understanding its fundamental physicochemical properties.[1] Among these, solubility is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation.

The introduction of a difluoromethyl group and a carboxylic acid moiety to the pyridine ring creates a molecule with a unique electronic and steric profile, directly influencing its interactions with various solvents. This guide aims to provide a deep dive into the theoretical and practical aspects of the solubility of this compound in organic solvents, enabling researchers to make informed decisions in their experimental designs.

Physicochemical Properties of this compound

A thorough understanding of a compound's intrinsic properties is paramount to predicting its solubility behavior. While experimental data is limited, the following table summarizes the known and predicted physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₅F₂NO₂[1][2]
Molecular Weight 173.12 g/mol [1]
Appearance Light yellow to brown solid[3]
Boiling Point (Predicted) 286.7 ± 40.0 °C[3]
Density (Predicted) 1.405 ± 0.06 g/cm³[3]
pKa (Predicted) 2.69 ± 0.36[3]
Storage Conditions 2-8°C under inert gas[3]

Author's Note: The provided pKa is a predicted value and should be experimentally verified for critical applications. The absence of an experimental logP value necessitates a qualitative assessment of its lipophilicity based on its structure.

The Interplay of Structure, pKa, and Polarity

The solubility of this compound is governed by a delicate balance of intermolecular forces:

  • Pyridine Ring: The aromatic pyridine ring contributes to van der Waals interactions and potential π-π stacking. The nitrogen atom in the ring can act as a hydrogen bond acceptor.

  • Carboxylic Acid Group: This functional group is a strong hydrogen bond donor and acceptor, significantly enhancing polarity and the potential for solubility in polar solvents.

  • Difluoromethyl Group: The two fluorine atoms are highly electronegative, creating a dipole moment and potentially influencing crystal lattice energy. However, the -CHF₂ group is generally considered to be more lipophilic than a carboxylic acid group.

The predicted pKa of 2.69 suggests that this compound is a relatively strong acid. This is a critical factor influencing its solubility in protic and basic organic solvents. In the presence of a basic solvent, the carboxylic acid can deprotonate, forming a more soluble salt.

Predicting Solubility: A Comparative Analysis with Structurally Related Compounds

In the absence of direct quantitative solubility data, a comparative analysis with structurally analogous compounds can provide valuable insights. Picolinic acid (pyridine-2-carboxylic acid) and nicotinic acid (pyridine-3-carboxylic acid) are excellent comparators.

CompoundWaterEthanolAcetonitrileAcetoneDiethyl EtherDMSO
Picolinic Acid Very SolubleSolubleSparingly Soluble---
Nicotinic Acid SolubleSolubleSparingly SolubleSolubleSparingly SolubleVery Soluble

Data compiled from various sources, presented qualitatively for comparative purposes. The solubility of nicotinic acid is reported to follow the trend: DMSO > ethanol > water > acetone > diethyl ether > acetonitrile.[4]

Expert Insights:

  • The high solubility of these pyridine carboxylic acids in polar protic solvents like water and ethanol is attributed to strong hydrogen bonding interactions.[5]

  • The increased solubility in a highly polar aprotic solvent like DMSO suggests that dipole-dipole interactions also play a significant role.

  • Based on these trends, it is reasonable to predict that this compound will exhibit good solubility in polar organic solvents, particularly those capable of hydrogen bonding (e.g., alcohols) and strong dipole interactions (e.g., DMSO, DMF). Its solubility is expected to be lower in non-polar solvents like hydrocarbons and ethers.

The difluoromethyl group at the 2-position may introduce some steric hindrance and alter the electronic distribution compared to nicotinic acid, potentially leading to subtle differences in solubility profiles.

Experimental Determination of Solubility: A Step-by-Step Guide

For any research or development endeavor, experimentally determining the solubility of a key compound is crucial. The following section provides detailed protocols for the two most common methods for determining the solubility of a solid in an organic solvent.

Workflow for Solubility Determination

The general workflow for determining the solubility of this compound is outlined below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Obtain Pure Compound equilibration Equilibration of Solid in Solvent (e.g., Shake-Flask Method) prep_compound->equilibration prep_solvent Select & Prepare Solvent prep_solvent->equilibration separation Phase Separation (Filtration or Centrifugation) equilibration->separation quantification Quantification of Solute (e.g., HPLC, UV-Vis) separation->quantification calculation Calculate Solubility (mg/mL or mol/L) quantification->calculation

References

An In-depth Technical Guide to the Stability and Storage of 2-(Difluoromethyl)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(Difluoromethyl)pyridine-3-carboxylic Acid in Modern Chemistry

This compound (CAS No. 1256809-21-8) is a fluorinated heterocyclic building block of increasing importance in the fields of medicinal and agricultural chemistry.[1] Its unique structural features, namely the pyridine core, a carboxylic acid group, and a difluoromethyl moiety, make it a valuable intermediate in the synthesis of novel therapeutic agents and crop protection agents.[1] The difluoromethyl group, in particular, is often incorporated into bioactive molecules to enhance metabolic stability, improve membrane permeability, and modulate physicochemical properties such as lipophilicity and pKa.[1][2] As with any high-value chemical intermediate, a thorough understanding of its stability and the optimal conditions for its storage and handling are paramount to ensure its integrity, purity, and performance in downstream applications. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and protocols for assessing its stability.

Chemical and Physical Properties

A foundational understanding of the key chemical and physical properties of this compound is essential for comprehending its stability characteristics.

PropertyValueSource
CAS Number 1256809-21-8[1][2][3]
Molecular Formula C₇H₅F₂NO₂[1][2][3]
Molecular Weight 173.12 g/mol [1][2][3]
Appearance White to off-white solidInferred from typical appearance of similar compounds
Boiling Point 286.7 ± 40.0 °C at 760 mmHg[1]
Purity Typically ≥95%[1][2]

Core Stability Considerations and Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively published, we can infer potential routes of degradation based on the functional groups present in the molecule and established chemical principles for related compounds.[4] The primary modes of degradation to consider are hydrolysis, photolysis, and thermolysis.

Hydrolytic Stability

The presence of both a carboxylic acid and a difluoromethyl group suggests potential susceptibility to hydrolysis, particularly under forcing conditions of extreme pH.

  • Acid- and Base-Catalyzed Hydrolysis: While the difluoromethyl group is generally more stable to metabolic cleavage than a methoxy group, strong acidic or basic conditions could potentially lead to its hydrolysis.[2][4] This would likely proceed through nucleophilic attack on the carbon of the difluoromethyl group, although this is generally a difficult reaction to effect. The carboxylic acid and pyridine ring are generally stable to hydrolysis.

  • Moisture: As a solid, the compound should be protected from moisture to prevent potential slow hydrolysis over extended periods, especially if stored at ambient temperatures.

Photostability

Pyridine-containing compounds can be susceptible to photodegradation.[1]

  • UV/Visible Light Exposure: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. This could involve the pyridine ring system, potentially leading to complex degradation products. For sensitive pyridine derivatives, photodegradation can be a significant pathway of decomposition.[1]

Thermal Stability

The reported high boiling point suggests good thermal stability under normal conditions.[1] However, at elevated temperatures, degradation is likely to occur.

  • Decarboxylation: A common thermal degradation pathway for carboxylic acids is decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[3][5] For aromatic carboxylic acids, this often requires high temperatures.

  • Other Thermal Decompositions: At very high temperatures, further decomposition of the pyridine ring and the difluoromethyl group can be expected, potentially generating a complex mixture of degradation products, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[6]

Potential Degradation Pathways Potential Degradation Pathways of this compound A This compound B Hydrolysis (Strong Acid/Base) A->B H₂O C Photolysis (UV/Visible Light) A->C D Thermolysis (High Temperature) A->D Δ E Hydrolyzed Products B->E F Photodegradation Products C->F G Decarboxylation Product (2-(Difluoromethyl)pyridine) D->G H Further Decomposition Products D->H

Caption: A diagram illustrating the potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, strict adherence to appropriate storage and handling protocols is essential.

Optimal Storage Conditions

Based on information from multiple chemical suppliers, the following storage conditions are recommended:

  • Temperature: Store at 2-8°C.[1][3] Refrigeration is crucial to minimize the rate of any potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[3] This is particularly important to protect against atmospheric moisture and potential oxidative degradation over long-term storage.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3][6][7][8][9] This prevents the ingress of moisture and other atmospheric contaminants.

  • Light: Protect from light.[4] Storing the compound in an amber vial or in a light-proof outer container will mitigate the risk of photolytic degradation.

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes kinetic rates of degradation reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents interaction with atmospheric moisture and oxygen.
Container Tightly sealed, opaque or amberPrevents ingress of contaminants and protects from light.
Location Dry, well-ventilated areaEnsures a stable and safe storage environment.
Safe Handling Procedures

When handling this compound, standard laboratory safety practices for chemical solids should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][6]

  • Ventilation: Use only in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust.[6][9]

  • Avoid Dust Formation: Minimize the generation and accumulation of dust.[6][7][9]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[7][8][10]

Experimental Workflow for Stability Assessment

For critical applications, such as in drug development, it is often necessary to perform forced degradation studies to understand the stability profile of a compound and to develop a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to intentionally degrade the sample to identify potential degradation products and pathways.[10][11]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.[4]

    • Thermal Degradation (in solution): Heat the stock solution at an elevated temperature (e.g., 80°C).

    • Thermal Degradation (solid state): Expose the solid compound to elevated temperatures.

    • Photolytic Degradation: Expose both the solid compound and a solution to a controlled light source (e.g., a photostability chamber with UV and visible light).[4]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method.

Forced Degradation Workflow Workflow for Forced Degradation Studies cluster_stress Stress Conditions A Acid Hydrolysis Analysis Analyze by Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) A->Analysis B Base Hydrolysis B->Analysis C Oxidation C->Analysis D Thermal Stress D->Analysis E Photolytic Stress E->Analysis Start Prepare Stock Solution of This compound Start->A Expose to Start->B Expose to Start->C Expose to Start->D Expose to Start->E Expose to End Identify Degradation Products & Determine Degradation Pathways Analysis->End

Caption: A schematic of the experimental workflow for conducting forced degradation studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from any interference from degradation products, process impurities, or excipients.[12][13] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique for this purpose.[14]

Key Steps in Method Development:

  • Column and Mobile Phase Screening: Screen different reversed-phase HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase conditions (e.g., different organic modifiers, pH, and buffers) to achieve good separation between the parent compound and its degradation products.

  • Gradient Optimization: Develop a gradient elution method to ensure the separation of both early and late-eluting impurities.

  • Detector Wavelength Selection: Use a photodiode array (PDA) detector to select an optimal wavelength for the detection of the parent compound and all relevant impurities.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a valuable building block that requires careful handling and storage to maintain its quality. While it is a relatively stable compound, it has the potential to degrade under conditions of high temperature, light exposure, and extreme pH. By adhering to the recommended storage conditions of refrigeration (2-8°C) in a dry, inert, and dark environment, researchers can ensure the long-term integrity of this important chemical intermediate. For applications where stability is critical, the implementation of forced degradation studies and the use of a validated stability-indicating analytical method are strongly recommended to fully characterize its stability profile.

References

A Researcher's Guide to Sourcing and Qualifying 2-(Difluoromethyl)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Difluoromethyl)pyridine-3-carboxylic acid, also known as 2-(difluoromethyl)nicotinic acid, is a fluorinated heterocyclic building block of significant interest in modern drug discovery and agrochemical development. Its structure is pivotal for creating novel active ingredients, with the difluoromethyl group often enhancing metabolic stability, membrane permeability, and binding affinity.[1] This guide serves as an in-depth technical resource for researchers, scientists, and procurement specialists, providing a comprehensive overview of its commercial availability, critical quality attributes for supplier qualification, and a strategic procurement workflow.

Compound Identification and Chemical Properties

Ensuring the correct chemical identity is the foundational step in procurement. Any sourcing initiative should begin by verifying the following identifiers and properties for this compound.

PropertyValueSource(s)
CAS Number 1256809-21-8[2]
MDL Number MFCD18257239[1][2][3]
Molecular Formula C₇H₅F₂NO₂[1][2][3]
Molecular Weight 173.12 g/mol [1][2][3]
IUPAC Name 2-(difluoromethyl)nicotinic acid[2][4]
Boiling Point 286.7 ± 40.0 °C (Predicted)[1]
Purity (Typical) ≥95%[1][2][4]

Commercial Availability and Supplier Overview

Contrary to many niche building blocks, this compound is available from several specialized chemical suppliers. These vendors typically cater to research and development quantities (mg to g scale), with options for bulk and custom orders.

Table of Identified Commercial Suppliers:

SupplierPurity OfferedNoteworthy Information
AChemBlock 95%Lists product with Catalog ID F-4836.[2][4]
BLD Pharm Specification availableNotes requirement for inert atmosphere storage.[3]
MySkinRecipes 95%Provides lead times of 10-20 days for small quantities.[1]
ChemicalBook Varies by supplierAggregates multiple manufacturers and suppliers.[5]
Biosynth Catalog number GAC80921Offers a price match request feature.
Hangzhou Utanpharma VariesSpecializes in APIs and intermediates.[6]
Shenzhen Nexconn VariesFocuses on custom synthesis and intermediates.[6]

Disclaimer: This is not an exhaustive list, and inclusion does not constitute an endorsement. Researchers should conduct their own due diligence.

Lead times can vary significantly, from a few days for in-stock items to several weeks for products requiring synthesis.[1] It is crucial to inquire about stock status and expected delivery timelines at the point of quotation.

Quality Control and Supplier Qualification: A Scientist's Perspective

The functional success of a research project often hinges on the quality of its starting materials. For a specialized reagent like this, where purity is typically around 95%, understanding the nature of the remaining 5% is critical.

The Centrality of the Certificate of Analysis (CoA)

A Certificate of Analysis is a non-negotiable document for reagent qualification. While a specific CoA for this compound was not publicly available, a researcher must demand one from the supplier before purchase.

Key sections to scrutinize on a CoA:

  • Identity Confirmation : The CoA must confirm the structure. This is typically achieved via ¹H NMR (Proton Nuclear Magnetic Resonance) and Mass Spectrometry (MS). The data should be consistent with the expected structure of this compound.

  • Purity Assessment : HPLC (High-Performance Liquid Chromatography) is the gold standard for purity analysis. The CoA should state the purity value (e.g., >95%) and the method used (e.g., HPLC area % at a specific wavelength).

  • Residual Solvents : Gas Chromatography (GC) is often used to identify and quantify residual solvents from the synthesis and purification process. Unidentified solvents can interfere with subsequent reactions.

  • Water Content : Karl Fischer titration is the standard method for determining water content, which can be critical for moisture-sensitive reactions.

Recommended In-House Verification

Trust but verify. Upon receipt of the material, performing simple in-house checks is a self-validating step that ensures trustworthiness in your experimental data.

  • ¹H NMR Spectroscopy : Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a proton NMR spectrum. The chemical shifts and coupling patterns, particularly the characteristic triplet for the CHF₂ proton, should match the expected structure. This confirms identity and can reveal major organic impurities. The pH-dependent chemical shifts of pyridine ring protons can also be an indicator of the compound's protonation state.[7]

  • LC-MS Analysis : A quick Liquid Chromatography-Mass Spectrometry analysis can verify the molecular weight of the main component and provide a more sensitive profile of impurities than NMR might reveal.

Strategic Procurement Workflow

A systematic approach to procurement de-risks the process and ensures that the material received meets the stringent requirements of drug development and discovery research.

G cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: Purchasing & Receiving Start Identify Potential Suppliers Request Request Quotes & Batch-Specific CoAs Start->Request Evaluate Evaluate CoAs for Purity & Methods Request->Evaluate Select Select Primary & Secondary Supplier Evaluate->Select Purchase Issue Purchase Order Select->Purchase Receive Receive Material & Log Batch Number Purchase->Receive QC Perform In-House QC (NMR, LC-MS) Receive->QC Approve Approve for Use QC->Approve Data Matches CoA Reject Contact Supplier/ Reject Batch QC->Reject Discrepancy Found

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Difluoromethyl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the molecular structure and conformational landscape of 2-(difluoromethyl)pyridine-3-carboxylic acid, a key heterocyclic building block in modern drug discovery and agrochemical development. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking a deeper understanding of this molecule's physicochemical properties.

Introduction: The Significance of Fluorinated Pyridine Carboxylic Acids

This compound, also known as 2-(difluoromethyl)nicotinic acid, belongs to a class of compounds that has garnered significant attention in medicinal chemistry. The pyridine-3-carboxylic acid (nicotinic acid) scaffold is a well-established pharmacophore.[1][2][3] The introduction of a difluoromethyl (-CHF₂) group at the 2-position of the pyridine ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[4] The difluoromethyl group acts as a bioisostere for a hydroxyl or thiol group, capable of engaging in hydrogen bonding while offering increased metabolic resistance.[4] These characteristics make this compound a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the development of antifungal and fungicidal compounds.[4][5]

Molecular Structure and Geometry

While a definitive single-crystal X-ray diffraction study for this compound is not publicly available at the time of this writing, a robust model of its molecular structure can be constructed based on data from related compounds, such as nicotinic acid and other substituted pyridines.[1][6]

The molecule consists of a pyridine ring substituted at the 2- and 3-positions with a difluoromethyl group and a carboxylic acid group, respectively. The pyridine ring is expected to be largely planar. The key structural parameters are the bond lengths, bond angles, and dihedral angles, which are influenced by the electronic effects of the substituents. The electron-withdrawing nature of both the difluoromethyl group and the carboxylic acid will influence the aromatic system of the pyridine ring.

ParameterExpected ValueJustification
Bond Lengths (Å)
C2-C(F₂H)~1.51Standard sp²-sp³ C-C bond, slightly shortened by fluorine's electronegativity.
C-F~1.35Typical C-F bond length.
C3-C(OOH)~1.49Standard sp²-sp² C-C bond between aromatic and carboxyl carbons.
C=O~1.21Double bond character of the carbonyl group.
C-O~1.34Single bond character of the carboxyl C-OH.
**Bond Angles (°) **
N1-C2-C3~122°Influenced by steric hindrance between the substituents.
C2-C3-C(OOH)~120°Standard sp² bond angle.
O=C-O~123°Typical carboxyl group angle.

Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation around two key single bonds: the C3-C(OOH) bond and the C2-C(F₂H) bond.

Carboxylic Acid Conformation

The orientation of the carboxylic acid group relative to the pyridine ring is a critical determinant of the molecule's interaction with biological targets. The carboxyl group can exist in two principal planar conformations: syn and anti, defined by the O=C-O-H dihedral angle.

It is a widely held view that the syn conformation, where the hydroxyl proton is oriented towards the carbonyl oxygen, is energetically more favorable due to the formation of an intramolecular hydrogen bond.[7] However, computational studies have shown that in aqueous solution, the anti conformation can also be significantly populated as it may form more stabilizing interactions with solvent molecules.[7] For this compound, the syn conformer is expected to be the dominant species in the gas phase or non-polar solvents. In polar, protic solvents, an equilibrium between the syn and anti conformers is likely.

Caption: Conformational equilibrium of the carboxylic acid group.

Difluoromethyl Group Orientation

Rotation around the C2-C(F₂H) bond will also lead to different conformers. The preferred orientation will be one that minimizes steric clashes with the adjacent carboxylic acid group at the 3-position. It is likely that the hydrogen atom of the difluoromethyl group will preferentially orient itself towards the carboxylic acid to reduce steric hindrance.

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the carboxylic acid proton, and the proton of the difluoromethyl group. The pyridine protons will appear as multiplets in the aromatic region (δ 7.5-9.0 ppm), with their chemical shifts and coupling constants influenced by the positions of the electron-withdrawing substituents.[8][9] The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ 10-13 ppm). The proton of the -CHF₂ group will appear as a triplet due to coupling with the two fluorine atoms.

  • ¹³C NMR: The carboxyl carbon is expected to resonate in the range of 165-175 ppm. The pyridine carbons will have distinct chemical shifts, with the carbons attached to the substituents (C2 and C3) being significantly affected. The difluoromethyl carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms.

  • ¹⁹F NMR: The two fluorine atoms of the difluoromethyl group are chemically equivalent and will give rise to a doublet in the ¹⁹F NMR spectrum due to coupling with the geminal proton.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[2][3][10][11]

  • A very broad O-H stretching band from the carboxylic acid dimer is expected in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching vibration from the carbonyl group will be present around 1700-1730 cm⁻¹.

  • C-F stretching vibrations from the difluoromethyl group will appear in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

  • C=N and C=C stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.

Experimental and Computational Methodologies

A combination of experimental and computational methods is typically employed to fully characterize the structure and conformation of molecules like this compound.

G cluster_0 Characterization Workflow Synthesis Synthesis & Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Synthesis->Spectroscopy Crystallography Single Crystal X-ray Diffraction Synthesis->Crystallography Structure Structure Elucidation Spectroscopy->Structure Crystallography->Structure Computation Computational Modeling (DFT, MD) Computation->Structure

Caption: A typical workflow for structural characterization.

Experimental Protocols
  • Synthesis and Purification: The compound is first synthesized, often through multi-step organic reactions, followed by purification using techniques like recrystallization or chromatography to obtain a high-purity sample.

  • Spectroscopic Analysis:

    • NMR: A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.

    • IR: A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically as a KBr pellet or using an ATR accessory.

    • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula.

  • Single Crystal X-ray Diffraction: If suitable single crystals can be grown, X-ray diffraction provides the most accurate and detailed three-dimensional structural information, including bond lengths, bond angles, and the solid-state conformation.

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometric and electronic properties of molecules.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.

  • Geometry Optimization: The geometries of the identified conformers are optimized at a suitable level of theory (e.g., B3LYP/6-31G*).

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to predict the IR spectrum.

  • NMR Chemical Shift Prediction: The NMR chemical shifts can be calculated and compared with experimental data to aid in spectral assignment.

Conclusion

This compound is a molecule of significant interest in the development of new pharmaceuticals and agrochemicals. While direct experimental structural data is limited, a detailed understanding of its molecular structure and conformational preferences can be achieved through the analysis of related compounds and the application of modern computational chemistry techniques. The interplay between the pyridine core, the carboxylic acid, and the difluoromethyl group results in a unique set of physicochemical properties that make this compound a valuable building block for the design of new bioactive molecules. Further experimental studies, particularly single-crystal X-ray diffraction, would be invaluable in providing a definitive picture of its solid-state structure.

References

An In-depth Technical Guide to the Synthesis of the 2-(Difluoromethyl)nicotinic Acid Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a valuable substituent for enhancing the pharmacological profiles of therapeutic candidates. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor allow it to serve as a bioisostere for hydroxyl, thiol, and amine functionalities. This substitution can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.

2-(Difluoromethyl)nicotinic acid is a key building block that provides a synthetically accessible handle to introduce the difluoromethyl moiety onto a pyridine scaffold, a privileged heterocycle in medicinal chemistry. This guide offers a comprehensive overview of a field-proven synthetic route to this valuable intermediate, delving into the practical aspects of the experimental protocol and the underlying chemical principles that ensure its successful execution.

A Robust Synthetic Pathway to 2-(Difluoromethyl)nicotinic Acid

A reliable and scalable synthesis of 2-(difluoromethyl)nicotinic acid has been developed, commencing from readily available starting materials. The overall synthetic strategy involves the construction of an ethyl nicotinate precursor bearing the difluoromethyl group, followed by a straightforward hydrolysis to yield the target carboxylic acid. This two-stage approach allows for efficient purification of the intermediate ester and high-yielding conversion to the final product.

Stage 1: Synthesis of Ethyl 2-(Difluoromethyl)nicotinate

The initial stage of the synthesis focuses on the formation of the core heterocyclic structure, ethyl 2-(difluoromethyl)nicotinate. This is achieved through a condensation reaction between ethyl 3-amino-4,4-difluoro-2-butenoate and diethyl malonate.

Reaction Scheme:

Mechanistic Rationale and Experimental Causality:

The reaction is initiated by the deprotonation of diethyl malonate by sodium ethoxide, a strong base, to generate a nucleophilic enolate. This enolate then undergoes a Michael addition to the electron-deficient double bond of ethyl 3-amino-4,4-difluoro-2-butenoate. The choice of ethanol as the solvent is critical as it is compatible with the sodium ethoxide base and effectively solvates the reaction intermediates. The subsequent intramolecular cyclization and dehydration steps are facilitated by the reaction conditions, leading to the formation of the aromatic pyridine ring.

Below is a logical workflow for this synthetic transformation:

Synthesis_Workflow_Ester cluster_reactants Reactants & Solvent cluster_reagents Reagents cluster_process Reaction & Workup cluster_product Product A Ethyl 3-amino-4,4-difluoro-2-butenoate E Combine Reactants in Solvent A->E B Diethyl malonate B->E C Ethanol (Solvent) C->E D Sodium Ethoxide (Base) F Add Base & Heat D->F E->F G Quench with Water F->G H Extract with Ethyl Acetate G->H I Dry & Concentrate H->I J Ethyl 2-(difluoromethyl)nicotinate I->J

Caption: Workflow for the synthesis of ethyl 2-(difluoromethyl)nicotinate.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(Difluoromethyl)nicotinate

  • Reaction Setup: To a solution of ethyl 3-amino-4,4-difluoro-2-butenoate (1.0 eq) in absolute ethanol (5 mL/mmol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl malonate (1.2 eq).

  • Base Addition: While stirring at room temperature, add a solution of sodium ethoxide (21 wt% in ethanol, 2.0 eq) dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water (20 mL/mmol).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL/mmol).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 10 mL/mmol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield ethyl 2-(difluoromethyl)nicotinate as a pale yellow oil.

Quantitative Data Summary:

ParameterValue
Typical Yield65-75%
Purity (by NMR)>95%
AppearancePale yellow oil
Stage 2: Hydrolysis of Ethyl 2-(Difluoromethyl)nicotinate to 2-(Difluoromethyl)nicotinic Acid

The final step in the synthesis is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard and high-yielding transformation.

Reaction Scheme:

Mechanistic Rationale and Experimental Causality:

The hydrolysis is achieved using lithium hydroxide in a mixture of tetrahydrofuran (THF) and water. THF serves as a co-solvent to ensure the solubility of the starting ester, while water is necessary for the hydrolysis reaction. Lithium hydroxide is a strong base that attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses to give the carboxylate salt and ethanol. Acidification in the final workup step protonates the carboxylate to yield the desired carboxylic acid.

Below is a logical workflow for this hydrolysis reaction:

Hydrolysis_Workflow cluster_reactants Reactant & Solvents cluster_reagents Reagents cluster_process Reaction & Workup cluster_product Product A Ethyl 2-(difluoromethyl)nicotinate E Dissolve Ester in Solvents A->E B THF/Water B->E C Lithium Hydroxide F Add Base & Stir C->F D Hydrochloric Acid (for acidification) G Acidify to pH ~3 D->G E->F F->G H Extract with Ethyl Acetate G->H I Dry & Concentrate H->I J 2-(Difluoromethyl)nicotinic Acid I->J

Caption: Workflow for the hydrolysis to 2-(difluoromethyl)nicotinic acid.

Detailed Experimental Protocol: Hydrolysis to 2-(Difluoromethyl)nicotinic Acid

  • Reaction Setup: Dissolve ethyl 2-(difluoromethyl)nicotinate (1.0 eq) in a mixture of THF and water (3:1, 4 mL/mmol) in a round-bottom flask with a magnetic stirrer.

  • Base Addition: Add lithium hydroxide monohydrate (2.0 eq) to the solution and stir the mixture at room temperature for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH ~3 by the slow addition of 1 M hydrochloric acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL/mmol).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 10 mL/mmol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 2-(difluoromethyl)nicotinic acid as a white solid.

Quantitative Data Summary:

ParameterValue
Typical Yield90-98%
Purity (by NMR)>98%
AppearanceWhite solid
Melting Point184-188 °C

Characterization

The identity and purity of the final product, 2-(difluoromethyl)nicotinic acid, should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the pyridine ring, the proton of the difluoromethyl group (as a triplet), and the acidic proton of the carboxylic acid.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a doublet corresponding to the two equivalent fluorine atoms of the difluoromethyl group, coupled to the adjacent proton.

  • ¹³C NMR: The carbon NMR spectrum will display the expected signals for all carbon atoms in the molecule, with the difluoromethyl carbon appearing as a triplet due to one-bond coupling with the fluorine atoms.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the compound.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of the 2-(difluoromethyl)nicotinic acid building block. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers and drug development professionals can confidently synthesize this valuable intermediate for its application in the development of novel therapeutic agents. The self-validating nature of these protocols, combined with the clear rationale for each step, ensures a high degree of reproducibility and success in the laboratory.

An In-depth Technical Guide to the Biological Activity of Fluorinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Pyridine-Based Drug Discovery

The pyridine ring is a foundational scaffold in medicinal chemistry, present in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its nitrogen-containing heterocyclic structure provides a versatile template for designing molecules with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4] In modern drug discovery, the strategic incorporation of fluorine atoms into these pyridine-based scaffolds has emerged as a transformative approach to optimize therapeutic potential.[5][6][7]

Fluorine, being the most electronegative element, imparts unique physicochemical properties to organic molecules without significantly increasing their size.[6][8][9][10] This "small magic bullet" can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[5][6][7][9][10] The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450, which often leads to an improved pharmacokinetic profile and a longer drug half-life.[6][10] Furthermore, fluorine's electron-withdrawing nature can alter the basicity (pKa) of the pyridine nitrogen, enhancing membrane permeability and influencing interactions with biological targets.[6][10][11][12]

This guide provides an in-depth exploration of the biological activities of fluorinated pyridine derivatives, designed for researchers, scientists, and drug development professionals. It delves into the mechanistic principles behind their efficacy, outlines robust experimental protocols for their evaluation, and presents key data to inform rational drug design.

Section 1: Anticancer Activity - Exploiting Fluorine's Influence on Cellular Targets

Fluorinated pyridine derivatives have demonstrated significant potential as anticancer agents, acting on a variety of molecular targets to inhibit tumor growth and induce apoptosis.[5][6][7][13]

Mechanism of Action: Kinase Inhibition

Many signaling pathways that regulate cell proliferation, survival, and growth are driven by protein kinases, which are frequently overactivated in cancer.[14] Fluorinated pyridines have been successfully developed as potent kinase inhibitors.[15][16]

  • Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is a critical regulator of cell survival and is often dysregulated in tumors.[14] Fluorinated pyridine and pyrimidine scaffolds have been shown to be effective PI3K inhibitors.[14][17] For instance, Alpelisib, a PI3K inhibitor approved for breast cancer, features a trifluoro-t-butyl group on the pyridine ring. This fluorinated moiety enhances metabolic stability and bioavailability, and critically, forms a hydrogen bond with residue K802 in the PI3K binding site, contributing to its high affinity.[18]

The following diagram illustrates the simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition by a fluorinated pyridine derivative.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Fluorinated Pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K signaling pathway by a fluorinated pyridine derivative.

Structure-Activity Relationship (SAR) Insights

The position and number of fluorine substituents on the pyridine ring dramatically impact anticancer activity. Studies have shown that trifluoromethylpyridine (TFMP) derivatives are particularly significant, accounting for a large portion of fluorine-containing pharmaceuticals.[15] The TFMP group increases lipophilicity and metabolic stability.[15] For example, in a series of fluoro-pyridine-containing urea derivatives, compounds were found to induce apoptosis by increasing the Bax/Bcl-2 ratio.[1] However, SAR studies can be complex; while some fluorinated derivatives show enhanced activity, others with different substitution patterns or bulky groups may exhibit lower potency.[2][3]

Table 1: Comparative Cytotoxicity of Fluorinated Pyridine Derivatives

CompoundSubstitution PatternTarget Cancer Cell LineIC50 (µM)Reference
Compound A 2-TrifluoromethylpyridineLung (A549)7.82[1]
Compound B 4-FluoropyridineBreast (MCF-7)15.2[19]
Compound C 2,3-DifluoropyridineOvarian (A2780)21.48[1][19]
Doxorubicin (Reference Drug)Multiple<1.0[19]

Note: IC50 values are illustrative and compiled from various sources to demonstrate relative potency.

Section 2: Antiviral and Antimicrobial Activity

Fluorinated pyridine derivatives have also emerged as crucial agents in combating viral and bacterial infections.

Broad-Spectrum Antiviral Potential

Favipiravir , a fluorinated pyrazine carboxamide (structurally related to pyridines), is a prime example of a broad-spectrum antiviral drug.[15] It acts as a prodrug that is converted intracellularly to its active form, which then selectively inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, leading to the termination of viral replication. This mechanism highlights the potential for fluorinated heterocycles in developing treatments for a range of viral diseases.[15]

Antibacterial Action: Targeting DNA Gyrase

Fluoroquinolones, a major class of antibiotics, feature a fluorinated quinoline core, which contains a pyridine ring fused to a benzene ring.[15][20] These compounds exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[15] The fluorine atom at position 6 and the piperazine ring at position 7 are critical for their broad spectrum of activity and high potency.[20] This strategic fluorination enhances both enzyme inhibition and bacterial cell penetration.[20]

Section 3: Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of newly synthesized fluorinated pyridine derivatives, standardized and well-controlled experimental protocols are essential.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19][21]

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble compound into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[22]

  • Compound Preparation: Prepare a stock solution of the fluorinated pyridine derivative in DMSO. Create a series of twofold serial dilutions in the culture medium to achieve the desired final concentrations (e.g., from 100 µM down to 0.78 µM).[22]

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used, typically <0.5%) and a positive control (a known cytotoxic drug like Doxorubicin).[22]

  • Incubation: Incubate the plate for an additional 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, formazan crystals will form.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50) value.[22]

The following diagram outlines the workflow for assessing cytotoxicity.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound (24-48h incubation) A->C B Prepare Serial Dilutions of Test Compound B->C D Add MTT Reagent (3-4h incubation) C->D E Solubilize Formazan Crystals with DMSO D->E F Measure Absorbance (570 nm) E->F G Calculate % Viability & Determine IC50 F->G

Caption: A standard workflow for determining the IC50 of a compound using the MTT assay.

Enzyme Inhibition Assay (General Protocol)

Determining a compound's ability to inhibit a specific enzyme is fundamental to understanding its mechanism of action.[23][24][25]

Principle: An enzyme inhibition assay measures the rate of an enzymatic reaction in the presence and absence of a potential inhibitor. The reduction in reaction velocity indicates inhibitory activity.[23][24]

Step-by-Step Protocol (Example: Kinase Assay):

  • Reagent Preparation: Prepare a serial dilution of the fluorinated pyridine inhibitor in DMSO. Prepare solutions of the target kinase, its specific substrate, and ATP in an appropriate assay buffer.[16]

  • Assay Plate Setup: In a 96-well plate, add the kinase, substrate, and assay buffer to each well.[16]

  • Inhibitor Addition: Add the diluted test compound to the wells. Include a "no inhibitor" control (DMSO only) to represent 100% enzyme activity and a "no enzyme" control for background correction.[16]

  • Reaction Initiation: Start the kinase reaction by adding ATP. For radiometric assays, this will include a radiolabeled ATP tracer like [γ-³²P]ATP.[16]

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[16]

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).[16]

  • Detection: The method of detection depends on the assay format.

    • Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.[16]

    • Luminescence/Fluorescence: Use a commercial kit (e.g., ADP-Glo™, LanthaScreen™) that measures a product (ADP) or substrate modification via a change in light output, measured with a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

Conclusion and Future Outlook

The incorporation of fluorine into the pyridine scaffold is a powerful and validated strategy in modern drug discovery.[5][6][7] Fluorinated pyridine derivatives have demonstrated a wide spectrum of biological activities, leading to the development of FDA-approved drugs for treating cancer and viral infections.[6][15][18] The unique properties conferred by fluorine—enhanced metabolic stability, modulated basicity, and improved binding interactions—provide a compelling rationale for its continued use in the design of novel therapeutics.[5][6][7][9]

Future research will likely focus on more sophisticated and selective fluorination strategies to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. As our understanding of disease biology deepens, the rational design of fluorinated pyridines targeted against novel biological pathways will undoubtedly yield the next generation of innovative medicines.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-(Difluoromethyl)pyridine-3-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Unique Properties of a Fluorinated Pyridinyl Moiety

The incorporation of unnatural amino acids and heterocyclic scaffolds into peptides is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, binding affinity, and conformational rigidity. 2-(Difluoromethyl)pyridine-3-carboxylic acid is a novel building block that introduces two key structural motifs into a peptide sequence: a pyridine ring and a difluoromethyl group.

The pyridine moiety, a bioisostere of a phenyl ring, can engage in unique interactions with biological targets and modulate the physicochemical properties of the peptide. The difluoromethyl (CHF₂) group is of particular interest as it can act as a lipophilic hydrogen bond donor and a bioisostere of a hydroxyl or thiol group, potentially leading to improved cell permeability and binding interactions.[1][2] Furthermore, the strong electron-withdrawing nature of the CHF₂ group can influence the acidity of nearby protons and the overall electronic environment of the peptide backbone, which may stabilize specific secondary structures.[3]

However, the successful incorporation of this compound into a peptide sequence is not without its challenges. The electron-deficient nature of the pyridine ring, exacerbated by the adjacent difluoromethyl group, can decrease the nucleophilicity of the carboxylic acid, making activation and coupling more difficult than for standard amino acids.[4] Additionally, the steric bulk of the substituent may hinder the approach of the coupling reagents and the amine component.

These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptides using both solid-phase and solution-phase synthesis techniques. The protocols have been developed by considering the unique chemical properties of this building block and leveraging robust coupling methodologies established for sterically hindered and electron-deficient substrates.

Physicochemical Properties and Handling

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1256809-21-8[5]
Molecular Formula C₇H₅F₂NO₂[5]
Molecular Weight 173.12 g/mol [5]
Boiling Point 286.7±40.0 °C at 760 mmHg[5][6]
Storage 2-8°C, under inert gas[5][6]

Proper handling and storage are crucial. The compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Solid-phase peptide synthesis is the method of choice for the routine synthesis of peptides.[7][8] The following protocol is optimized for the incorporation of this compound into a growing peptide chain on a solid support using Fmoc-based chemistry.

Core Challenge and Recommended Strategy

The primary challenge is the efficient activation of the electron-deficient carboxylic acid. Standard coupling reagents may be sluggish. Therefore, the use of a high-reactivity uronium/aminium or phosphonium salt-based reagent is strongly recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is particularly well-suited as it forms a highly reactive OAt-active ester, and the HOAt byproduct can catalyze the coupling reaction.[5]

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: This compound HATU, DIPEA in DMF Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Capping (Optional) (Acetic Anhydride/Pyridine) Wash2->Capping If coupling incomplete Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle If coupling complete Capping->Next_Cycle

Caption: Workflow for a single SPPS coupling cycle.

Step-by-Step Protocol

This protocol assumes a 0.1 mmol synthesis scale. Reagent quantities should be adjusted accordingly for different scales.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Coupling: a. In a separate vial, pre-activate the this compound by dissolving it (4 equivalents, 0.4 mmol, 69.2 mg) and HATU (3.9 equivalents, 0.39 mmol, 148.3 mg) in DMF. b. Add N,N-diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol, 139 µL) to the activation mixture and agitate for 5-10 minutes. c. Add the activated carboxylic acid solution to the deprotected peptide-resin. d. Allow the coupling reaction to proceed for 2-4 hours at room temperature. For potentially difficult couplings, the reaction time can be extended, or the temperature gently increased (e.g., to 40°C).

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser or TNBS test) to check for the presence of free primary amines. A negative test indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min).

  • (Optional) Capping: If the coupling is incomplete (positive Kaiser test), cap any unreacted N-terminal amines by treating the resin with a solution of acetic anhydride and pyridine in DMF for 30 minutes. This prevents the formation of deletion sequences.

  • Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the crude product, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Recommended Reagents and Equivalents for SPPS
ReagentEquivalents (relative to resin loading)Purpose
This compound3 - 5Unnatural amino acid
HATU2.9 - 4.9Coupling Reagent
DIPEA6 - 10Base
Piperidine (in DMF)20% (v/v)Fmoc deprotection

Solution-Phase Synthesis Protocol

For fragment condensation or smaller-scale synthesis, a solution-phase approach may be preferable.

Activation Mechanism with HATU

HATU_Mechanism cluster_0 Activation cluster_1 Coupling RCOOH Pyr-CHF2-COOH RCOO Pyr-CHF2-COO⁻ RCOOH->RCOO + Base - Base-H⁺ Base DIPEA ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU Peptide Pyr-CHF2-CO-NH-Peptide ActiveEster->Peptide + Amine Amine H₂N-Peptide HOAt HOAt Peptide->HOAt (Byproduct)

Caption: HATU-mediated activation and coupling mechanism.

Step-by-Step Protocol

This protocol describes the coupling of this compound to an amine-containing fragment (e.g., an amino acid ester).

  • Reactant Preparation: In a round-bottom flask, dissolve the amine component (1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous aprotic solvent such as DMF or DCM.

  • Activation: Add HATU (1.1 equivalents) to the solution. Cool the mixture to 0°C in an ice bath.

  • Base Addition: Slowly add DIPEA (2.2 equivalents) to the reaction mixture while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: a. Dilute the reaction mixture with an organic solvent like ethyl acetate. b. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired peptide.

Troubleshooting and Key Considerations

  • Incomplete Coupling: Due to the electron-deficient nature of the carboxylic acid, incomplete coupling can be an issue.[4] If this occurs, consider the following:

    • Double Coupling: Repeat the coupling step with fresh reagents.

    • Increased Equivalents: Use a higher excess of the carboxylic acid and coupling reagents (up to 5 equivalents).

    • Alternative Reagents: Phosphonium-based reagents like PyAOP or PyBOP can also be effective for hindered couplings.

  • Pyridine Nitrogen Interference: The basicity of the pyridine nitrogen is relatively low and generally does not interfere with the coupling reaction, especially when strong activating agents are used. No protection of the pyridine nitrogen is typically necessary.

  • Racemization: While this compound is not chiral, racemization of the coupled amino acid residue can be a concern. Using HATU, which is derived from the racemization-suppressing additive HOAt, helps to minimize this side reaction.[5]

Conclusion

This compound is a valuable building block for introducing unique structural and electronic properties into synthetic peptides. While its electron-deficient character requires robust coupling conditions, the use of potent activating agents like HATU allows for its efficient incorporation in both solid-phase and solution-phase synthesis. The protocols and considerations outlined in these notes provide a solid foundation for researchers to successfully utilize this compound in the development of novel peptide-based therapeutics and research tools.

References

Strategic Derivatization of 2-(Difluoromethyl)pyridine-3-carboxylic Acid for High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(difluoromethyl)pyridine-3-carboxylic acid scaffold is a privileged starting point for the synthesis of compound libraries in modern drug discovery. The difluoromethyl (CF₂H) group, acting as a bioisosteric replacement for hydroxyl, thiol, or amine moieties, can significantly enhance metabolic stability, lipophilicity, and target engagement.[1] This, combined with the proven pharmacological relevance of the pyridine core, makes it an exceptionally valuable building block.[2] This document provides a detailed guide for the efficient derivatization of this scaffold, focusing on robust, high-throughput-compatible protocols for amide bond formation and advanced cross-coupling reactions to generate diverse chemical libraries for biological screening.

Introduction: The Strategic Value of the Scaffold

In medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds is a well-established method for optimizing drug-like properties.[3] The difluoromethyl group is particularly noteworthy; its unique electronic properties and ability to act as a hydrogen bond donor can lead to improved pharmacokinetic profiles and binding affinities.[1] When appended to a pyridine ring, a cornerstone heterocycle in numerous FDA-approved drugs, the resulting scaffold becomes a powerful platform for generating novel chemical entities.[2]

Library synthesis, or the parallel synthesis of a large number of distinct but structurally related compounds, is a fundamental strategy for exploring structure-activity relationships (SAR). The primary functional handle on this compound is the carboxylic acid group, which allows for a vast array of derivatization strategies. This guide details field-proven protocols optimized for efficiency and scalability, enabling researchers to rapidly generate libraries of amides and complex biaryl derivatives.

Core Scaffold Properties
PropertyValueSource
Chemical Name This compound[4][5]
CAS Number 1256809-21-8[4]
Molecular Formula C₇H₅F₂NO₂[4]
Molecular Weight 173.12 g/mol [4]
Boiling Point 286.7±40.0°C at 760 mmHg[4]
Storage 2-8°C[4]

Primary Derivatization Strategy: Amide Bond Formation

The formation of an amide bond is the most frequently utilized reaction in medicinal chemistry, offering a reliable method to connect the core scaffold with a diverse range of amine building blocks.[6] Direct condensation of the carboxylic acid with an amine is generally inefficient. Therefore, the use of coupling reagents to activate the carboxyl group is essential for achieving high yields and purity under mild conditions suitable for automated synthesis.[6][7]

Mechanism Overview: Carboxylic Acid Activation

The general principle involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive intermediate (e.g., an active ester or an acylphosphonium species). This intermediate is then susceptible to nucleophilic attack by the amine, forming the stable amide bond. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are often used to suppress side reactions and minimize racemization.

G cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (Carboxylic Acid) Active Activated Intermediate [R-CO-X] Acid->Active + Reagent Reagent Coupling Reagent (e.g., HATU, EDC) Amine R'-NH₂ (Amine) Active->Amine + Amine Amide R-CO-NHR' (Amide Product) Amine->Amide cluster_synthesis Synthesis Stage cluster_purification Purification & QC cluster_storage Final Library start Scaffold & Reagent Stock Preparation dispense Robotic Dispensing (96-well plates) start->dispense react Parallel Reaction (Shaking/Heating) dispense->react quench Quench/Work-up react->quench purify Mass-Directed Prep-HPLC quench->purify analyze QC Analysis (LC-MS, Purity) purify->analyze plate Plate Reformatting (DMSO Stocks) analyze->plate storage Compound Library Ready for Screening plate->storage

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-(Difluoromethyl)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-(Difluoromethyl)pyridine Moiety

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, bioavailability, and binding affinity. The difluoromethyl (CF₂H) group, in particular, has emerged as a valuable bioisostere for hydroxyl and thiol groups, capable of acting as a lipophilic hydrogen bond donor. When appended to a pyridine scaffold, a privileged heterocycle in numerous pharmaceuticals, the resulting 2-(difluoromethyl)pyridine unit offers a unique combination of physicochemical properties. 2-(Difluoromethyl)pyridine-3-carboxylic acid is a key building block for accessing these valuable motifs, enabling the introduction of this functionalized pyridine core into a diverse range of molecular architectures through cross-coupling reactions.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and discuss key considerations for achieving successful and reproducible outcomes.

Core Concept: Decarboxylative and Decarbonylative Cross-Coupling

A significant advantage of employing carboxylic acids in cross-coupling is the ability to leverage them as surrogates for organometallic reagents or halides through decarboxylative or decarbonylative pathways.[1] This approach circumvents the need for pre-functionalization steps, such as the preparation of organoboronic acids or organohalides, which can be challenging for complex substrates.[1] The carboxylic acid moiety serves as an in-situ source of the nucleophilic or electrophilic partner, with the innocuous byproduct being carbon dioxide (CO₂) or carbon monoxide (CO).

The general catalytic cycle for a decarboxylative cross-coupling reaction is depicted below. The specific mechanism can vary depending on the reaction type and the presence of co-catalysts.

Decarboxylative Cross-Coupling Cycle cluster_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl Oxidative Addition PdII_Carboxylate Ar-Pd(II)-OOCR Ln PdII_Aryl->PdII_Carboxylate Ligand Exchange Ligand_Ex Ligand Exchange (R-COOH) PdII_R Ar-Pd(II)-R Ln PdII_Carboxylate->PdII_R Decarboxylation Decarboxylation Decarboxylation (-CO₂) PdII_R->Pd0 Reductive Elimination Product Ar-R PdII_R->Product RedElim Reductive Elimination

Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Decarboxylative Cross-Coupling.

Key Considerations for Coupling with this compound

The electronic nature of the substrate plays a crucial role in the success of these reactions. The pyridine nitrogen and the strongly electron-withdrawing difluoromethyl group at the 2-position significantly influence the electron density of the aromatic ring, which can impact the rates of oxidative addition and reductive elimination.

  • Catalyst and Ligand Selection: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine ligand is paramount. Bulky, electron-rich ligands often facilitate the reductive elimination step, which can be rate-limiting. For decarbonylative couplings, specific ligands such as Xantphos have been shown to be effective.

  • Activation of the Carboxylic Acid: For decarbonylative couplings, in-situ activation of the carboxylic acid to a more reactive species, such as a mixed anhydride, is often necessary. Reagents like pivalic anhydride (Piv₂O) are commonly employed for this purpose.

  • Base: The choice of base is critical for both the activation of the coupling partner (in Suzuki reactions) and to facilitate the catalytic cycle. Inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases such as triethylamine (Et₃N) are frequently used.

  • Solvent and Temperature: High-boiling point, polar aprotic solvents like dioxane, DMF, or toluene are typically required to achieve the necessary reaction temperatures for decarboxylation/decarbonylation to occur efficiently.

Experimental Protocols

The following protocols are designed to serve as robust starting points for the palladium-catalyzed cross-coupling of this compound. As with any chemical reaction, optimization of the conditions may be necessary for specific substrates.

General Experimental Workflow

Experimental Workflow start Start reagents Combine Reactants: - this compound - Coupling Partner - Palladium Catalyst & Ligand - Base & Additives start->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas the Reaction Mixture (e.g., Argon sparging) solvent->degas heat Heat to Reaction Temperature (under inert atmosphere) degas->heat monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify characterize Characterization of Product (NMR, MS) purify->characterize end End characterize->end

Caption: A General Workflow for Palladium-Catalyzed Cross-Coupling Reactions.

Protocol 1: Decarbonylative Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol is adapted from established methods for the decarbonylative Suzuki cross-coupling of pyridine-3-carboxylic acids and is expected to be a reliable method for the arylation of this compound.[2]

Reaction Scheme:

(Illustrative scheme)

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine Ligand (e.g., XPhos, SPhos, or a custom ligand as reported in similar systems[2])

  • Pivalic anhydride (Piv₂O)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating plate

  • Inert atmosphere manifold (Schlenk line) or glovebox

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5-2.0 equiv), palladium(II) acetate (5-10 mol%), and the phosphine ligand (10-20 mol%).

  • Add the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv) and pivalic anhydride (2.0 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous dioxane via syringe to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Place the sealed reaction vessel in a preheated oil bath at 120-160 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-2-(difluoromethyl)pyridine.

Expected Outcome & Troubleshooting:

  • This reaction is expected to provide the desired biaryl product in moderate to good yields.

  • If the reaction is sluggish, increasing the temperature or screening different phosphine ligands may be beneficial.

  • Protodeboronation of the boronic acid can be a side reaction. Using a less polar solvent or a different base might mitigate this.

Protocol 2: Decarbonylative Sonogashira Coupling with Terminal Alkynes

This protocol is based on general and robust methods for the decarbonylative Sonogashira coupling of carboxylic acids.[3][4]

Reaction Scheme:

(Illustrative scheme)

Materials:

  • This compound

  • Terminal alkyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Pivalic anhydride (Piv₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dioxane

  • Argon or Nitrogen gas

Procedure:

  • In an oven-dried vial equipped with a stir bar, combine this compound (1.0 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), DMAP (1.5 equiv), and pivalic anhydride (1.5 equiv).

  • Place the vial under an inert atmosphere of argon and subject it to three evacuation/backfilling cycles.

  • Add the terminal alkyne (2.0-4.0 equiv) and anhydrous dioxane (to a concentration of 0.2 M) with vigorous stirring.

  • Seal the vial and place it in a preheated oil bath at 160 °C.

  • Stir the reaction for the indicated time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 3-alkynyl-2-(difluoromethyl)pyridine.

Expected Outcome & Troubleshooting:

  • This copper-free Sonogashira variant is expected to be effective.

  • If yields are low, screening other activating agents for the carboxylic acid or different phosphine ligands could be beneficial. The amount of the terminal alkyne can also be adjusted.

Protocol 3: Proposed Decarboxylative Buchwald-Hartwig Amination with Amines

This protocol is a proposed starting point, combining the principles of decarboxylative coupling with the well-established Buchwald-Hartwig amination.[5][6][7] Optimization will likely be required.

Reaction Scheme:

(Illustrative scheme)

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)

  • Buchwald ligand (e.g., RuPhos, XPhos)

  • A silver salt (e.g., Ag₂CO₃ or Ag₂O) as a potential decarboxylation promoter

  • A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge an oven-dried reaction tube with this compound (1.0 equiv), the palladium precatalyst (2-5 mol%), the Buchwald ligand (4-10 mol%), and the silver salt (1.5-2.0 equiv).

  • Add the base (2.0-3.0 equiv).

  • Add the amine (1.2-1.5 equiv).

  • Add anhydrous solvent (toluene or dioxane, to 0.1-0.2 M).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture in an oil bath at 100-130 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Perform an aqueous workup, dry the organic layer, and concentrate.

  • Purify by flash column chromatography to afford the 3-amino-2-(difluoromethyl)pyridine product.

Rationale and Troubleshooting:

  • The silver salt is included as it has been shown to promote decarboxylation in related systems.

  • The choice of ligand and base is critical in Buchwald-Hartwig amination and will likely require screening for optimal results with this specific substrate.

  • If the reaction fails, it may be necessary to first convert the carboxylic acid to a halide or triflate and then perform a standard Buchwald-Hartwig amination.

Data Summary

The following table provides a general overview of typical reaction conditions for the cross-coupling of pyridine carboxylic acids, which can be used as a starting point for the optimization of reactions with this compound.

Coupling TypePalladium SourceLigandBaseSolventTemperature (°C)Typical YieldsReference
Suzuki-Miyaura Pd(OAc)₂Buchwald-type phosphinesK₂CO₃ / Cs₂CO₃Dioxane120-16060-90%[2]
Sonogashira Pd(OAc)₂XantphosDMAPDioxane16050-85%[3][4]
Buchwald-Hartwig Pd₂(dba)₃ / G3-precatalystsRuPhos / XPhosNaOtBu / K₃PO₄Toluene / Dioxane100-130(Proposed)[5][6][7]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. The palladium-catalyzed decarboxylative and decarbonylative cross-coupling reactions described herein offer efficient and direct methods for its functionalization. While the provided protocols are based on robust and well-established methodologies, the unique electronic properties of this substrate may necessitate some degree of optimization for specific applications. By understanding the key mechanistic principles and carefully selecting the reaction parameters, researchers can effectively utilize this important synthetic intermediate to accelerate their research and development efforts.

References

late-stage functionalization using 2-(Difluoromethyl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Late-Stage Functionalization using 2-(Difluoromethyl)pyridine-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Harnessing the Power of Difluoromethyl Pyridines in Late-Stage Functionalization: A Technical Guide

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Imperative of Late-Stage Functionalization

In modern drug discovery, the ability to rapidly generate structural analogs of a lead compound is paramount for optimizing its pharmacological profile. Late-stage functionalization (LSF) has emerged as a transformative strategy, enabling the direct modification of complex molecular scaffolds at a point where the core structure is already assembled.[1] This approach circumvents the need for lengthy de novo synthesis for each new derivative, thereby accelerating structure-activity relationship (SAR) studies and the identification of clinical candidates.[1][2]

A key challenge in LSF is the introduction of motifs that confer desirable physicochemical and biological properties. The difluoromethyl (-CF2H) group has garnered significant attention in medicinal chemistry for its unique characteristics.[3] It serves as a metabolically stable bioisostere for common polar functional groups such as hydroxyls (-OH), thiols (-SH), and amines (-NH2), while also acting as a lipophilic hydrogen bond donor.[4][5] These attributes can enhance target affinity, improve membrane permeability, and increase metabolic stability, ultimately leading to superior drug candidates.[3][6]

This guide provides an in-depth exploration of This compound as a versatile and efficient reagent for introducing the valuable 2-(difluoromethyl)pyridinyl moiety into complex molecules via late-stage decarboxylative cross-coupling reactions.

Reagent Profile: this compound

This reagent is a crystalline solid designed for use as a coupling partner in carbon-carbon bond-forming reactions. Its structure combines the desirable difluoromethyl group with a pyridine core and a carboxylic acid handle, which serves as a stable and readily activated precursor for decarboxylative strategies.

Physicochemical Properties
PropertyValueSource
CAS Number 1256809-21-8[7][8]
Molecular Formula C₇H₅F₂NO₂[7][8]
Molecular Weight 173.12 g/mol [8][9]
IUPAC Name 2-(difluoromethyl)nicotinic acid[7][8]
Appearance Solid
Storage Store at 0-8 °C[7][9]
The Rationale for the -CF₂H Moiety

The strategic incorporation of the difluoromethyl group is rooted in its ability to modulate multiple molecular properties simultaneously. Unlike the trifluoromethyl (-CF3) group, the -CF2H group retains an acidic proton, enabling it to participate in hydrogen bonding, which can be critical for target engagement.[3][4]

cluster_0 Common Polar Groups cluster_1 Bioisosteric Replacement cluster_2 Enhanced Properties OH Hydroxyl (-OH) CF2H Difluoromethyl (-CF₂H) OH->CF2H Replaced by SH Thiol (-SH) SH->CF2H Replaced by NH2 Amine (-NH₂) NH2->CF2H Replaced by Stability Metabolic Stability CF2H->Stability Permeability Membrane Permeability CF2H->Permeability Hbond H-Bond Donor CF2H->Hbond

Caption: Bioisosteric role of the -CF₂H group.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator is recommended if dust formation is likely.[7][10]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12]

  • Incompatible Materials: Strong oxidizing agents, acids, and bases.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]

Core Application: Metal-Catalyzed Decarboxylative Cross-Coupling

Decarboxylative cross-coupling is a powerful transformation that utilizes carboxylic acids as bench-stable, readily available alternatives to traditional organometallic reagents.[13] The reaction proceeds with the extrusion of CO₂ to forge a new C-C bond between the carboxylate precursor and a coupling partner, typically an (hetero)aryl halide.[13][14] This method is particularly well-suited for LSF due to its broad functional group tolerance and the use of inexpensive starting materials.[13]

General Mechanism

While several catalytic systems (e.g., Pd, Ni, Cu, Fe) can facilitate this transformation, a common pathway involves a metallaphotoredox cycle.[14][15] A simplified Nickel-catalyzed cycle, often employed for its cost-effectiveness and unique reactivity, is depicted below.

Ni0 Ni(0)Lₙ NiII_Ar Ar-Ni(II)(X)Lₙ Ni0->NiII_Ar Oxidative Addition NiI_Ar Ar-Ni(I)Lₙ NiII_Ar->NiI_Ar Reduction NiIII Ar-Ni(III)(R)Lₙ NiI_Ar->NiIII Radical Capture NiIII->Ni0 Reductive Elimination Product Ar-R (Product) NiIII->Product ArX Ar-X (Substrate) ArX->NiII_Ar RCOOH R-COOH (Reagent) RCOO R-COO⁻ RCOOH->RCOO Base Base Base->RCOO R_radical R• RCOO->R_radical Oxidation (SET) -e⁻ SET Photocatalyst* (Single Electron Transfer) SET->R_radical R_radical->NiIII CO2 CO₂ R_radical->CO2

Caption: Simplified Ni(I)/Ni(III) catalytic cycle for decarboxylative coupling.

Causality of the Mechanism:

  • Oxidative Addition: The active Ni(0) catalyst adds to the (hetero)aryl halide (Ar-X), forming a Ni(II) intermediate.

  • Reduction: The Ni(II) species is reduced to a more reactive Ni(I) species.

  • Radical Generation: Concurrently, the carboxylic acid is deprotonated by a base. The resulting carboxylate is oxidized (often by a photoredox catalyst) via Single Electron Transfer (SET) to form a carboxyl radical, which rapidly loses CO₂ to generate the key alkyl or aryl radical (R•).[15]

  • Radical Capture: The R• radical is captured by the Ar-Ni(I) complex to form a high-valent Ni(III) intermediate.

  • Reductive Elimination: This intermediate undergoes reductive elimination to form the desired C-C bond in the product (Ar-R) and regenerate the active Ni(0) or Ni(I) catalyst, closing the catalytic cycle.[16]

Detailed Protocol: Late-Stage C-H Arylation of a Bioactive Core

This protocol describes a general procedure for the nickel/photoredox-catalyzed decarboxylative coupling of an aryl bromide with this compound.

Materials and Equipment
  • Reagents:

    • Aryl Bromide Substrate (e.g., a complex drug intermediate) (1.0 equiv)

    • This compound (1.5 equiv)

    • NiCl₂·glyme (5 mol%)

    • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

    • Iridium photocatalyst, e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)

    • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Dimethylacetamide - DMA)

  • Equipment:

    • Schlenk tube or reaction vial with screw cap and septum

    • Magnetic stirrer and stir bar

    • Inert atmosphere supply (Nitrogen or Argon)

    • Blue LED light source (e.g., 450 nm) with a cooling fan

    • Standard laboratory glassware for workup and purification

    • Silica gel for column chromatography

Experimental Workflow

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Vial Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide substrate (0.2 mmol, 1.0 equiv), this compound (52 mg, 0.3 mmol, 1.5 equiv), NiCl₂·glyme (2.2 mg, 0.01 mmol, 5 mol%), dtbbpy (2.7 mg, 0.01 mmol, 5 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2.4 mg, 0.002 mmol, 1 mol%), and Cs₂CO₃ (130 mg, 0.4 mmol, 2.0 equiv).

  • Inerting: Seal the vial with a septum cap, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed DMA (2.0 mL) via syringe.

  • Irradiation: Place the vial approximately 5-10 cm from a blue LED light source and begin vigorous stirring. Use a small fan to maintain the reaction temperature near ambient (25-30 °C).

  • Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, remove the vial from the light source. Dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Expected Results and Troubleshooting
  • Yields: Typical yields for this type of transformation range from moderate to excellent (40-90%), highly dependent on the electronic and steric nature of the aryl bromide substrate.

  • Troubleshooting:

    • Low Conversion: Ensure all reagents are dry and the solvent is thoroughly degassed. Oxygen can quench the excited state of the photocatalyst and inhibit the catalytic cycle. Increase reaction time or slightly elevate the temperature (to 40-50 °C).

    • Side Products: Protodecarboxylation (replacement of -COOH with -H) or hydrodehalogenation (replacement of -Br with -H) may occur. This can sometimes be suppressed by ensuring the base is completely dry or by screening alternative bases (e.g., K₂CO₃, K₃PO₄).

    • Catalyst Decomposition: If the reaction mixture turns black, catalyst decomposition may have occurred. Ensure the light source is not causing excessive heating.

Substrate Scope and Optimization Insights

The success of this decarboxylative coupling is influenced by several factors. The following table summarizes general compatibility based on established metallaphotoredox methodologies.[14][15]

Substrate FeatureCompatibilityRationale
Aryl Bromides
Electron-richGood to ExcellentOxidative addition is generally favorable.
Electron-neutralExcellentOften provides the best balance of reactivity.
Electron-poorGoodOxidative addition is facile, but reductive elimination can be slower.
Steric Hindrance (ortho)Moderate to GoodCan slow down oxidative addition; may require higher catalyst loading or temperature.
Functional Groups
Esters, Amides, KetonesHighGenerally well-tolerated.
Ethers, Nitriles, SulfonesHighRobust under these reaction conditions.
Free Alcohols, PhenolsModerateMay interfere by protonation; protection (e.g., as silyl ethers) is recommended.
Free Amines, AnilinesLow to ModerateCan coordinate to the metal center and inhibit catalysis; protection (e.g., as amides or carbamates) is often necessary.
N-HeterocyclesGoodPyridines, pyrazoles, indoles are often well-tolerated.[16]

Key Optimization Insights:

  • Ligand Choice: The dtbbpy ligand is crucial. Its bulky tert-butyl groups promote reductive elimination and prevent catalyst dimerization, while its electronic properties stabilize the necessary nickel oxidation states.

  • Solvent: Polar aprotic solvents like DMA, DMF, or DMSO are preferred as they help dissolve the ionic reagents (base, photocatalyst) and can facilitate the catalytic steps.

  • Base: Cs₂CO₃ is often superior due to its high solubility in organic solvents and its ability to facilitate the formation of the soluble carboxylate salt without being overly nucleophilic.

References

Synthesis of Novel Enzyme Inhibitors Utilizing Pyridine Carboxylic Acid Isomers: A Detailed Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyridine Carboxylic Acids in Enzyme Inhibition

Pyridine carboxylic acid isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—represent a class of highly versatile scaffolds in medicinal chemistry and drug discovery.[1][2] Their inherent structural features, including the nitrogen atom in the aromatic ring, provide unique opportunities for molecular interactions with biological targets.[2] This has led to the development of a multitude of approved drugs for a wide array of diseases, such as cancer, tuberculosis, diabetes, and HIV/AIDS.[1][2] A significant and continually expanding area of research focuses on the derivatization of these isomers to create potent and selective enzyme inhibitors.[1][2]

Enzyme inhibitors are central to modern pharmacology, acting by modulating the activity of specific enzymes involved in pathological processes. The pyridine carboxylic acid framework allows for the strategic placement of various functional groups, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties. Pharmaceutical giants have successfully developed enzyme inhibitors with nanomolar potency based on these scaffolds.[1] This guide provides detailed application notes and protocols for the synthesis of representative enzyme inhibitors derived from each of the three pyridine carboxylic acid isomers, targeting distinct and therapeutically relevant enzymes. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and methodologies for assessing the efficacy of the synthesized compounds.

I. Picolinic Acid Derivatives as Histone Demethylase Inhibitors

Picolinic acid and its derivatives have been investigated for a range of biological activities, including as inhibitors of histone demethylases.[3] Histone demethylases, such as those in the KDM4 family, are crucial regulators of epigenetic modifications and are implicated in cancer development. Inhibiting these enzymes presents a promising therapeutic strategy. This section details the synthesis of a picolinamide-based histone demethylase inhibitor and the corresponding inhibition assay.

Synthesis Protocol: (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide

This protocol is adapted from a patented synthetic route and outlines the preparation of a potent picolinamide-based inhibitor of histone demethylases.[4]

Diagram of the Synthetic Workflow:

A 2-amino-6-chloro-3-nitropyridine B 2-amino-6-methoxy-3-nitropyridine A->B Sodium methoxide, Methanol C 2,3-diamino-6-methoxypyridine B->C Reduction D Intermediate for Picolinamide Inhibitor C->D Further synthetic steps E (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide D->E Final coupling

Caption: Synthetic overview for a picolinamide-based inhibitor.

Materials:

  • 2-amino-6-chloro-3-nitropyridine

  • Sodium methoxide

  • Methanol

  • Reducing agent (e.g., H₂, Pd/C)

  • (S)-3-amino-3,3,3-trifluoropropan-2-ol derivatives (as per patent)

  • Appropriate coupling reagents (e.g., HATU, DIPEA)

  • Anhydrous solvents (DMF, DCM)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Step-by-Step Procedure:

  • Methoxylation: To a solution of 2-amino-6-chloro-3-nitropyridine in methanol, add sodium methoxide portion-wise at room temperature. Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed. Cool the reaction, neutralize with a suitable acid, and extract the product, 2-amino-6-methoxy-3-nitropyridine. Purify by recrystallization or column chromatography.[5]

  • Reduction of the Nitro Group: Dissolve the 2-amino-6-methoxy-3-nitropyridine in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C). Subject the mixture to hydrogenation using a balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC). Filter the catalyst through Celite and concentrate the filtrate to obtain 2,3-diamino-6-methoxypyridine.[5]

  • Further Elaboration and Final Coupling: The resulting 2,3-diamino-6-methoxypyridine can then be converted through a series of steps as outlined in the patent literature to install the trifluoromethyl group and prepare the carboxylic acid for the final amide coupling.[4] The final step involves the amide bond formation between the elaborated picolinic acid intermediate and (S)-3-amino-3,3,3-trifluoropropan-2-ol derivative using standard peptide coupling reagents like HATU in the presence of a base such as DIPEA in an anhydrous solvent like DMF.

  • Purification: The final product is purified by flash column chromatography on silica gel using a suitable gradient of ethyl acetate and hexanes.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Histone Demethylase (KDM4C) Inhibition Assay

This protocol is based on the LANCE® Ultra JMJD2C Histone H3-Lysine 9 Demethylase Assay.[6]

Materials:

  • Synthesized picolinamide inhibitor

  • Recombinant KDM4C (JMJD2C) enzyme

  • Biotinylated histone H3 peptide substrate (e.g., H3K9me3)

  • Europium-labeled anti-demethylated histone antibody

  • LANCE® Ultra ULight™-streptavidin

  • Assay buffer

  • 384-well white microplate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the synthesized picolinamide inhibitor in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the KDM4C enzyme and the biotinylated H3K9me3 peptide substrate to their final concentrations in the assay buffer.

  • Reaction Incubation: In a 384-well plate, add the inhibitor solution, followed by the KDM4C enzyme. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Demethylation: Add the H3K9me3 peptide substrate to initiate the demethylase reaction. Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Detection: Add the detection mixture containing the Europium-labeled antibody and ULight™-streptavidin. Incubate to allow for antibody and streptavidin binding.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

  • Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

II. Nicotinic Acid Derivatives as Cyclooxygenase-2 (COX-2) Inhibitors

Nicotinic acid derivatives have shown significant potential as anti-inflammatory agents through the inhibition of cyclooxygenase-2 (COX-2).[2][7] Selective COX-2 inhibitors are clinically important for managing pain and inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Synthesis Protocol: 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine

This protocol describes a two-step synthesis of a potent and selective COX-2 inhibitor based on a nicotinic acid-related imidazo[1,2-a]pyridine scaffold.[3]

Diagram of the Synthetic Workflow:

A α-bromo-4-(methylsulfonyl)acetophenone C 1-(4-(methylsulfonyl)phenyl)-2-(p-tolylamino)ethan-1-one A->C NaHCO3, Methanol B p-toluidine B->C E 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine C->E ZnI2, i-PrOH, 80°C D 2-amino-3-methylpyridine D->E A 2-methyl-5-nitroaniline B 1-(2-methyl-5-nitrophenyl)guanidine nitrate A->B Guanidinylation D N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine B->D Condensation, NaOH, DMSO C 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one C->D

References

Application Note: Robust and Selective Analytical HPLC Methods for Fluorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to developing robust and selective analytical High-Performance Liquid Chromatography (HPLC) methods for the analysis of fluorinated pyridine compounds. These compounds are of significant interest in the pharmaceutical and agrochemical industries due to their unique biological activities. However, their analysis presents distinct challenges, including poor peak shape due to the basicity of the pyridine ring, and unique interactions conferred by the fluorine substituents. This document outlines strategic approaches to method development, including column and mobile phase selection, and provides detailed, field-proven protocols for both reversed-phase and alternative chromatographic modes. The causality behind experimental choices is explained to empower researchers, scientists, and drug development professionals to develop and validate their own high-performance analytical methods.

Introduction: The Analytical Challenge of Fluorinated Pyridines

Fluorinated pyridine derivatives constitute a cornerstone of modern medicinal and agricultural chemistry. The incorporation of fluorine atoms into the pyridine scaffold can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, accurate and precise quantification of these compounds and their related impurities is critical for quality control, pharmacokinetic studies, and regulatory compliance.

The analytical challenge stems from the dual nature of these molecules:

  • The Pyridine Moiety: The nitrogen atom in the pyridine ring has a pKa typically in the range of 5-6, making it basic.[1] This basicity can lead to strong interactions with residual acidic silanols on conventional silica-based stationary phases, resulting in poor peak shape (tailing) and unreliable quantification.

  • Fluorine Substituents: The high electronegativity of fluorine can alter the electronic properties of the pyridine ring and introduce unique dipole and electrostatic interactions, affecting chromatographic selectivity in ways not observed with non-fluorinated analogs.[2]

This guide provides a systematic approach to overcoming these challenges by leveraging an in-depth understanding of chromatographic principles and the specific physicochemical properties of fluorinated pyridines.

Foundational Principles: Strategic Method Development

A successful HPLC method for fluorinated pyridines is built upon a logical, multi-faceted approach to method development. The following diagram outlines the key decision points and workflow.

Method_Development_Workflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Analyte Characterize Analyte (pKa, logP, solubility) Col_Select Column Selection (C18, PFP, HILIC) Analyte->Col_Select Guides initial choice MP_Screen Mobile Phase Screening (pH, Organic Modifier) Col_Select->MP_Screen Test with various mobile phases Gradient_Opt Gradient Optimization (Slope, Time) MP_Screen->Gradient_Opt Refine separation Temp_Opt Temperature Control Gradient_Opt->Temp_Opt Flow_Opt Flow Rate Adjustment Temp_Opt->Flow_Opt SST System Suitability Testing (USP <621> / Ph. Eur. 2.2.46) Flow_Opt->SST Verify performance Validation Method Validation (ICH Q2(R1)) SST->Validation Full validation

Caption: A logical workflow for HPLC method development.

The Critical Role of Mobile Phase pH

For basic compounds like pyridines, controlling the mobile phase pH is the single most important factor for achieving symmetrical peaks. At a pH approximately 2 units below the analyte's pKa, the pyridine nitrogen will be fully protonated. This positive charge minimizes secondary interactions with deprotonated silanols on the silica surface, thereby reducing peak tailing.[1] Therefore, a low pH mobile phase (pH 2-3) is the recommended starting point for reversed-phase methods.

Stationary Phase Selection: Beyond C18

While a modern, high-purity, end-capped C18 column is a viable starting point, the unique properties of fluorinated pyridines often necessitate alternative stationary phases for optimal selectivity.

  • Pentafluorophenyl (PFP) Phases: These phases offer a compelling alternative to C18. They provide multiple interaction mechanisms, including hydrophobic, aromatic (π-π), and dipole-dipole interactions. The electron-rich fluorine atoms on the PFP phase can interact favorably with the often electron-deficient fluorinated pyridine ring, leading to enhanced retention and unique selectivity.[2][3]

  • Fluorinated Phases (e.g., C8-F): Columns with bonded phases containing perfluoroalkyl chains can exhibit strong retention for fluorinated and other halogenated compounds.[4][5] This "fluorous" affinity can be highly effective for separating closely related fluorinated isomers.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar fluorinated pyridines that show little or no retention in reversed-phase, HILIC is an excellent alternative.[6][7][8] HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or zwitterionic) with a mobile phase high in organic content (typically acetonitrile). This mode of chromatography facilitates the retention of polar compounds.

Experimental Protocols

Sample and Mobile Phase Preparation

Objective: To ensure sample and mobile phase integrity for reproducible chromatographic results.

Protocol:

  • Sample Diluent: The principle of "like dissolves like" is paramount. The ideal sample diluent is the mobile phase at its initial conditions. This prevents peak distortion and precipitation at the point of injection. If solubility is an issue, a solvent with a slightly higher organic content may be used, but injection volume should be minimized.

  • Mobile Phase Preparation (Aqueous):

    • For a 0.1% Formic Acid solution (pH ~2.7): Add 1.0 mL of high-purity formic acid to 999 mL of HPLC-grade water.

    • For a 0.1% Trifluoroacetic Acid (TFA) solution (pH ~2.1): Add 1.0 mL of high-purity TFA to 999 mL of HPLC-grade water. Note: TFA is an ion-pairing agent and can be difficult to remove from the column and may suppress MS signals.[9]

    • Filter all aqueous mobile phases through a 0.22 µm membrane filter to remove particulates and degas prior to use.[10]

  • Mobile Phase Preparation (Organic): Use HPLC-grade acetonitrile or methanol. Filtering is not typically required if sourced from a sealed, high-purity bottle.

Protocol 1: Reversed-Phase HPLC on a PFP Column

Application: Suitable for a broad range of fluorinated pyridines of moderate polarity. This is an excellent starting point for method development.

Instrumentation and Materials:

  • HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD/UV or MS detector.

  • Pentafluorophenyl (PFP) Column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

Chromatographic Conditions:

ParameterConditionRationale
ColumnPFP, 100 x 2.1 mm, 1.8 µmProvides unique selectivity for fluorinated and aromatic compounds.
Mobile Phase A0.1% Formic Acid in WaterLow pH protonates the pyridine nitrogen, ensuring good peak shape.[1]
Mobile Phase BAcetonitrileGood UV transparency and lower viscosity compared to methanol.
Gradient5% to 95% B in 10 minutesA generic screening gradient to elute compounds with a wide range of polarities.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature40 °CReduces mobile phase viscosity and can improve peak efficiency.
DetectionUV at 254 nm or appropriate λmaxCommon wavelength for aromatic compounds. A DAD is recommended for initial method development.
Injection Volume1-5 µLSmall volume minimizes potential for solvent mismatch effects.
Protocol 2: HILIC for Highly Polar Fluorinated Pyridines

Application: For analytes that are poorly retained under reversed-phase conditions, such as pyridine N-oxides or aminopyridines with multiple fluorine atoms.

Instrumentation and Materials:

  • HPLC or UHPLC system.

  • HILIC Column (e.g., bare silica or amide-bonded, 150 x 3.0 mm, 3.5 µm).

  • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

Chromatographic Conditions:

ParameterConditionRationale
ColumnHILIC (Amide), 150 x 3.0 mm, 3.5 µmRetains and separates highly polar compounds.[8]
Mobile Phase A90:10 ACN:H₂O, 10 mM Ammonium AcetateHigh organic content promotes retention in HILIC mode. Buffer aids in peak shape and reproducibility.
Mobile Phase B50:50 ACN:H₂O, 10 mM Ammonium AcetateIncreasing water content elutes the analytes.[6]
Gradient0% to 100% B in 12 minutesStarts with high organic for retention and gradually increases aqueous content for elution.
Flow Rate0.5 mL/minA typical flow rate for a 3.0 mm ID column.
Column Temperature35 °CEnsures stable retention times.
DetectionUV at 254 nm or MSHILIC mobile phases are generally MS-friendly.
Injection Volume2 µLMust be injected in a high-organic solvent to ensure good peak shape.

System Suitability and Validation

Adherence to pharmacopeial standards is essential in regulated environments. All methods should be validated against a system suitability test (SST) as outlined in USP General Chapter <621> and European Pharmacopoeia Chapter 2.2.46.[11][12]

Typical System Suitability Parameters:

ParameterAcceptance Criteria (Typical)Purpose
Tailing Factor (Asymmetry)0.8 - 1.8Measures peak symmetry. Critical for basic compounds like pyridines.[13]
Theoretical Plates (N)> 2000Measures column efficiency.
Resolution (Rs)> 2.0 between critical pairsEnsures baseline separation of the analyte from its closest eluting impurity.
Relative Standard Deviation (RSD)< 1.0% for n=6 injectionsDemonstrates the precision of the system for retention time and peak area.

The following diagram illustrates the relationship between key chromatographic parameters that are assessed during system suitability testing.

SST_Parameters cluster_0 Chromatographic Performance Peak Chromatographic Peak Efficiency Efficiency (N) Peak->Efficiency is narrow Symmetry Symmetry (Tf) Peak->Symmetry is symmetrical Resolution Resolution (Rs) Peak->Resolution is separate from others

Caption: Interrelated parameters of chromatographic performance.

Conclusion

The successful analysis of fluorinated pyridine compounds by HPLC is readily achievable through a systematic and scientifically grounded approach. By carefully considering the basicity of the pyridine ring and the unique electronic properties imparted by fluorine substituents, analysts can select the optimal combination of mobile phase pH and stationary phase chemistry. Low pH mobile phases are crucial for mitigating peak tailing in reversed-phase chromatography, while PFP and other fluorinated stationary phases offer unique selectivity. For highly polar analogs, HILIC provides a robust alternative. The protocols and principles outlined in this application note serve as a comprehensive resource for developing and validating high-quality, reliable analytical methods for this important class of molecules.

References

Application Notes and Protocols for the Introduction of Fluorinated Components into Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Transformative Role of Fluorine in Molecular Design

The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern chemistry, particularly within the realms of drug discovery, agrochemicals, and materials science.[1][2][3][4][5][6][7][8] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][9][10] Consequently, a significant percentage of pharmaceuticals and agrochemicals currently on the market contain at least one fluorine atom.[4][11] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal methods for introducing fluorinated components into molecules, complete with detailed protocols and expert insights.

Strategic Approaches to C-F Bond Formation

The construction of the C-F bond can be broadly categorized into three main strategies: electrophilic, nucleophilic, and radical fluorination.[12][13] A fourth, and equally important, approach involves the use of pre-fluorinated building blocks in convergent syntheses.[14][15][16] The choice of method depends on a multitude of factors, including the substrate's electronic properties, functional group tolerance, the desired regioselectivity and stereoselectivity, and the stage of the synthetic sequence.

Electrophilic Fluorination: Taming the "Positive" Fluorine

Electrophilic fluorination involves the reaction of a nucleophilic carbon center (e.g., enolates, enamines, aromatic compounds) with an electrophilic fluorine source ("F+").[11][13][17] While elemental fluorine (F₂) is the ultimate electrophilic source, its high reactivity and hazardous nature have led to the development of a host of safer and more selective N-F reagents.[17] These reagents feature an electron-deficient fluorine atom attached to a nitrogen, rendering it susceptible to nucleophilic attack.

Key Reagents and Mechanistic Considerations

The most common and effective electrophilic fluorinating agents are N-F compounds, which can be neutral or cationic.[17] Key examples include:

  • Selectfluor® (F-TEDA-BF₄): A highly reactive and versatile cationic reagent, widely used for the fluorination of a broad range of substrates.[10][11][17][18] It can also act as an oxidant in photoredox catalysis.[18][19]

  • N-Fluorobenzenesulfonimide (NFSI): A neutral, crystalline, and relatively stable reagent that offers excellent selectivity and is compatible with a variety of functional groups.[10][17][18]

  • N-Fluoro-o-benzenedisulfonimide (NFOBS): Another effective N-fluorosulfonimide reagent.[17]

The precise mechanism of electrophilic fluorination is still a subject of some debate but is generally considered to proceed via either an SN2-type pathway or a single-electron transfer (SET) process, depending on the substrate and reaction conditions.[17]

Data Presentation: Comparison of Common Electrophilic Fluorinating Reagents
ReagentStructureFormKey AdvantagesCommon Applications
Selectfluor® 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Crystalline SolidHigh reactivity, versatile, commercially availableα-fluorination of carbonyls, fluorination of aromatics and alkenes
NFSI N-FluorobenzenesulfonimideCrystalline SolidStable, selective, good functional group toleranceBenzylic and allylic C-H fluorination, α-fluorination of carbonyls
NFOBS N-Fluoro-o-benzenedisulfonimideCrystalline SolidEffective fluorinating agentFluorination of carbanions and other nucleophiles
Experimental Protocol: α-Fluorination of a β-Ketoester using Selectfluor®

This protocol describes a general procedure for the enantioselective fluorination of a β-ketoester using a chiral Lewis acid catalyst and Selectfluor®.[20]

Materials:

  • β-ketoester (1.0 equiv)

  • Selectfluor® (1.2 equiv)

  • Chiral Lewis Acid Catalyst (e.g., Ti(TADDOLato), 10 mol%)[20]

  • Anhydrous acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral Lewis acid catalyst and anhydrous acetonitrile.

  • Add the β-ketoester to the stirred solution at room temperature.

  • In a separate flask, dissolve Selectfluor® in anhydrous acetonitrile.

  • Slowly add the Selectfluor® solution to the reaction mixture over 30 minutes.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired α-fluoro-β-ketoester.

Safety Precautions: Electrophilic fluorinating agents are strong oxidizers and should be handled with care in a well-ventilated fume hood.[21][22] Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Visualization: Generalized Workflow for Electrophilic Fluorination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Substrate & Reagent Preparation Setup Reaction Setup (Inert Atmosphere) Reagents->Setup Solvent Anhydrous Solvent Solvent->Setup Addition Slow Addition of Fluorinating Agent Setup->Addition Monitoring Reaction Monitoring (TLC/LC-MS) Addition->Monitoring Quench Quenching Monitoring->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Product Fluorinated Product Purification->Product

Caption: Generalized workflow for a typical electrophilic fluorination experiment.

Nucleophilic Fluorination: Harnessing the Power of Fluoride Anion

Nucleophilic fluorination employs a nucleophilic fluoride source (F⁻) to displace a leaving group or open a strained ring.[13][23] This approach is often more atom-economical and cost-effective than electrophilic methods, as fluoride salts are readily available.[24] However, the low solubility and high basicity of simple alkali metal fluorides can present challenges, necessitating the use of phase-transfer catalysts or specialized fluoride sources.[2][25]

Key Reagents and Mechanistic Considerations

A variety of reagents are available for nucleophilic fluorination, each with its own advantages:

  • Alkali Metal Fluorides (KF, CsF): Cost-effective but often require harsh reaction conditions and polar aprotic solvents.[2][13]

  • Tetrabutylammonium Fluoride (TBAF): More soluble in organic solvents but can be basic and hygroscopic.[2]

  • Sulfur-Based Reagents (DAST, Deoxo-Fluor®): Effective for the deoxofluorination of alcohols and carbonyl compounds, but can be thermally unstable and require careful handling.[13][26]

  • HF Complexes (Olah's Reagent, Et₃N·3HF): Offer improved safety and reactivity compared to anhydrous HF.[13][27]

  • PyFluor: A stable and cost-effective deoxyfluorination reagent.[25]

The mechanism of nucleophilic fluorination is typically an SN2 displacement, leading to inversion of stereochemistry at the reaction center.[23] However, SN1-type mechanisms can also be operative under certain conditions.

Experimental Protocol: Deoxofluorination of an Alcohol using DAST

This protocol outlines a general procedure for the conversion of a primary or secondary alcohol to the corresponding fluoride using Diethylaminosulfur trifluoride (DAST).

Materials:

  • Alcohol (1.0 equiv)

  • DAST (1.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried flask under an inert atmosphere, dissolve the alcohol in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST to the stirred solution via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for the required time (monitor by TLC).

  • Cool the reaction mixture back to 0 °C in an ice-water bath.

  • Carefully and slowly quench the reaction by adding it to a vigorously stirred, chilled saturated NaHCO₃ solution. Caution: Gas evolution! [21]

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Safety Precautions: DAST is toxic, corrosive, and can decompose violently upon heating.[21] It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate PPE, including a face shield. The quenching process is exothermic and releases gases; therefore, it must be performed slowly and with caution.[21]

Visualization: Catalytic Cycle for Palladium-Catalyzed Allylic Fluorination

G Pd0 Pd(0)L_n PdII_pi_allyl [Pd(II)(π-allyl)L_n]X Pd0->PdII_pi_allyl Oxidative Addition AllylX Allyl-X AllylX->PdII_pi_allyl Product Allyl-F PdII_pi_allyl->Product Nucleophilic Attack F_minus F⁻ F_minus->PdII_pi_allyl Product->Pd0 Reductive Elimination

Caption: Simplified catalytic cycle for palladium-catalyzed nucleophilic allylic fluorination.[28]

Radical Fluorination: A Modern Frontier

Radical fluorination has emerged as a powerful and complementary strategy for C-F bond formation, enabling the fluorination of unactivated C-H bonds and other challenging transformations.[12][19] This approach involves the generation of a carbon-centered radical, which then reacts with a fluorine atom transfer agent.[12][29]

Key Reagents and Mechanistic Considerations

Historically, the use of highly reactive sources like F₂ and XeF₂ limited the scope of radical fluorination.[12] The discovery that electrophilic N-F reagents like Selectfluor® and NFSI can also serve as fluorine atom transfer agents for radical intermediates has led to a renaissance in this area.[12][19]

Radical fluorination methods often employ photoredox catalysis or metal catalysts (e.g., Ag, Mn) to generate the radical intermediate from precursors such as carboxylic acids (via decarboxylation) or boronic acids.[12][29][30]

Experimental Protocol: Silver-Catalyzed Decarboxylative Fluorination

This protocol describes a general method for the conversion of an aliphatic carboxylic acid to an alkyl fluoride using a silver catalyst and Selectfluor®.[30]

Materials:

  • Aliphatic carboxylic acid (1.0 equiv)

  • Selectfluor® (2.0 equiv)

  • Silver nitrate (AgNO₃) (10 mol%)

  • Acetonitrile/Water (9:1)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add the carboxylic acid, Selectfluor®, and silver nitrate.

  • Add the acetonitrile/water solvent mixture.

  • Stir the reaction mixture at the appropriate temperature (e.g., 80 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the mixture with DCM (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous Na₂S₂O₃ to remove any residual silver salts, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Safety Precautions: Handle silver salts with care, as they can be light-sensitive and may stain skin and surfaces. As with other methods, perform the reaction in a well-ventilated fume hood and wear appropriate PPE.

Visualization: General Scheme for Radical C-H Fluorination

G cluster_main Radical C-H Fluorination cluster_catalyst Catalyst/Initiator cluster_reagent Fluorine Source RH R-H (Substrate) R_radical R• (Radical Intermediate) RH->R_radical C-H Activation RF R-F (Fluorinated Product) R_radical->RF F Atom Transfer Catalyst Photoredox or Metal Catalyst Catalyst->RH F_source N-F Reagent (e.g., Selectfluor®) F_source->R_radical

Caption: A general schematic for radical C-H fluorination.

Fluorinated Building Blocks: A Convergent and Efficient Strategy

The use of pre-fluorinated building blocks is a powerful and widely employed strategy, particularly in medicinal chemistry and large-scale synthesis.[14][15][16] This approach avoids the often harsh conditions and potential selectivity issues associated with direct fluorination methods. A vast array of fluorinated building blocks, such as fluorinated heterocycles, are commercially available or can be readily synthesized.[15]

Advantages and Applications
  • Improved Convergence: Simplifies complex syntheses by incorporating the fluorine atom early in the synthetic route.

  • Predictable Outcomes: Avoids potential issues with regioselectivity and chemoselectivity in late-stage fluorination.[1]

  • Access to Diverse Structures: Enables the synthesis of a wide range of fluorinated molecules that may be difficult to access through direct fluorination.[15]

The synthesis of these building blocks themselves relies on the fundamental fluorination methods described previously.[15][16]

Late-Stage Fluorination: A Paradigm Shift in Drug Discovery

Late-stage functionalization (LSF) is an emerging paradigm that involves the introduction of functional groups, including fluorine, into complex molecules at a late stage of the synthesis.[1][31][32] This approach is particularly valuable in drug discovery as it allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships (SAR).[1] Many of the modern electrophilic, nucleophilic, and radical fluorination methods are amenable to late-stage applications.[31][32][33][34]

Safety and Handling of Fluorinating Reagents

Fluorinating reagents can be highly reactive, toxic, and corrosive.[6][35] It is imperative that all personnel handling these reagents are thoroughly trained in their safe use and storage.[22]

General Safety Guidelines:

  • Engineering Controls: Always work in a well-ventilated chemical fume hood.[21][36][37]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and suitable gloves (consult manufacturer's compatibility charts).[21][36]

  • Storage: Store fluorinating agents in a cool, dry, and well-ventilated area, away from incompatible materials.[21]

  • Emergency Preparedness: Ensure that an emergency plan is in place and that spill kits and appropriate quenching agents are readily available.[22] For exposures, immediate and prolonged flushing with water is critical, and for certain reagents like HF-generating compounds, application of calcium gluconate gel is necessary.[21]

Conclusion

The ability to strategically introduce fluorine into molecules has had a profound impact on chemical and life sciences. The diverse array of methods available—electrophilic, nucleophilic, radical, and building block approaches—provides chemists with a powerful toolkit to modulate molecular properties and design novel, functional molecules. A thorough understanding of the mechanisms, reagent properties, and safety protocols associated with each method is crucial for their successful implementation in research and development. As the field continues to evolve, the development of even more selective, efficient, and sustainable fluorination methods will undoubtedly open up new avenues for innovation.

References

Application Notes & Protocols: Amide Coupling with 2-(Difluoromethyl)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective amide coupling of 2-(difluoromethyl)pyridine-3-carboxylic acid. We delve into the chemical rationale behind protocol selection, offering two robust, field-proven methods using HATU and EDC/HOBt. This guide emphasizes mechanistic understanding, provides detailed step-by-step protocols, includes a troubleshooting section for common challenges, and presents visual workflows to ensure reproducible and successful synthesis of amide derivatives from this valuable fluorinated building block.

Introduction: The Unique Challenge of a Fluorinated Pyridine Acid

This compound is an increasingly important building block in medicinal and agricultural chemistry.[1] The difluoromethyl (CF₂H) group serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups, often enhancing metabolic stability and membrane permeability.[1][2][3] However, the successful synthesis of amide derivatives from this substrate is not trivial and requires careful consideration of its unique electronic properties.

The primary challenges arise from two key structural features:

  • The Electron-Withdrawing Difluoromethyl Group: The CF₂H group significantly lowers the electron density of the pyridine ring and increases the acidity of the carboxylic acid.

  • The Pyridine Nitrogen: The nitrogen atom can act as a base, potentially interfering with coupling reagents or requiring specific base selection to avoid unwanted side reactions.

These factors classify this compound as an "electron-deficient" carboxylic acid. Standard amide coupling conditions that work well for simple aliphatic or electron-rich aromatic acids may prove sluggish or fail entirely.[4][5] Therefore, the choice of coupling reagent and reaction conditions is critical for achieving high yields and purity.

Strategic Selection of Coupling Reagents

The key to a successful amide coupling is the efficient activation of the carboxylic acid. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus creating a highly electrophilic acylating agent that can be readily attacked by the amine nucleophile. For a challenging substrate like this compound, the choice of activating reagent is paramount.

2.1. Uronium/Aminium Reagents: The High-Performance Choice

Uronium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most effective coupling reagents available, especially for difficult substrates.[6][7][8]

Why HATU is effective:

  • High Reactivity: HATU converts the carboxylic acid into a highly reactive OAt-active ester.[6][9] The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group is superior to the more common 1-hydroxybenzotriazole (HOBt) due to the electron-withdrawing effect of the pyridine nitrogen within its structure.[7]

  • Anchimeric Assistance: The pyridine nitrogen in the HOAt leaving group is believed to provide anchimeric (neighboring group) assistance during the aminolysis step, stabilizing the transition state and accelerating the reaction rate.[6][7]

  • Reduced Racemization: For chiral amines or acids, HATU is known to minimize epimerization.[8]

2.2. Carbodiimide Reagents: The Classic Workhorse

Carbodiimides, particularly water-soluble variants like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are widely used due to their cost-effectiveness and ease of workup.[10][11] EDC functions by activating the carboxylic acid to form an O-acylisourea intermediate.[11][12]

Why EDC requires additives:

  • Instability of O-acylisourea: The O-acylisourea intermediate is highly reactive but can rearrange into an unreactive N-acylurea byproduct.

  • Role of HOBt: To prevent this side reaction and increase efficiency, an additive like HOBt (1-hydroxybenzotriazole) is almost always included. HOBt traps the O-acylisourea to form a more stable HOBt-active ester, which then reacts with the amine.[4][8] For electron-deficient acids where this HOBt-ester may still be insufficiently reactive, the addition of a nucleophilic catalyst like DMAP can provide a significant rate enhancement.[4][13]

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step instructions for the amide coupling of this compound.

Protocol 1: High-Efficiency Coupling using HATU

This method is recommended for its high success rate with challenging substrates and generally provides excellent yields in a short reaction time.

Workflow Diagram: HATU-Mediated Coupling

HATU_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) in Anhydrous DMF prep_reagents Add HATU (1.1 eq) & DIPEA (2.5 eq) prep_acid->prep_reagents prep_stir Stir for 10-15 min (Pre-activation) prep_reagents->prep_stir add_amine Add Amine (1.2 eq) prep_stir->add_amine react Stir at Room Temp (2-6 hours, Monitor by TLC/LCMS) add_amine->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with LiCl (aq) & Brine extract->wash purify Dry, Concentrate & Purify (Column Chromatography) wash->purify product Final Amide Product purify->product

Caption: General workflow for HATU-mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 5% Lithium Chloride (LiCl) solution (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.1 eq) followed by DIPEA (2.5 eq) to the solution. Rationale: DIPEA is a bulky, non-nucleophilic base that deprotonates the carboxylic acid without competing as a nucleophile.[14] An excess is used to also neutralize the HCl salt if the amine is provided as such.

  • Stir the mixture at room temperature for 10-15 minutes. This "pre-activation" step allows for the formation of the reactive OAt-ester.[15]

  • Add the desired amine (1.2 eq) to the reaction mixture, either neat or as a solution in a small amount of DMF.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 5% LiCl solution (2x) to remove DMF, followed by brine (1x). Rationale: LiCl washes are particularly effective at removing residual DMF from ethyl acetate extracts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final amide.

Protocol 2: Economical Coupling using EDC/HOBt

This method is a cost-effective alternative, though it may require longer reaction times or slight optimization for challenging amines.

Workflow Diagram: EDC/HOBt-Mediated Coupling

EDC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Dissolve Acid (1.0 eq), Amine (1.2 eq), & HOBt (1.2 eq) in Anhydrous DCM/DMF prep_cool Cool to 0 °C (Ice Bath) prep_reagents->prep_cool add_edc Add EDC·HCl (1.2 eq) Portion-wise prep_cool->add_edc react Stir, Warm to RT (12-24 hours, Monitor by TLC/LCMS) add_edc->react quench Dilute with DCM react->quench wash Wash with NaHCO₃ (aq) & Brine quench->wash purify Dry, Concentrate & Purify (Column Chromatography) wash->purify product Final Amide Product purify->product

Caption: General workflow for EDC/HOBt-mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, 1.2 eq)

  • HOBt (1-Hydroxybenzotriazole, 1.2 eq)

  • Triethylamine (Et₃N) or DIPEA (1.5 eq, if amine is an HCl salt)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the amine (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF (approx. 0.1 M).[10]

  • If your amine is supplied as a hydrochloride salt, add Et₃N or DIPEA (1.5 eq) to the mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the stirred mixture portion-wise over 5 minutes. Rationale: Adding the EDC at 0 °C and in portions helps to control any potential exotherm and minimizes side reactions.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and HOBt, followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Rationale: The urea byproduct from EDC is water-soluble, making the aqueous workup straightforward.[10]

  • Purify the crude product by silica gel column chromatography.

Mechanistic Insights

Understanding the reaction mechanism allows for rational troubleshooting and optimization.

Mechanism of HATU Activation and Coupling

HATU_Mechanism RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO - H⁺ Base + Base ActiveEster OAt-Active Ester (Highly Reactive) RCOO->ActiveEster HATU HATU HATU->ActiveEster TMU + Tetramethylurea ActiveEster->TMU Intermediate Tetrahedral Intermediate ActiveEster->Intermediate Amine + R'R''NH Amine->Intermediate Amide Amide Product Intermediate->Amide HOAt + HOAt Amide->HOAt

Caption: Simplified mechanism of HATU-mediated amide coupling.[6][9]

In the HATU mechanism, a base deprotonates the carboxylic acid. The resulting carboxylate attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea. The amine then attacks this active ester to form the final amide product.[6][9]

Comparative Overview & Troubleshooting
Comparison of Protocols
ParameterProtocol 1: HATUProtocol 2: EDC/HOBt
Reactivity Very HighModerate to High
Reaction Time 2 - 6 hours12 - 24 hours
Cost HigherLower
Workup Requires LiCl wash for DMFStraightforward aqueous wash
Ideal For Difficult couplings, electron-deficient substrates, sterically hindered amines, rapid synthesis.[5]Standard couplings, cost-sensitive synthesis, large-scale reactions.
Potential Issue Byproducts can sometimes be difficult to remove.[16]Can be sluggish with unreactive partners; risk of N-acylurea formation.
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient activation of the acid.2. Poorly nucleophilic amine.3. Reagents (especially solvent) are not anhydrous.1. Switch from EDC/HOBt to the more potent HATU.2. For EDC/HOBt, add 0.1 eq of DMAP to boost reactivity.[4]3. Increase reaction temperature to 40-50 °C.4. Ensure all glassware is oven-dried and solvents are anhydrous.
Formation of Side Product (N-acylurea with EDC) The intermediate O-acylisourea is rearranging faster than it is being trapped by the amine or HOBt.1. Ensure HOBt is added along with the acid and amine before EDC.2. Perform the reaction at 0 °C to slow the rate of rearrangement.
Difficulty Removing Tetramethylurea (from HATU) The urea byproduct is co-eluting with the product during chromatography.1. Ensure thorough aqueous workup.2. Try switching the purification solvent system (e.g., from EtOAc/Hexanes to DCM/Methanol).
Unreacted Starting Acid Remaining Incomplete reaction or difficult workup.1. Increase reaction time or temperature.2. Ensure the aqueous wash during workup is sufficiently basic (e.g., NaHCO₃ or dilute Na₂CO₃) to extract the acidic starting material.
Conclusion

The successful amide coupling of this compound is readily achievable with a rational choice of methodology. For rapid and reliable results, especially with challenging or precious amines, the HATU-mediated protocol is the superior choice due to its high reactivity. For more routine or large-scale syntheses where cost is a factor, the EDC/HOBt method provides a robust and effective alternative, with the option of including catalytic DMAP to enhance performance. By understanding the electronic nature of this valuable building block and the mechanisms of the coupling reagents, researchers can confidently and efficiently synthesize a wide array of novel amide derivatives for applications in drug discovery and beyond.

References

The Strategic Application of 2-(Difluoromethyl)pyridine-3-carboxylic Acid in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying high-quality lead compounds. The success of this approach hinges on the careful selection of fragments that offer unique structural and physicochemical properties. This guide provides an in-depth exploration of 2-(difluoromethyl)pyridine-3-carboxylic acid (CAS 1256809-21-8), a fluorinated heterocyclic fragment with significant potential in modern medicinal chemistry. We will dissect the strategic advantages conferred by its distinct structural motifs—the pyridine ring, the carboxylic acid, and the difluoromethyl group—and provide detailed protocols for its integration into FBDD screening cascades. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fragment chemistry for challenging biological targets.

Introduction: The Rationale for a Specialized Fragment

In the landscape of FBDD, fragments are not created equal. The ideal fragment is more than just a small molecule conforming to the "Rule of Three"; it is a chemical probe designed to explore specific interaction spaces within a protein target. This compound is a compelling fragment due to the synergistic interplay of its three key components.

  • The Pyridine Core: As a privileged scaffold in medicinal chemistry, the pyridine ring is an electron-deficient aromatic system.[1] Its nitrogen atom can act as a hydrogen bond acceptor, and the ring itself can participate in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan within a protein's binding site.[1]

  • The Carboxylic Acid Handle: This functional group is a versatile interaction point. At physiological pH, the carboxylate anion is an excellent hydrogen bond acceptor and can form strong ionic interactions (salt bridges) with positively charged residues such as lysine and arginine.[2] This feature makes it particularly effective for targeting "hot spot" residues in protein-protein interactions.[2]

  • The Difluoromethyl (CF₂H) Group: This is arguably the fragment's most strategic feature. The CF₂H group serves multiple roles:

    • Metabolic Stability: The strong carbon-fluorine bond enhances metabolic stability by making adjacent C-H bonds less susceptible to enzymatic oxidation by cytochrome P450 enzymes.[3][4]

    • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the carboxylic acid compared to its non-fluorinated counterpart, altering its ionization state and interaction potential.

    • Bioisosterism and Unique Interactions: The CF₂H group can act as a "lipophilic hydrogen bond donor," a fascinating concept where the polarized C-H bond can engage in weak hydrogen bonds.[5] It is often considered a bioisostere for hydroxyl, thiol, or even amine groups, offering a way to replace potentially reactive or metabolically labile groups while maintaining or improving binding affinity.[5][6]

    • ¹⁹F NMR Screening Handle: The presence of fluorine provides a direct and powerful method for screening, as ¹⁹F NMR is a highly sensitive technique with a low background signal, allowing for the rapid detection of weak binding events.[4][7]

The combination of these features in a low molecular weight scaffold (MW: 173.12 g/mol ) makes this compound an exceptionally valuable tool for FBDD.[3][8]

Physicochemical Properties & Quality Control

Before inclusion in a fragment library, rigorous quality control is essential.

PropertyValueSource
CAS Number 1256809-21-8[3][8]
Molecular Formula C₇H₅F₂NO₂[3][8]
Molecular Weight 173.12 g/mol [3][8]
Appearance White to off-white solidCommercially available
Purity ≥95% (typically assessed by NMR and LC-MS)[3][8]
Solubility Must be confirmed (Target: ≥1 mM in aqueous buffer, ≥100 mM in DMSO)[7]
Storage 2-8°C, inert atmosphere[3][9]

Protocol 1: Quality Control and Solubilization

  • Identity and Purity Verification:

    • Obtain ¹H and ¹⁹F NMR spectra to confirm the chemical structure and absence of significant impurities.

    • Run LC-MS to confirm the mass and purity (aim for >95%).

  • Solubility Assessment:

    • Prepare a 100 mM stock solution in deuterated DMSO (DMSO-d₆). Check for full dissolution visually and by NMR.

    • Determine aqueous solubility by serial dilution of the DMSO stock into the primary screening buffer (e.g., PBS, pH 7.4). Assess for precipitation visually and using light scattering. The fragment should be soluble at the highest screening concentration (typically 1-2 mM).

  • Plate Preparation:

    • Using the validated DMSO stock, prepare master plates for screening. For a typical screen, this might be a 100 mM master plate used to create intermediate plates for various assays.

Proposed Synthesis Route

While commercially available, understanding the synthesis is crucial for generating analogues during hit-to-lead optimization. A plausible route involves the direct C-H difluoromethylation of a suitable pyridine precursor, a modern and efficient method.

Synthesis_Route start 2-Chloronicotinic Acid product This compound start->product Direct C-H Difluoromethylation reagent1 Difluoroacetic Acid AgNO₃ / K₂S₂O₈ reagent1->product caption Fig 1. Proposed synthesis via C-H difluoromethylation.

Fig 1. Proposed synthesis via C-H difluoromethylation.

This reaction, adapted from methodologies for similar pyridine derivatives, leverages radical-mediated processes to install the difluoromethyl group directly onto the heterocyclic core.[6] Alternative routes could involve building the pyridine ring from fluorinated precursors.[10]

Application in Fragment Screening Cascades

Due to its unique properties, this fragment is ideally suited for several high-sensitivity screening techniques. The primary goal is to detect weak but specific binding events (typically in the high micromolar to low millimolar range), which serve as starting points for optimization.[7]

Primary Screening: ¹⁹F NMR Spectroscopy

The fluorine atoms are a perfect handle for ¹⁹F NMR-based screening, which is highly sensitive and provides information on the local chemical environment of the fragment upon binding.[4]

F19_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis lib Fragment Library (including target fragment) ref Reference Sample: Fragment only lib->ref test Test Sample: Fragment + Protein lib->test prot Protein Target (in NMR Buffer) prot->test nmr Acquire 1D ¹⁹F NMR Spectra ref->nmr test->nmr compare Compare Spectra: Reference vs. Test nmr->compare shift Chemical Shift Perturbation? compare->shift broaden Line Broadening? compare->broaden hit Binding Hit Confirmed shift->hit Yes no_hit No Binding Detected shift->no_hit No broaden->hit Yes broaden->no_hit No caption Fig 2. Workflow for a ¹⁹F NMR fragment screen.

Fig 2. Workflow for a ¹⁹F NMR fragment screen.

Protocol 2: 1D ¹⁹F NMR-Based Fragment Screening

  • Sample Preparation:

    • Prepare two samples in NMR tubes.

    • Reference Sample: 500 µL of NMR buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4 in 99% D₂O) containing 200 µM of this compound.

    • Test Sample: 500 µL of NMR buffer containing 200 µM of the fragment AND 10-20 µM of the target protein.

    • Rationale: The protein concentration is kept lower than the fragment to ensure the observed signal is predominantly from the unbound fragment, making changes upon binding more apparent.

  • Data Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum for both the reference and test samples. Ensure sufficient scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Overlay the two spectra.

    • A binding event (hit) is indicated by either:

      • A change in the chemical shift of the fluorine resonance.

      • Significant line broadening (a decrease in signal intensity and increase in peak width) of the fluorine resonance.

    • Causality: These changes occur because when the fragment binds to the large, slowly tumbling protein, its magnetic environment changes, affecting the resonance frequency and relaxation properties of the fluorine nuclei.

Orthogonal Hit Validation: Biophysical Methods

A primary hit from NMR must be confirmed by at least one orthogonal method to eliminate false positives.

Surface Plasmon Resonance (SPR): SPR is a powerful technique that measures binding events in real-time by detecting changes in mass on a sensor surface.

Protocol 3: SPR Hit Validation

  • Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell should be prepared (activated and blocked) to subtract non-specific binding.

  • Binding Analysis:

    • Inject a series of increasing concentrations of this compound (e.g., 10 µM to 1 mM) over both the protein and reference flow cells.

    • Record the sensorgrams, which plot the response units (RU) over time.

  • Data Interpretation:

    • A concentration-dependent increase in RU in the protein flow cell (after subtracting the reference channel signal) confirms binding.

    • By fitting the steady-state responses against concentration, an equilibrium dissociation constant (KD), which measures binding affinity, can be determined.

    • Trustworthiness: A well-defined, saturable binding curve is a strong indicator of a specific, 1:1 binding interaction.

Thermal Shift Assay (TSA): TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[7]

Protocol 4: TSA Hit Validation

  • Reaction Setup: In a 96-well PCR plate, prepare reactions containing the target protein (e.g., 5 µM), a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and the fragment at various concentrations. Include a "no fragment" control.

  • Melt Curve Acquisition: Place the plate in a real-time PCR instrument and run a gradient melt from, for example, 25°C to 95°C, measuring fluorescence at each temperature increment.

  • Data Analysis:

    • The Tm is the midpoint of the unfolding transition.

    • A hit is identified by a significant positive shift in the Tm (ΔTm) in the presence of the fragment compared to the control.

    • Rationale: The energy required to unfold the protein is increased when a ligand is bound to its native state, resulting in a higher melting temperature.

Case Study Insight: A Bioisostere for Quorum Sensing Inhibitors

While a direct FBDD campaign starting with this compound is not prominently published, the utility of its core scaffold is demonstrated in the development of quorum sensing (QS) inhibitors for Pseudomonas aeruginosa.[6][11] In this work, the 2-difluoromethylpyridine moiety was proposed as a bioisosteric replacement for pyridine-N-oxide.

Derivatives based on this scaffold showed potent activity, with some compounds exhibiting IC₅₀ values around 19-35 µM in a QS inhibition assay.[11] This case study authoritatively grounds the fragment's potential. It demonstrates that the 2-difluoromethylpyridine core can be incorporated into biologically active molecules and that it can effectively replace other functional groups to enhance activity, providing a strong rationale for its inclusion in fragment libraries targeting bacterial communication pathways or related enzyme classes.

From Hit to Lead: The Path Forward

Identifying a fragment hit is only the beginning. The low affinity of the initial hit must be improved through a process of structure-guided elaboration.[12]

Hit_to_Lead start Fragment Hit Identified (e.g., K_D = 500 µM) xray Obtain Protein-Fragment Co-crystal Structure start->xray sar Structure-Activity Relationship (SAR) by Analogue Synthesis xray->sar Guides Synthesis grow Fragment Growing: Target unoccupied pockets sar->grow link Fragment Linking: Combine adjacent fragments sar->link optimize Lead Optimization: Improve ADME/Tox Properties grow->optimize link->optimize lead Lead Compound (e.g., K_D < 1 µM) optimize->lead caption Fig 3. Logic flow for hit-to-lead optimization.

Fig 3. Logic flow for hit-to-lead optimization.

  • Structural Biology: Obtaining an X-ray crystal structure or a high-resolution NMR structure of the fragment bound to the target is paramount. This reveals the precise binding mode and identifies vectors for chemical elaboration into nearby empty pockets.

  • Analogue Synthesis & SAR: Synthesize a small set of close analogues of this compound to probe the structure-activity relationship (SAR). For example, move the difluoromethyl or carboxylic acid groups to other positions on the pyridine ring. This validates the initial hit's binding mode.

  • Fragment Elaboration:

    • Growing: Using the structural information, "grow" the fragment by adding chemical functionality that can form new, favorable interactions with the protein, thereby increasing affinity.

    • Linking: If another fragment is found to bind in a proximal pocket, link the two fragments together to create a larger, higher-affinity molecule.

Conclusion

This compound represents a highly sophisticated fragment for FBDD. Its value lies not in any single feature, but in the powerful combination of a privileged heterocyclic core, a versatile interaction handle, and a strategically important difluoromethyl group. This latter moiety provides enhanced metabolic stability, unique bioisosteric properties, and a crucial handle for sensitive ¹⁹F NMR screening. By employing the rigorous QC, screening, and validation protocols outlined in this guide, researchers can effectively leverage this fragment to tackle challenging drug targets and uncover novel, high-quality starting points for therapeutic development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Difluoromethylated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of difluoromethylated pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide

This section addresses specific problems you might encounter in the lab. Each issue is broken down into potential causes and actionable solutions, grounded in established chemical principles.

Problem 1: Low or No Yield of the Desired Difluoromethylated Pyridine

This is one of the most frequent challenges. The root cause often lies in the choice of reagents, reaction conditions, or the nature of the pyridine substrate itself.

Q: I'm attempting a C-H difluoromethylation of my substituted pyridine, but I'm getting very low yields or only recovering my starting material. What's going wrong?

A: Several factors could be at play, primarily related to the electronic nature of your pyridine and the reactivity of your chosen difluoromethylating agent.

  • Potential Cause 1: Poor Nucleophilicity/Electron-Deficient Pyridine Ring. The pyridine ring is inherently electron-deficient, and this is exacerbated by electron-withdrawing substituents. Many difluoromethylation reactions, particularly those involving radical mechanisms, proceed more efficiently on electron-rich heterocycles.

    • Solution: For electron-deficient pyridines, consider strategies that increase the nucleophilicity of the ring. One powerful method is the use of oxazino pyridine intermediates. These intermediates, formed from the pyridine starting material, are electron-rich and react readily with electrophilic radical species.[1][2][3][4] Subsequent rearomatization yields the desired meta-substituted pyridine.[1][2][3][4]

  • Potential Cause 2: Inappropriate Difluoromethylating Reagent. The choice of reagent is critical and must be matched to the reaction mechanism and substrate.

    • Solution:

      • For radical C-H difluoromethylation, reagents like sodium difluoromethanesulfinate (CF₂HSO₂Na) under photoredox conditions are effective for a range of heterocycles.[5]

      • For N-difluoromethylation, ethyl bromodifluoroacetate (BrCF₂COOEt) is a readily available and effective reagent that proceeds via N-alkylation followed by hydrolysis and decarboxylation.[6][7][8]

      • For para-selective difluoromethylation, in situ generation of bis(difluoroacetyl) peroxide from difluoroacetic anhydride can be used with pyridinium salts.[9]

  • Potential Cause 3: Steric Hindrance. Bulky substituents near the target C-H bond or on the nitrogen atom can impede the approach of the difluoromethylating agent.

    • Solution: If you suspect steric hindrance is an issue, you may need to consider a different synthetic strategy, such as a de novo synthesis where the pyridine ring is constructed with the difluoromethyl group already in place.[10] Alternatively, if N-difluoromethylation is the goal, less hindered pyridine derivatives show higher conversion rates.[6][8]

Problem 2: Poor Regioselectivity - Mixture of Isomers

Controlling the position of difluoromethylation (e.g., C2, C3, or C4) is a significant hurdle.

Q: My reaction is producing a mixture of C2, C3, and C4-difluoromethylated isomers, making purification a nightmare. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a known challenge due to the subtle differences in reactivity at the various positions of the pyridine ring.[11] The solution lies in choosing a methodology specifically designed for site-selectivity.

  • For Meta (C3/C5) Selectivity:

    • The Oxazino Pyridine Strategy: As mentioned previously, converting the starting pyridine to an oxazino pyridine intermediate directs functionalization to the meta position.[1][2][3] This is because the intermediate behaves like a dienamine, with enhanced nucleophilicity at the β- and δ-positions, which correspond to the meta positions of the original pyridine.[1]

  • For Para (C4) Selectivity:

    • The Pyridinium Salt Strategy: The regioselectivity can be switched from meta to para by treating the oxazino pyridine intermediate with an acid in situ. This forms a pyridinium salt, which then undergoes a Minisci-type radical alkylation preferentially at the electron-deficient para-position.[2][3][9]

  • For C2 Selectivity:

    • Direct C-H Functionalization: Many direct C-H difluoromethylation methods, particularly those involving radical mechanisms on neutral pyridines, tend to favor the C2 position due to its inherent electronic properties.[5]

Below is a decision-making workflow for achieving regioselectivity:

Caption: Decision workflow for achieving regioselective C-H difluoromethylation of pyridines.

Problem 3: Formation of N-Difluoromethyl-2-pyridones as a Side Product

Q: I'm trying to perform a C-H difluoromethylation, but I'm observing the formation of an N-difluoromethyl-2-pyridone. Why is this happening and how can I prevent it?

A: The formation of N-difluoromethyl-2-pyridones from pyridines can occur through a pathway involving the initial N-difluoromethylation to form a pyridinium salt, which is a key intermediate.[12] This intermediate can then undergo oxidative dearomatization to yield the pyridone.

  • Potential Cause: The reaction conditions are promoting the formation and subsequent conversion of the N-difluoromethylpyridinium salt. This is more likely with certain difluoromethylating agents like ethyl bromodifluoroacetate in the presence of an oxidant.[13]

  • Solution:

    • Re-evaluate your difluoromethylating agent and conditions. If you are aiming for C-H functionalization, ensure your chosen method does not favor N-alkylation. Methods employing radical generation under photoredox or thermal conditions are less likely to cause this issue.[5]

    • Protect the Nitrogen. If feasible for your substrate, protection of the pyridine nitrogen can prevent the initial N-alkylation step. However, this adds extra steps to your synthesis.

    • Strictly Anhydrous Conditions. Water can play a role in the hydrolysis and rearrangement pathways. Ensure your reaction is carried out under strictly anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common and accessible reagents for difluoromethylation of pyridines?

A: The choice of reagent depends on whether you are targeting the nitrogen (N) or a carbon (C-H) position.

TargetReagentCommon Name/AcronymKey Features
N-Difluoromethylation Ethyl bromodifluoroacetateBrCF₂COOEtInexpensive, readily available, transition-metal-free.[6][7][8]
ChlorodifluoromethaneFreon-22Industrial reagent, can lead to both O- and N-difluoromethylation in pyridones.[14]
C-H Difluoromethylation Sodium difluoromethanesulfinateDFMS / CF₂HSO₂NaVersatile radical precursor, often used in photoredox catalysis.[5]
Difluoroacetic Anhydride / Urea·H₂O₂(CF₂HCO)₂OIn situ generates bis(difluoroacetyl) peroxide, a •CF₂H source.[9]
Difluoromethyl 2-pyridyl sulfoneA versatile reagent for various transformations, including difluoromethylation.[15][16]

Q2: I'm working with a complex, late-stage intermediate. What is the mildest method for introducing a difluoromethyl group?

A: For late-stage functionalization, mild reaction conditions are paramount to avoid unwanted side reactions.

  • Photoredox Catalysis: Visible-light-mediated photoredox catalysis is an excellent choice.[17][18] These reactions often proceed at room temperature and are tolerant of a wide range of functional groups. Using an organic photosensitizer can also avoid issues with metal contamination.[5]

  • Oxazino Pyridine/Pyridinium Salt Strategy: This method has been successfully applied to the late-stage difluoromethylation of drug molecules under mild conditions.[2][3][9]

Q3: How can I monitor the progress of my difluoromethylation reaction?

A: Due to the presence of fluorine, ¹⁹F NMR spectroscopy is an invaluable tool in addition to standard techniques.

  • ¹⁹F NMR Spectroscopy: This is the most direct way to observe the formation of your difluoromethylated product. The difluoromethyl (CF₂H) group gives a characteristic signal (a triplet due to coupling with the proton). You can use a fluorinated internal standard to quantify the yield without isolating the product.[2]

  • TLC (Thin Layer Chromatography): Useful for a quick qualitative assessment of the reaction progress, but may not distinguish well between starting material and product if their polarities are very similar.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides information on the conversion of starting material and the formation of the product with the correct mass.

Q4: My difluoromethylated pyridine seems unstable during workup or purification. What precautions should I take?

A: The stability of fluorinated compounds can be substrate-dependent. Some difluoromethylated heterocycles can be prone to decomposition, especially defluorination.[19]

  • Avoid Strong Acids/Bases: During aqueous workup, use mild conditions. A saturated solution of sodium bicarbonate is generally safer than stronger bases. If an acidic wash is needed, use dilute acid and perform the extraction quickly at low temperatures.

  • Minimize Heat Exposure: Concentrate your product in vacuo at low temperatures. Avoid heating during purification if possible.

  • Purification Strategy: Column chromatography on silica gel is common. However, the slightly acidic nature of silica can sometimes cause degradation. Consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. Alternatively, reversed-phase chromatography may be a milder option.

Experimental Protocol Example: Meta-C-H Difluoromethylation via an Oxazino Pyridine Intermediate

This protocol is a generalized example based on methodologies reported in the literature.[2][3][9] Always refer to the specific literature procedure for your substrate and reagents.

Protocol_Workflow cluster_0 Part 1: Oxazino Pyridine Formation cluster_1 Part 2: Radical Difluoromethylation cluster_2 Part 3: Rearomatization & Workup Step1 1. Combine pyridine substrate, chloroformate, and solvent (e.g., THF) at 0 °C. Step2 2. Add base (e.g., LiHMDS) dropwise. Step1->Step2 Step3 3. Warm to RT and stir until formation is complete (monitor by TLC/LC-MS). Step2->Step3 Step4 4. To the crude oxazino pyridine, add difluoromethylation reagent (e.g., PhCOCF₂I) and radical initiator. Step3->Step4 Step5 5. Irradiate with appropriate light source (e.g., blue LEDs) at RT. Step4->Step5 Step6 6. After reaction completion, add acid (e.g., HCl) and heat to induce rearomatization. Step5->Step6 Step7 7. Perform aqueous workup and extract with organic solvent. Step6->Step7 Step8 8. Purify by column chromatography. Step7->Step8

Caption: Generalized workflow for meta-C-H difluoromethylation of pyridines.

References

Technical Support Center: Optimizing Reaction Conditions for Difluoromethylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for optimizing difluoromethylation reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foundational understanding of the reaction mechanisms to empower you in troubleshooting and developing robust synthetic methods. This guide is structured to address the most common challenges encountered in the field, drawing from established literature and practical experience.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a series of logical steps to diagnose and solve the problem, grounded in chemical principles.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Low or no product formation is the most common issue. The root cause often depends on the type of difluoromethylation you are attempting (radical, cross-coupling, nucleophilic).

Initial Diagnosis Workflow

G start Low / No Conversion check_reagent 1. Verify Reagent Activity start->check_reagent check_conditions 2. Assess Reaction Conditions start->check_conditions check_catalyst 3. Evaluate Catalyst System (if applicable) start->check_catalyst check_substrate 4. Consider Substrate Reactivity start->check_substrate reagent_sol1 Use fresh reagent. Store properly (anhydrous, inert atm). check_reagent->reagent_sol1 Instability/Decomposition conditions_sol1 Ensure anhydrous/anaerobic conditions. Optimize temperature. Screen solvents. check_conditions->conditions_sol1 Suboptimal Environment catalyst_sol1 Use fresh catalyst/ligand. Screen different ligands/metals. Check catalyst loading. check_catalyst->catalyst_sol1 Catalyst Inactivity substrate_sol1 Check for incompatible functional groups. Consider an alternative strategy. check_substrate->substrate_sol1 Inherent Unreactivity

Step-by-Step Solutions:

  • Verify Reagent Integrity: Many difluoromethylating reagents are sensitive to air and moisture.[1]

    • Radical Precursors: Reagents like Zn(SO₂CF₂H)₂, known as DFMS, are generally stable powders but should be handled with care.[2][3] For photoredox reactions, ensure the photocatalyst has not decomposed and the light source (e.g., blue LED) is functioning at the correct wavelength and intensity.[4][5]

    • Nucleophilic Sources: TMSCF₂H is a common nucleophilic reagent, but its activation requires a suitable base.[1] The in situ generated CF₂H⁻ anion is unstable and its utility can be limited without careful reaction control.[6] Ensure your base is active and the reaction is performed under strictly anhydrous conditions.

    • Action: If in doubt, use a freshly opened bottle of the reagent or synthesize it fresh if applicable.

  • Scrutinize Reaction Conditions:

    • Atmosphere: Many transition-metal-catalyzed cross-couplings (e.g., with Pd, Ni, Cu) are highly sensitive to oxygen.[7][8] The catalyst's active state (e.g., Pd(0)) can be oxidized and deactivated. Ensure the reaction vessel was properly degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen).

    • Temperature: Radical initiation, whether thermal or photo-induced, is temperature-dependent. For thermally initiated reactions, ensure the temperature is high enough to generate the radical species. Conversely, for some transition-metal-catalyzed reactions, excessive heat can lead to catalyst decomposition or undesired side reactions.[7] For highly stereoselective reactions, precise low-temperature control can be critical.[9]

    • Solvent: The choice of solvent can dramatically influence reaction outcomes, especially in radical reactions where it can affect regioselectivity.[2] For cross-coupling reactions, solvent polarity affects the solubility of the catalyst complex and reagents, influencing reaction kinetics.

    • Action: Confirm your setup is truly inert. Optimize the temperature in increments of 10-20°C. If solubility is an issue, consider screening alternative solvents (see Table 2).

  • Evaluate the Catalytic System (for cross-coupling reactions):

    • Catalyst/Ligand Choice: The performance of Pd- or Ni-catalyzed difluoromethylation is highly dependent on the supporting ligand.[7] Ligands like BrettPhos are often effective for coupling with aryl chlorides/bromides.[7] For copper-mediated reactions, ligands such as phenanthroline can be crucial for achieving reactivity with challenging substrates like electron-poor aryl iodides.[7]

    • Mechanism Insight: In a typical Pd⁰/Pdᴵᴵ cycle, the ligand influences both the oxidative addition and reductive elimination steps. An unreactive substrate might require a more electron-rich, bulky ligand to promote the initial oxidative addition.[7]

    • Action: Screen a panel of ligands. If using a pre-catalyst, ensure activation conditions are appropriate. Consider that different metals excel with different substrates; for instance, iron-catalyzed methods have been developed for aryl Grignard and diaryl zinc reagents.[8]

Question 2: My reaction is messy, producing multiple products and byproducts. How can I improve selectivity?

Poor selectivity can manifest as regioisomers (in C-H functionalization) or as byproducts from competing reaction pathways.

Key Areas for Improvement:

  • Regioselectivity in Radical C-H Difluoromethylation:

    • The Problem: Direct C-H difluoromethylation of heterocycles is a powerful late-stage functionalization strategy, but often yields a mixture of isomers.[7] The •CF₂H radical is considered nucleophilic, meaning it preferentially attacks electron-deficient positions on (hetero)aromatic rings.[2][7] This is in contrast to the more electrophilic •CF₃ radical.[2]

    • Causality: The regiochemical outcome is dictated by the electronic properties of both the substrate and the radical. For a given heterocycle, the sites most susceptible to nucleophilic radical attack will be favored.[10]

    • Solution:

      • Protonation Strategy: Modifying the substrate's electronics can redirect the radical attack. For example, in pyridines, performing the reaction under acidic conditions generates a pyridinium salt, which dramatically alters the electron distribution and can switch the selectivity from the meta to the para position.[11]

      • Solvent Effects: The solvent can influence the reaction's regioselectivity. For example, the difluoromethylation of 4-acetylpyridine in CH₂Cl₂/H₂O yields exclusively the C2 product, while switching to DMSO introduces the C3 isomer.[2]

      • Guided Metal-Catalysis: If radical methods fail, consider a transition-metal-catalyzed cross-coupling approach starting from a pre-functionalized (e.g., halogenated or boronylated) heterocycle. This provides absolute regiochemical control.[7]

  • Byproducts from Defluorination or Decomposition:

    • The Problem: The formation of defluorinated byproducts can be an issue, particularly in metal-catalyzed reactions.[7]

    • Causality: This can arise from competing reaction pathways or instability of key intermediates. For example, in some iron-catalyzed reactions, the choice of ligand was found to be crucial to prevent defluorination.[8] In nucleophilic additions, the ArCF₂⁻ anion is prone to α-fluoride elimination if not properly stabilized.[6]

    • Solution:

      • Ligand/Additive Tuning: In metal-catalyzed systems, systematically screen ligands and additives.

      • Stabilize Intermediates: For reactions involving ArCF₂⁻, the use of a Lewis acid can stabilize the anion and prevent elimination.[6]

      • Lower Temperature: Reducing the reaction temperature can often suppress undesired decomposition pathways.

Question 3: I'm having trouble purifying my difluoromethylated product. What are the best practices?

The unique properties of the -CF₂H group can make purification challenging.[12] It is considered a lipophilic hydrogen bond donor, which can alter a molecule's polarity in non-intuitive ways.[13]

Purification Strategies:

  • Column Chromatography:

    • Streaking/Irreversible Adsorption: If your compound is basic (e.g., contains a pyrrolidine or other amine), it may streak or stick permanently to acidic silica gel.[14]

      • Solution: Deactivate the silica gel by pre-treating it with a mobile phase containing a small amount of a base like triethylamine (e.g., 1%) or ammonium hydroxide.[14]

    • Poor Separation: If TLC shows co-eluting spots:

      • Solution: Methodically screen solvent systems. Start with a standard system (e.g., Hexane/Ethyl Acetate) and systematically vary the polarity. If separation is still poor, switch to a different solvent system entirely (e.g., Dichloromethane/Methanol).[12]

  • Acid-Base Extraction:

    • Applicability: This is a powerful technique for purifying products containing a basic nitrogen or an acidic proton.[14]

    • Protocol for Basic Compounds: Dissolve the crude mixture in an organic solvent (e.g., EtOAc, DCM). Wash with a dilute acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH or NaHCO₃) and re-extracted with an organic solvent to recover the purified amine.[14]

  • Distillation or Crystallization:

    • Distillation: For thermally stable, volatile compounds, vacuum distillation can be a highly effective method for purification on a larger scale.[14]

    • Crystallization: If the product is a solid, screening for a suitable crystallization solvent system can provide material of very high purity.[14]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right difluoromethylation strategy for my project?

The optimal strategy depends on your substrate, the desired functional group tolerance, and the stage of your synthesis (early vs. late-stage).[1][7]

Table 1: Comparison of Major Difluoromethylation Strategies

StrategyMechanism TypeCommon ReagentsTypical SubstratesAdvantagesDisadvantages
Radical C-H Functionalization RadicalZn(SO₂CF₂H)₂ (DFMS), CF₂HSO₂Na, various photoredox precursors[2][4][7](Hetero)arenes, AlkenesExcellent for late-stage functionalization; avoids pre-functionalization.[7][15]Can suffer from poor regioselectivity; substrate must be susceptible to radical attack.[1][2]
Transition Metal Cross-Coupling OrganometallicTMSCF₂H, BrCF₂H, 2-PySO₂CF₂H[7][8]Aryl/vinyl halides, boronic acids, organozincsHigh regioselectivity; broad substrate scope.[7][16]Requires pre-functionalized substrate; sensitive to air/moisture.[17]
Nucleophilic Addition IonicTMSCF₂H (+ base), R₃PCF₂H⁺[1][9]Aldehydes, ketones, iminesGood for constructing C(sp³)-CF₂H bonds; can be highly stereoselective.[9][18]Reagent/intermediate instability; limited to electrophilic partners.[1]
Difluorocarbene Insertion CarbeneClCF₂H, PDFAO-H, N-H, S-H bondsEffective for heteroatom difluoromethylation.[18][19]Reagents can be ozone-depleting (e.g., ClCF₂H); requires specific precursors.[7]
Q2: What is the role of the photocatalyst in photoredox difluoromethylation?

In photoredox catalysis, the photocatalyst (e.g., Ir(ppy)₃ or an organic dye like Eosin Y) acts as a light-driven single-electron transfer (SET) agent.[4][20]

Simplified Photoredox Radical Generation Cycle

G PC PC PC_star PC PC->PC_star hν (Visible Light) PC_oxidized PC+ PC_star->PC_oxidized SET Reagent R-CF₂H (Precursor) PC_star->Reagent e⁻ transfer PC_oxidized->PC SET Radical •CF₂H Reagent->Radical Substrate Substrate (e.g., Arene) Radical->Substrate Reaction Product Product (Arene-CF₂H) Substrate->Product

  • Excitation: The ground-state photocatalyst (PC) absorbs a photon of visible light, promoting it to an excited state (PC*).[21]

  • Single-Electron Transfer (SET): The excited state PC* is both a stronger oxidant and a stronger reductant than the ground state. It can engage in SET with the difluoromethyl precursor. For example, it can be oxidized by the precursor (oxidative quenching) or reduced by it (reductive quenching) to generate the •CF₂H radical.[5]

  • Reaction: The highly reactive •CF₂H radical adds to the substrate (e.g., an arene or alkene).[22]

  • Catalyst Regeneration: A subsequent electron transfer event returns the photocatalyst to its original ground state, allowing it to re-enter the catalytic cycle.[4]

Q3: What are the most common and versatile solvents for these reactions?

Solvent choice is critical and depends heavily on the reaction type. There is no single "best" solvent.

Table 2: Common Solvents for Difluoromethylation

SolventPolarityBoiling Point (°C)Typical Use CasesNotes
DMSO High189Photoredox and radical C-H functionalization.[23]High boiling point can make removal difficult.
Acetonitrile (MeCN) High82Transition-metal catalysis, photoredox reactions.Good for dissolving polar substrates and catalysts.
DCM (CH₂Cl₂) Medium40Radical reactions, extractions.Low boiling point, easy to remove. Can influence selectivity.[2]
THF Medium66Nucleophilic additions, Grignard reactions, cross-coupling.Must be dry. Can coordinate to metal centers.
Dioxane Medium101Palladium-catalyzed cross-coupling reactions.Higher boiling point than THF, often used for sluggish reactions.
Toluene Low111Anhydrous cross-coupling reactions.Good for reactions requiring higher temperatures under anhydrous conditions.
Q4: What are the key safety considerations for difluoromethylation reactions?
  • Reagent Toxicity: Many reagents and precursors can be toxic or corrosive. Always consult the Safety Data Sheet (SDS) before use. Organoarsenic compounds, for example, are highly toxic and require specialized handling.[10]

  • Pressure Build-up: Some reactions, particularly those involving gaseous reagents like chlorodifluoromethane (ClCF₂H) or those that generate gaseous byproducts (e.g., CO₂), can build up pressure.[7][11] Use appropriate glassware (e.g., Schlenk tubes, pressure-rated vessels) and work in a well-ventilated fume hood.

  • Exothermic Reactions: The addition of strong bases (like n-BuLi) or highly reactive reagents can be exothermic.[9] Maintain proper temperature control using an ice bath or cryocooler, and add reagents slowly.

  • Standard Lab Safety: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves.

References

Technical Support Center: Synthesis of 2-(Difluoromethyl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(difluoromethyl)pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical and agrochemical intermediate.[1] Here, we will address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and detailed protocols to enhance your experimental success.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic strategies generally involve the introduction of the difluoromethyl group onto a pre-existing pyridine ring, followed by modification of a substituent at the 3-position to the carboxylic acid. Common precursors include 2-methyl-3-substituted pyridines or pyridine-3-carboxylic acid derivatives. Key transformations often involve oxidation, hydrolysis, or fluorination steps. The choice of route depends on the starting material availability, scale, and safety considerations.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors. Incomplete conversion of the starting material is a frequent issue, which can be addressed by optimizing reaction time, temperature, or reagent stoichiometry. Product loss during workup and purification is another common culprit; ensure extraction and chromatography conditions are optimized. Finally, competing side reactions can significantly consume starting materials and intermediates, leading to a lower yield of the desired product. The following sections will delve into specific side reactions.

Q3: I'm observing a significant amount of an unknown impurity in my final product. How can I identify and eliminate it?

A3: Impurity identification typically requires analytical techniques such as NMR, LC-MS, and IR spectroscopy. Comparing the spectral data of the impurity with that of the starting materials and potential side-products can provide crucial clues. Common impurities often arise from over-oxidation, incomplete hydrolysis, or decarboxylation. Once the impurity is identified, reaction conditions can be modified to suppress its formation. For example, if over-oxidation is the issue, using a milder oxidizing agent or reducing the reaction temperature may be effective.

II. Troubleshooting Guide: Common Side Reactions & Solutions

This section details specific side reactions that can occur during the synthesis of this compound and provides actionable troubleshooting steps.

Scenario 1: Incomplete Hydrolysis of the Nitrile Precursor

A common route to the target molecule involves the hydrolysis of 2-(difluoromethyl)pyridine-3-carbonitrile. Incomplete hydrolysis is a frequent obstacle, leading to contamination of the final product with the starting nitrile or the intermediate amide.

Question: My final product is contaminated with 2-(difluoromethyl)pyridine-3-carbonitrile and/or 2-(difluoromethyl)nicotinamide. How can I drive the hydrolysis to completion?

Answer:

The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Harsh reaction conditions are often required to drive the reaction to completion, which can inadvertently lead to other side reactions.

Causality:

  • Insufficiently strong acidic or basic conditions: The hydrolysis of both the nitrile and the amide is catalyzed by acid or base. If the conditions are too mild, the reaction may stall.

  • Poor solubility: The nitrile starting material may have poor solubility in the aqueous reaction medium, limiting the reaction rate.

  • Short reaction time or low temperature: Hydrolysis can be a slow process, requiring elevated temperatures and sufficient time for completion.

Troubleshooting Protocol:

  • Increase Reaction Vigor:

    • Acidic Hydrolysis: Increase the concentration of the acid (e.g., from 6M HCl to 12M HCl) or switch to a stronger acid like sulfuric acid.

    • Basic Hydrolysis: Use a higher concentration of base (e.g., 40% NaOH) and consider the addition of a phase-transfer catalyst if solubility is an issue.

  • Elevate Temperature: Carefully increase the reaction temperature. Refluxing is often necessary for complete hydrolysis. Monitor for potential degradation of the product at higher temperatures.

  • Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS. Continue heating until the starting material and amide intermediate are no longer detectable.

  • Improve Solubility: The addition of a co-solvent such as ethanol or dioxane can improve the solubility of the starting nitrile in the aqueous medium.

Parameter Standard Condition Troubleshooting Adjustment
Reagent 6M HCl or 10% NaOH12M HCl, H2SO4, or 40% NaOH
Temperature 80 °CReflux
Time 12 hours24-48 hours (monitor)
Solvent WaterWater/Ethanol or Water/Dioxane
Scenario 2: Over-oxidation or Ring Opening

When synthesizing the target molecule via oxidation of a precursor like 2-(difluoromethyl)-3-methylpyridine, over-oxidation or even cleavage of the pyridine ring can occur, leading to a complex mixture of byproducts and low yields.

Question: I'm using a strong oxidizing agent like KMnO4, and my yield is poor with many unidentified byproducts. What is happening and what can I do?

Answer:

Strong oxidizing agents, while effective, can be unselective and lead to the formation of undesired products. The difluoromethyl group can also be susceptible to oxidation under harsh conditions.

Causality:

  • Harsh Oxidizing Conditions: Reagents like potassium permanganate (KMnO₄) or chromic acid can lead to over-oxidation of the carboxylic acid to CO₂ or cause ring cleavage.

  • Reaction Temperature: Exothermic oxidation reactions can lead to temperature runaways, promoting side reactions.

Troubleshooting Protocol:

  • Select a Milder Oxidizing Agent: Consider using milder or more selective oxidizing agents. Examples include:

    • Selenium dioxide (SeO₂)

    • Nitric acid (under controlled conditions)

    • Catalytic oxidation using a transition metal catalyst and a co-oxidant.

  • Control Reaction Temperature: Maintain a controlled temperature throughout the reaction. Adding the oxidizing agent portion-wise can help manage the exotherm.

  • Optimize Stoichiometry: Use the minimum effective amount of the oxidizing agent to avoid over-oxidation. A slight excess may be necessary, but large excesses should be avoided.

  • pH Control: The pH of the reaction medium can significantly influence the reactivity of the oxidizing agent and the stability of the product. Buffer the reaction mixture if necessary.

Scenario 3: Decarboxylation of the Final Product

Pyridinecarboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures or under certain pH conditions. This leads to the formation of 2-(difluoromethyl)pyridine as a significant impurity.

Question: My final product contains 2-(difluoromethyl)pyridine. How can I prevent this decarboxylation?

Answer:

Decarboxylation is the loss of CO₂ from the carboxylic acid group. This is often thermally induced but can also be catalyzed by acids or bases.[2][3]

Causality:

  • High Temperatures: Distillation or prolonged heating during workup can promote decarboxylation.

  • Extreme pH: Both strongly acidic and strongly basic conditions can facilitate decarboxylation, particularly at elevated temperatures.

Troubleshooting Protocol:

  • Avoid High Temperatures During Purification:

    • If distillation is used, perform it under reduced pressure to lower the boiling point.

    • Consider alternative purification methods like recrystallization or column chromatography at room temperature.

  • Neutralize Carefully: During the workup, carefully neutralize the reaction mixture to a pH around 7 before extraction. Avoid strongly acidic or basic conditions for extended periods.

  • Storage: Store the final product in a cool, dry place.[4]

Scenario 4: Issues with Fluorination Steps

For syntheses involving a fluorination step, such as the conversion of a methyl or hydroxymethyl group to a difluoromethyl group, several side reactions can occur.

Question: The fluorination of my precursor is not selective and yields a mixture of mono-, di-, and tri-fluorinated products. How can I improve the selectivity for the difluoromethyl group?

Answer:

Controlling the degree of fluorination is a common challenge. The reactivity of the intermediate monofluoromethyl and the desired difluoromethyl compounds can be comparable to the starting material, leading to a mixture of products.

Causality:

  • Highly Reactive Fluorinating Agent: Potent fluorinating agents like sulfur tetrafluoride (SF₄) or DAST can be difficult to control.

  • Reaction Conditions: Temperature and reaction time play a critical role in determining the product distribution.

Troubleshooting Protocol:

  • Choice of Fluorinating Agent:

    • Consider using a milder or more selective fluorinating agent. Reagents like Selectfluor® can offer better control in some cases.[5]

    • For specific transformations, reagents like N-fluorobis(trifluoromethanesulfonyl)imide might be employed, though its availability can be a limitation.[5]

  • Precise Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. A slight excess may be needed, but a large excess will promote over-fluorination.

  • Temperature Control: Perform the reaction at low temperatures to moderate the reactivity. Stepwise warming can sometimes improve selectivity.

  • Stepwise Fluorination: In some cases, a two-step approach might be more controllable: monofluorination followed by a second fluorination step under different conditions.

III. Visualizing the Troubleshooting Workflow

The following diagram illustrates a general troubleshooting workflow for the synthesis of this compound.

Troubleshooting Workflow start Synthesis of this compound problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes impurity Impurity Detected problem->impurity Yes success Successful Synthesis problem->success No incomplete_conversion Incomplete Conversion low_yield->incomplete_conversion product_loss Product Loss During Workup low_yield->product_loss side_reactions Side Reactions low_yield->side_reactions identify_impurity Identify Impurity (NMR, LC-MS) impurity->identify_impurity optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_conversion->optimize_conditions optimize_workup Optimize Workup & Purification product_loss->optimize_workup side_reactions->identify_impurity incomplete_hydrolysis Incomplete Hydrolysis identify_impurity->incomplete_hydrolysis over_oxidation Over-oxidation identify_impurity->over_oxidation decarboxylation Decarboxylation identify_impurity->decarboxylation fluorination_issues Fluorination Issues identify_impurity->fluorination_issues incomplete_hydrolysis->optimize_conditions modify_reagents Modify Reagents (e.g., Milder Oxidant) over_oxidation->modify_reagents control_temp_ph Control Temperature & pH decarboxylation->control_temp_ph adjust_fluorination Adjust Fluorinating Agent/Conditions fluorination_issues->adjust_fluorination optimize_conditions->success optimize_workup->success modify_reagents->success control_temp_ph->success adjust_fluorination->success

Caption: A flowchart for troubleshooting common synthesis issues.

IV. References

  • MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • AChemBlock. (n.d.). This compound 95%. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Reaction design: the decarboxylative fluorination of 2‐pyridylacetic acids. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 1256809-21-8|this compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound CAS#: 1256809-21-8. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from --INVALID-LINK--

  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-(Trifluoromethyl)pyridine-3-carboxylic acid. Retrieved from --INVALID-LINK--

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)pyridine-3-carboxylic acid 96. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Pyridine-3-carbonitrile–chloranilic acid–acetonitrile (2/1/2). Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Phenol. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 402-65-3 | 2-Fluoro-4-pyridinecarboxylic acid. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Pyridine-3-carbonitrile-chloranilic acid-acetonitrile (2/1/2). Retrieved from --INVALID-LINK--

References

Technical Support Center: Stability and Handling of Difluoromethylating Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of the difluoromethyl (-CF2H) group is a critical strategy in modern medicinal chemistry, enhancing the metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2] However, the reagents used to install this valuable moiety are often associated with stability challenges that can impede experimental success.[1] This guide, designed by application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of difluoromethylating reagents.

I. Frequently Asked Questions (FAQs)

This section addresses common queries about the inherent stability and proper handling of various classes of difluoromethylating reagents.

Q1: Why are many difluoromethylating reagents considered unstable?

A: The instability of many difluoromethylating reagents stems from several factors related to their chemical nature. Depending on the reagent type (nucleophilic, electrophilic, or radical), they can be susceptible to:

  • Moisture and Air: Many reagents, particularly those used in nucleophilic and radical pathways like (difluoromethyl)trimethylsilane (TMSCF2H), are sensitive to moisture and oxygen.[3] Hydrolysis or oxidation can lead to reagent decomposition and the formation of undesired byproducts.

  • Thermal Decomposition: Some reagents, especially those that generate radical species, can decompose at elevated temperatures.[1][4][5] This can lead to uncontrolled reactions and reduced yields.

  • Inherent Chemical Reactivity: The very nature that makes these reagents effective for difluoromethylation also contributes to their instability. For example, nucleophilic reagents that generate the difluoromethyl anion (CF2H-) are often prone to decomposition.[1][6] Similarly, highly reactive electrophilic reagents can be prone to degradation if not handled under appropriate conditions.[7][8]

Q2: How should I properly store my difluoromethylating reagent?

A: Proper storage is crucial to maintain the integrity of your reagent. Always refer to the manufacturer's specific storage recommendations. General best practices include:

  • Inert Atmosphere: Store reagents under an inert atmosphere, such as argon or nitrogen, to prevent degradation from moisture and oxygen.[3]

  • Low Temperature: Many reagents require storage at low temperatures (e.g., in a refrigerator or freezer) to minimize thermal decomposition.[8][9]

  • Protection from Light: For photolabile reagents, particularly those used in photoredox catalysis, storage in the dark is essential to prevent premature activation.[1][10]

Q3: What are the main classes of difluoromethylating reagents and their general stability considerations?

A: Difluoromethylating reagents are broadly categorized into three classes based on their reaction mechanism:

  • Nucleophilic Reagents: These reagents deliver a difluoromethyl anion equivalent. A common example is TMSCF2H, which often requires an activator like a fluoride source.[2][3] Their stability is highly dependent on the absence of moisture and protic sources. The difluoromethyl anion itself is often unstable, necessitating careful reaction control.[1]

  • Electrophilic Reagents: These reagents deliver a difluoromethyl cation equivalent. Examples include S-(difluoromethyl)diarylsulfonium salts and hypervalent iodine reagents.[7][11][12] While some are shelf-stable crystalline solids, they can be sensitive to heat and nucleophiles other than the intended substrate.[8]

  • Radical Precursors: These reagents generate a difluoromethyl radical (•CF2H). Examples include bromodifluoromethane (BrCF2H) and zinc difluoromethanesulfinate (DFMS).[1][13] Their stability is often linked to preventing premature radical generation, which can be initiated by heat, light, or certain initiators.[1][10]

Reagent ClassCommon ExamplesKey Stability Concerns
Nucleophilic TMSCF2H, PhSO2CF2HMoisture sensitivity, instability of the generated anion.[1][3][11]
Electrophilic S-(difluoromethyl)diarylsulfonium salts, Hypervalent iodine reagentsThermal sensitivity, reactivity with unintended nucleophiles.[7][8][12]
Radical BrCF2H, Sulfinates (e.g., DFMS), PeroxidesThermal and light sensitivity, premature radical generation.[1][13]
Q4: Can I handle these reagents on the bench, or is a glovebox mandatory?

A: While some newer reagents are designed to be more user-friendly, many traditional difluoromethylating reagents require handling under strictly inert conditions.[1][14] For moisture- and air-sensitive reagents, a glovebox or Schlenk line techniques are highly recommended to ensure reproducibility and prevent reagent decomposition.[3] Always consult the safety data sheet (SDS) and technical data for the specific reagent you are using.

II. Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during difluoromethylation reactions, with a focus on issues arising from reagent instability.

Issue 1: Low or No Product Yield with Starting Material Consumed

This scenario suggests that the difluoromethylating reagent is being consumed through non-productive pathways.

Possible Causes & Solutions:

  • Reagent Decomposition: The reagent may have degraded during storage or handling.

    • Troubleshooting Protocol:

      • Verify Reagent Quality: If possible, analyze the reagent's purity using a suitable technique (e.g., 19F NMR) to check for decomposition products.

      • Use a Fresh Batch: If decomposition is suspected, use a freshly opened or newly purchased bottle of the reagent.

      • Strict Inert Atmosphere: Ensure all glassware is thoroughly dried and the reaction is conducted under a rigorously inert atmosphere of argon or nitrogen.[3]

  • Incompatible Reaction Conditions: The reaction conditions (e.g., temperature, solvent, additives) may be promoting reagent decomposition over the desired reaction.

    • Troubleshooting Protocol:

      • Temperature Control: Overheating can cause thermal decomposition.[3] Monitor the internal reaction temperature and consider running the reaction at a lower temperature.

      • Solvent Purity: Use anhydrous solvents to prevent hydrolysis of the reagent.

      • Side Reactions: Certain substrates or additives may react with the difluoromethylating agent in an undesired manner. For instance, some electrophilic reagents can be decomposed by certain bases.

Issue 2: Inconsistent Results Between Batches

Variability in yield or reaction outcome from one experiment to the next often points to issues with reagent handling and reaction setup.

Possible Causes & Solutions:

  • Atmospheric Contamination: Minor variations in exposure to air and moisture can significantly impact reagent stability and reactivity.[3]

    • Troubleshooting Protocol:

      • Standardize Inert Technique: Implement and consistently use robust inert atmosphere techniques (glovebox or Schlenk line).

      • Degas Solvents: Ensure all solvents are properly degassed to remove dissolved oxygen.

  • Reagent Aging: The reagent may be slowly degrading over time, even under recommended storage conditions.

    • Troubleshooting Protocol:

      • Date Reagents: Always date reagents upon receipt and opening.

      • Perform a Test Reaction: Before a critical experiment, run a small-scale test reaction with a reliable substrate to confirm the reagent's activity.

Diagram: Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield, Starting Material Consumed check_reagent 1. Verify Reagent Integrity start->check_reagent reagent_ok Reagent OK check_reagent->reagent_ok NMR/Test OK reagent_bad Reagent Decomposed check_reagent->reagent_bad Degradation Evident check_conditions 2. Evaluate Reaction Conditions optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Use Anhydrous Solvent check_conditions->optimize_solvent optimize_additives Check Additive Compatibility check_conditions->optimize_additives reagent_ok->check_conditions use_new Use Fresh Reagent reagent_bad->use_new success Problem Solved use_new->success optimize_temp->success optimize_solvent->success optimize_additives->success

Caption: A decision-making workflow for troubleshooting low-yield difluoromethylation reactions.

Issue 3: Formation of Unidentified Byproducts

The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum can be due to side reactions involving the difluoromethylating reagent.

Possible Causes & Solutions:

  • Difluorocarbene Formation: Some nucleophilic and electrophilic difluoromethylation reactions can proceed through a difluorocarbene (:CF2) intermediate.[1][11][15] This highly reactive species can lead to a variety of side products.

    • Troubleshooting Protocol:

      • Review the Mechanism: Understand if your chosen reagent is prone to forming difluorocarbene under the reaction conditions.

      • Adjust Conditions: Changes in temperature, solvent, or the base used can sometimes suppress carbene formation in favor of the desired pathway.

  • Proto-defluorination or Hydrolysis: These are common side reactions where the difluoromethyl group is either protonated and loses fluoride or reacts with water.[3]

    • Troubleshooting Protocol:

      • Strictly Anhydrous Conditions: This is the most critical step to prevent hydrolysis.

      • Control of Acidity/Basicity: The stability of the product can be pH-dependent. Ensure the workup procedure is compatible with the desired product.[3]

Diagram: Common Decomposition Pathways

decomposition_pathways cluster_nucleophilic Nucleophilic Reagent (e.g., TMSCF2H) cluster_radical Radical Precursor (e.g., DFMS) reagent_nuc TMSCF2H hydrolysis_nuc Hydrolysis (H2O) reagent_nuc->hydrolysis_nuc Moisture carbene Difluorocarbene (:CF2) Formation reagent_nuc->carbene Base/Heat reagent_rad Zn(SO2CF2H)2 thermal_dec Thermal Decomposition reagent_rad->thermal_dec High Temp light_dec Photolytic Decomposition reagent_rad->light_dec UV/Vis Light

Caption: Simplified overview of common decomposition pathways for different classes of difluoromethylating reagents.

III. Experimental Protocols

Protocol 1: General Procedure for Handling Air- and Moisture-Sensitive Difluoromethylating Reagents

This protocol outlines the essential steps for setting up a reaction under inert conditions using Schlenk techniques.

  • Glassware Preparation:

    • Thoroughly wash all glassware and dry it in an oven at >120 °C for at least 4 hours.

    • Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stir bar) while hot and immediately place it under vacuum, then backfill with a high-purity inert gas (argon or nitrogen). Repeat this vacuum/backfill cycle three times.

  • Reagent Transfer:

    • Allow the difluoromethylating reagent to warm to room temperature before opening it inside a glovebox or under a positive pressure of inert gas.

    • Using a clean, dry syringe or cannula, transfer the required amount of the reagent to the reaction flask.

  • Solvent and Substrate Addition:

    • Use anhydrous solvents from a solvent purification system or a freshly opened bottle. Transfer solvents via syringe or cannula.

    • If the substrate is a solid, add it to the flask before the initial vacuum/backfill cycles. If it is a liquid, add it via syringe after the inert atmosphere is established.

  • Reaction Monitoring:

    • Maintain a positive pressure of inert gas throughout the reaction.

    • For sampling, use a syringe and needle, ensuring a slight positive pressure of inert gas is flowing out of the sampling port to prevent air ingress.

IV. Conclusion

The successful application of difluoromethylating reagents is intrinsically linked to a thorough understanding of their stability and the meticulous control of experimental conditions. By anticipating potential stability issues and implementing robust handling protocols, researchers can significantly improve the reliability and outcome of their difluoromethylation reactions. This guide serves as a foundational resource for troubleshooting common problems and fostering best practices in this vital area of synthetic chemistry.

References

Technical Support Center: Strategies to Prevent Decarboxylation of Pyridine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Pyridine-3-carboxylic acid, commonly known as nicotinic acid, and its derivatives are indispensable building blocks in pharmaceutical and agrochemical research. However, their utility is often hampered by a common side reaction: decarboxylation, the loss of carbon dioxide (CO2) to form pyridine. This undesired reaction can significantly lower product yields and complicate purification. This guide provides an in-depth analysis of the causes of decarboxylation and offers robust, field-proven strategies to mitigate this issue, ensuring the integrity of your synthetic routes.

Section 1: Understanding the "Why" - The Mechanism of Decarboxylation

Before troubleshooting, it's crucial to understand the underlying chemical principles. Unlike its isomer, picolinic acid (pyridine-2-carboxylic acid), which decarboxylates readily through a stable zwitterionic intermediate, nicotinic acid is comparatively stable.[1][2] However, under common reaction conditions involving heat and transition metal catalysts, it becomes susceptible to decarboxylation.

The primary drivers are:

  • Thermal Energy: High temperatures provide the necessary activation energy for the C-C bond cleavage. Decarboxylation of pyridinedicarboxylic acid to nicotinic acid has been observed in high-temperature liquid water (150-250°C), highlighting the role of heat.[3][4]

  • Metal Catalysis: Transition metals, particularly copper and palladium, are known to facilitate decarboxylation.[5][6][7][8] These metals can coordinate to the pyridine nitrogen and/or the carboxylate, weakening the C-C bond and lowering the energetic barrier for CO2 extrusion. This is often a competing pathway in popular cross-coupling reactions.[9][10]

Caption: Factors promoting decarboxylation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my pyridine-3-carboxylic acid decarboxylating while my benzoic acid is stable under the same conditions?

A: The key difference is the nitrogen atom in the pyridine ring. The lone pair of electrons on the nitrogen can participate in stabilizing intermediates that facilitate decarboxylation, an electronic effect not present in benzoic acid. Furthermore, this nitrogen atom acts as a coordination site for metal catalysts, bringing the catalytic center into proximity with the carboxylic acid group, which can promote the undesired reaction.

Q2: At what temperature does decarboxylation become a significant concern?

A: While there is no universal "safe" temperature, significant thermal decarboxylation in the absence of a catalyst generally requires temperatures above 150°C.[3][4] However, in the presence of catalysts like copper or palladium, decarboxylation can occur at much lower temperatures, sometimes as low as 80-100°C, competing directly with desired transformations like Suzuki or Heck couplings.[9][10]

Q3: I suspect decarboxylation is occurring. How can I confirm this?

A: The most direct method is to monitor your reaction mixture over time using analytical techniques.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard. Look for the disappearance of your starting material's mass and the appearance of a new peak corresponding to the mass of the decarboxylated product (pyridine or its substituted derivative).

  • TLC (Thin Layer Chromatography): Spot your reaction mixture against a standard of your starting material and a standard of the suspected pyridine byproduct. The formation of a new, typically less polar, spot corresponding to the pyridine standard is a strong indicator.

  • 1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Take a sample of your crude reaction mixture. The appearance of characteristic signals for the pyridine ring protons, which will be different from those of your starting acid, confirms decarboxylation.

Section 3: Troubleshooting Guide: From Problem to Solution

This section addresses common experimental issues and provides a logical path to a solution.

Scenario A: "My cross-coupling reaction has a low yield, and I've isolated pyridine as a major byproduct."

This is a classic case of catalyst-promoted decarboxylation competing with your desired coupling reaction.

  • Immediate Action: Lower the reaction temperature. This is the most critical parameter. Even a 10-20°C reduction can dramatically shift the reaction pathway in favor of the desired coupling.

  • Next Step: Re-evaluate your catalyst system. Some palladium or copper catalysts have a higher propensity for inducing decarboxylation.[5] Consider screening different ligands or catalyst precursors. For example, if using a palladium catalyst, switching to a more electron-rich or sterically hindered phosphine ligand can sometimes suppress the decarboxylation pathway.

  • Consider the Base: The choice of base can influence the rate of both the desired reaction and the side reaction. Screen milder bases (e.g., K3PO4, Cs2CO3) instead of stronger ones (e.g., NaOtBu), as they can sometimes disfavor the decarboxylation pathway.[11][12]

Scenario B: "My starting material is consumed upon heating before I even add my coupling partner."

This indicates that the reaction temperature is far too high, leading to purely thermal decarboxylation.

  • Immediate Action: Drastically reduce the temperature. Your goal is to find the thermal stability threshold of your specific substrate in the chosen solvent.

  • Systematic Approach: Set up a small-scale experiment where you heat your pyridine-3-carboxylic acid in the reaction solvent with the base, but without the catalyst or coupling partner. Monitor the reaction by TLC or LC-MS at various temperatures (e.g., 60°C, 80°C, 100°C) to determine the temperature at which decarboxylation begins. Your target reaction temperature must be below this threshold.

Caption: Troubleshooting decision workflow.

Section 4: Core Preventative Strategies & Protocols

Success lies in carefully controlling the reaction environment to favor the desired transformation over decarboxylation.

Strategy 1: Rigorous Temperature Control

This is the most effective and straightforward preventative measure. The goal is to use the minimum temperature required for the desired reaction to proceed at a reasonable rate.

Reaction TypeTypical Temperature Range (°C)Max Recommended Temp (°C)Notes
Suzuki-Miyaura Coupling80 - 11090 Often, lower temperatures can be compensated for by using a more active catalyst or a different solvent.[11][13]
Heck Coupling100 - 140100 Highly sensitive to thermal decarboxylation. Consider microwave-assisted heating for precise temperature control.
Buchwald-Hartwig Amination90 - 120100 Ligand choice is critical in managing reactivity and suppressing side reactions.
Sonogashira Coupling50 - 10080 Copper co-catalysts can promote decarboxylation; use the lowest effective loading.

Protocol: Determining Optimal Reaction Temperature

  • Setup: In a small vial, combine the pyridine-3-carboxylic acid (1 equiv), base (e.g., K2CO3, 2 equiv), and solvent (e.g., Dioxane/H2O).

  • Heating: Place the vial in a pre-heated aluminum block at your lowest proposed temperature (e.g., 80°C).

  • Monitoring: After 1 hour, take a small aliquot and analyze by LC-MS or TLC to check for any formation of the decarboxylated pyridine byproduct.

  • Increment: If no decarboxylation is observed, increase the temperature by 10°C and repeat the monitoring step.

Strategy 2: Judicious Choice of Catalyst and Ligand

The electronic and steric properties of the catalyst system can significantly influence the selectivity of the reaction.

Catalyst System ComponentRisk of DecarboxylationRationale & Recommendation
Metal Pd < Cu (for some reactions)While both can catalyze the reaction, copper salts are sometimes used as additives or catalysts and are well-known to promote decarboxylation, especially at higher temperatures.[14] Stick to well-defined Palladium systems where possible.
Palladium Precursor Pd(OAc)2 > Pd2(dba)3Pd(OAc)2 is often used but can be more aggressive. Pd2(dba)3 is a Pd(0) source and can sometimes lead to cleaner reactions at lower temperatures.
Ligand Less Hindered < More HinderedSterically bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) can accelerate the desired reductive elimination step in cross-coupling, outcompeting the decarboxylation pathway.[12][13]
Strategy 3: Solvent and Base Selection

The reaction medium can stabilize the carboxylate, making it less prone to decomposition.

  • Solvents: Protic co-solvents like water or alcohols can sometimes help to stabilize the carboxylate anion through hydrogen bonding, potentially reducing the rate of decarboxylation. A common solvent system for Suzuki couplings is an organic solvent like dioxane or toluene with an aqueous base solution.[11]

  • Bases: Use the mildest base that is effective for your transformation. Inorganic bases like K3PO4 or Cs2CO3 are often preferred over strong organic bases. They are typically strong enough to facilitate the catalytic cycle (e.g., transmetalation in a Suzuki coupling) without aggressively promoting the decomposition of the starting material.[12]

Section 5: Recommended Analytical Workflow for Detection & Quantification

A self-validating protocol requires diligent monitoring. This workflow ensures you can track the reaction progress and the formation of byproducts accurately.

Protocol: LC-MS Time Course Study

  • Standard Preparation: Prepare stock solutions of your pyridine-3-carboxylic acid starting material and the expected decarboxylated pyridine byproduct at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: Set up your reaction as planned. Once all reagents are added and heating begins (T=0), immediately withdraw a small aliquot (e.g., 10 µL).

  • Quenching: Quench the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile). This will be your T=0 sample.

  • Time Points: Repeat the sampling and quenching process at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, and upon completion).

  • LC-MS Analysis: Analyze all quenched samples, along with your prepared standards, by LC-MS.

  • Data Analysis: Integrate the peak areas for your starting material and the decarboxylated byproduct at each time point. By comparing these to the standard, you can quantify the consumption of starting material and the formation of the undesired byproduct, giving you a clear picture of your reaction's efficiency.

Caption: Analytical workflow for monitoring decarboxylation.

References

Technical Support Center: Managing Exothermic Reactions in the Oxidation of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing exothermic reactions during the oxidation of quinolines. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to ensure the safe and efficient execution of quinoline N-oxidation reactions. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the challenges of these energetic transformations.

Introduction: The Energetic Nature of N-Oxidation

The conversion of a quinoline to its corresponding N-oxide is a cornerstone transformation in medicinal chemistry and materials science. The resulting N-oxide moiety enhances the molecule's utility by modulating its electronic properties, increasing its solubility, and serving as a handle for further functionalization.[1] However, the reagents commonly used for this transformation, particularly organic peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), are highly energetic. The oxidation of the nitrogen atom in the quinoline ring is a significantly exothermic process.[2] Without a thorough understanding and precise control of the reaction's thermochemistry, there is a substantial risk of thermal runaway, which can lead to rapid increases in temperature and pressure, solvent boiling, and potentially, reactor failure.[3]

This guide provides the necessary framework to mitigate these risks, ensuring that your experiments are not only successful but also fundamentally safe.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns regarding the exothermic nature of quinoline oxidation.

Q1: Why is the N-oxidation of quinoline so exothermic?

A1: The exothermicity arises from the formation of a stable N-O bond, which releases a significant amount of energy. The dissociation enthalpy of the N-O bond in similar pyridine N-oxide derivatives is in the range of 252-258 kJ·mol⁻¹, indicating a thermodynamically favorable and highly energetic bond-forming event.[4] The reaction involves the transfer of an oxygen atom from a weak oxygen-oxygen single bond in the peroxy acid (bond dissociation energy of ~45 kcal/mol or ~188 kJ/mol) to form two stronger C-O single bonds in the final product, driving the reaction's high heat release.[5]

Q2: What are the primary signs of a loss of thermal control?

A2: Key indicators include:

  • A rapid, unexpected rise in the internal reaction temperature that outpaces the cooling system's capacity.

  • A sudden increase in pressure within the reaction vessel.

  • Vigorous, uncontrolled boiling of the solvent, even with external cooling applied.

  • Noticeable changes in the reaction mixture's color or viscosity that deviate from the expected progression.

  • Evolution of gas or fumes from the reactor.

Q3: Which oxidizing agents are most commonly used, and what are their relative hazards?

A3:

Oxidizing Agent Common Usage Primary Hazards
m-CPBA Most common for N-oxidations due to high reactivity and selectivity.[6] Thermally unstable, can decompose exothermically, especially at high concentrations or in incompatible solvents like DMF.[7] Shock-sensitive when dry.
Hydrogen Peroxide (H₂O₂) Often used with a carboxylic acid (e.g., acetic acid) to form a peroxy acid in situ.[8] High concentrations are highly reactive and can cause explosions. Reactions can be difficult to control.

| Potassium Permanganate (KMnO₄) | Strong oxidant, typically used for oxidizing side chains on the quinoline ring.[8] | Can lead to over-oxidation and ring-opening if not carefully controlled.[8] Highly exothermic. |

Q4: Can I run my reaction at room temperature to be safe?

A4: Not necessarily. While starting at a lower temperature provides a larger safety margin, the total heat generated by the reaction (enthalpy of reaction) is constant. A common mistake is to add the oxidant too quickly to a cold solution. The reagent can accumulate without reacting, and then, as the reaction finally initiates, it can proceed uncontrollably, overwhelming the cooling system.[3] A controlled, slow addition at a temperature where the reaction proceeds at a manageable rate is often safer than a rapid, low-temperature addition.

Part 2: Troubleshooting Guide for Common Issues

This section provides a structured approach to diagnosing and solving specific problems encountered during quinoline oxidation.

Issue 1: Uncontrolled Temperature Spike During Oxidant Addition
  • Symptom: The internal temperature rises rapidly and uncontrollably as the oxidizing agent (e.g., a solution of m-CPBA) is added.

  • Root Cause Analysis: This is a classic sign of excessive reaction rate due to poor control over reagent concentration. The rate of heat generation is exceeding the rate of heat removal by the cooling apparatus.

  • Immediate Corrective Action:

    • Immediately stop the addition of the oxidant.

    • Increase the efficiency of the external cooling bath (e.g., add more dry ice to an acetone bath).

    • If safe to do so, add a small amount of pre-chilled solvent to dilute the reaction mixture and absorb some of the heat.

  • Long-Term Prevention:

    • Reduce Addition Rate: Use an addition funnel or a syringe pump for slow, controlled, dropwise addition of the oxidant solution.

    • Dilute Reagents: Use more dilute solutions of both the quinoline substrate and the oxidant to better manage the heat evolution per unit volume.

    • Maintain a Lower Temperature: Conduct the addition at 0 °C or even lower to ensure the reaction rate is slow and manageable.[9]

    • Ensure Proper Mixing: Inadequate stirring can create localized "hot spots" where the oxidant concentration is high, leading to a runaway reaction.[3] Use a properly sized stir bar or overhead stirrer to ensure efficient mixing.

Logical Flow for Managing Temperature Spikes

G start Start Oxidant Addition monitor_temp Monitor Internal Temperature start->monitor_temp temp_ok Temperature Stable? monitor_temp->temp_ok continue_add Continue Slow Addition temp_ok->continue_add Yes stop_add STOP ADDITION IMMEDIATELY temp_ok->stop_add No (Rapid Rise) continue_add->monitor_temp complete Addition Complete continue_add->complete All oxidant added increase_cool Increase Cooling Capacity stop_add->increase_cool quench Consider Emergency Quench (If Uncontrollable) increase_cool->quench reassess Re-evaluate Protocol: - Lower Temperature - Slower Addition - Increase Dilution increase_cool->reassess After stabilization

Caption: Decision workflow for managing temperature during oxidant addition.

Issue 2: Low Yield and Presence of Unreacted Starting Material
  • Symptom: TLC or NMR analysis after the reaction shows a significant amount of the starting quinoline remains, and the isolated yield of the N-oxide is poor.

  • Root Cause Analysis:

    • Insufficient Oxidant: The stoichiometry may be incorrect, or the oxidant may have degraded.

    • Reaction Too Cold: The temperature may be too low for the reaction to proceed at a reasonable rate.

    • Premature Quenching: The reaction was stopped before it could go to completion.

  • Troubleshooting Steps:

    • Verify Oxidant Potency: m-CPBA is often sold as a mixture stabilized with water and m-chlorobenzoic acid (typically ~77% purity). Its potency can decrease over time. Use a fresh bottle or titrate the oxidant before use.

    • Increase Reaction Temperature: After the initial exothermic addition phase is complete, it may be necessary to allow the reaction to warm to room temperature and stir for several hours to ensure completion.[9]

    • Monitor Reaction Progress: Use TLC to track the disappearance of the starting material. The N-oxide product is typically much more polar. Do not proceed with workup until the starting material is consumed.

Issue 3: Formation of Impurities and Difficult Purification
  • Symptom: The crude product is a complex mixture, and the primary byproduct is m-chlorobenzoic acid, which complicates purification.

  • Root Cause Analysis: m-chlorobenzoic acid is the stoichiometric byproduct of m-CPBA oxidation.[5] Other impurities can arise from over-oxidation or side reactions if the temperature is not controlled.

  • Protocol for Byproduct Removal:

    • After the reaction is complete, cool the mixture to 0 °C.

    • Quench any remaining m-CPBA by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) and stirring vigorously until a starch-iodide paper test is negative.[10]

    • Dilute the mixture with the organic solvent (e.g., DCM).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the acidic m-chlorobenzoic acid into its water-soluble sodium salt, which will be extracted into the aqueous layer.[10]

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Analytical Signatures of Common Species
CompoundTLC Behavior¹H NMR Signature
Quinoline (Start) Less polar, higher RfStandard aromatic signals.
Quinoline N-Oxide Highly polar, lower RfProtons on the pyridine ring (especially H2 and H4) are shifted downfield due to the deshielding effect of the N-oxide group.[11]
m-CPBA PolarAromatic signals for the chlorophenyl ring.
m-Chlorobenzoic Acid Polar, can streakAromatic signals plus a very broad singlet for the carboxylic acid proton (>10 ppm), often not observed.

Part 3: Detailed Experimental Protocol & Safety Assessment

This section provides a validated, step-by-step protocol for the N-oxidation of quinoline, incorporating critical safety checks and thermal management strategies.

Core Safety Assessment: Understanding the Thermal Hazard

Before starting any experiment, it is crucial to assess the potential thermal risk. The key parameter is the Adiabatic Temperature Rise (ΔT_ad) , which is the maximum temperature the reaction could reach if all the heat generated was absorbed by the reaction mass without any cooling.[3]

ΔT_ad = (-ΔH_rxn * C) / (m * C_p)

Where:

  • -ΔH_rxn : Enthalpy of reaction (a positive value for an exothermic reaction). For N-oxidation, this is estimated to be >200 kJ/mol.[4]

  • C : Molar concentration of the limiting reagent.

  • m : Mass of the reaction mixture.

  • C_p : Specific heat capacity of the reaction mixture (often approximated by the solvent's C_p).

A ΔT_ad greater than 50 °C is considered a significant hazard and requires stringent controls. For quinoline N-oxidation, the ΔT_ad is typically very high, mandating a semi-batch approach (i.e., slow addition of one reagent).[12]

Experimental Workflow: N-Oxidation of Quinoline with m-CPBA

This protocol is adapted from established literature procedures with enhanced safety controls.[9]

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase prep_soln_A 1. Prepare Quinoline Solution: Dissolve Quinoline (1.0 equiv) in DCM in reaction flask. cool_flask 3. Cool Flask to 0 °C: Use an ice-water bath. Ensure efficient stirring. prep_soln_A->cool_flask prep_soln_B 2. Prepare m-CPBA Solution: Dissolve m-CPBA (~1.1 equiv) in DCM in an addition funnel. slow_add 4. Slow, Dropwise Addition: Add m-CPBA solution over 30-60 min. MONITOR INTERNAL TEMP. prep_soln_B->slow_add cool_flask->slow_add monitor_temp Maintain T_internal < 5 °C slow_add->monitor_temp warm_stir 5. Warm to RT & Stir: Allow reaction to stir overnight. Monitor by TLC. slow_add->warm_stir quench_rxn 6. Quench Excess Peroxide: Cool to 0 °C. Add aq. Na₂SO₃ solution. warm_stir->quench_rxn wash_bicarb 7. Acid Removal: Wash with sat. aq. NaHCO₃. quench_rxn->wash_bicarb extract_dry 8. Extract & Dry: Wash with brine, dry (Na₂SO₄), filter, and concentrate. wash_bicarb->extract_dry purify 9. Purify: Column chromatography if needed. extract_dry->purify

Caption: Step-by-step workflow for the safe N-oxidation of quinoline.

Materials:

  • Quinoline (or substituted quinoline derivative)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 10% aqueous sodium sulfite (Na₂SO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve the quinoline (1.0 equivalent) in dichloromethane (DCM). In a separate dropping funnel, dissolve m-CPBA (1.1 equivalents) in DCM.

  • Controlled Addition: Cool the reaction flask to 0 °C using an ice-water bath. Begin the dropwise addition of the m-CPBA solution to the stirred quinoline solution. Crucially, monitor the internal temperature and adjust the addition rate to maintain the temperature below 5 °C. This slow addition is the primary control against a runaway reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction's progress by TLC (e.g., using 10% MeOH in DCM as eluent), checking for the consumption of the starting material.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C. Add the 10% aqueous Na₂SO₃ solution and stir vigorously for 15-20 minutes to quench any unreacted peroxide.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (2-3 times) to remove m-chlorobenzoic acid. Then, wash with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude quinoline N-oxide can be further purified by column chromatography or recrystallization if necessary.

References

Technical Support Center: Avoiding Racemization During Derivatization of Chiral Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for chiral carboxylic acid derivatization. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical challenge of maintaining stereochemical integrity during chemical modifications. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of derivatization while preventing racemization.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding racemization during the derivatization of chiral carboxylic acids.

Q1: What is racemization and why is it a concern?

A: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture containing equal amounts of both enantiomers (a racemate).[1] In pharmaceutical and biological research, the three-dimensional structure of a molecule is often critical to its function. One enantiomer may have desired therapeutic effects, while the other could be inactive or even cause harmful side effects.[2] Therefore, preventing racemization is crucial to ensure the safety and efficacy of chiral drugs and to obtain accurate results in bioanalytical studies.

Q2: What is the primary mechanism of racemization during carboxylic acid derivatization?

A: The most common mechanism involves the activation of the carboxylic acid group.[3][4] This activation, necessary for forming derivatives like amides or esters, increases the acidity of the proton on the adjacent chiral carbon (the α-proton).[4][5] A base present in the reaction mixture can then abstract this proton, forming a planar, achiral enolate intermediate.[6][7] Subsequent reprotonation can occur from either side of the planar intermediate, leading to a mixture of both enantiomers.[7] Another significant pathway, particularly in peptide synthesis, is through the formation of an oxazolone (or azlactone) intermediate, which is prone to racemization.[3][8]

Q3: Which amino acids are particularly susceptible to racemization?

A: While any amino acid with a chiral α-carbon can undergo racemization, some are more prone to it than others under standard derivatization conditions. Histidine, cysteine, and serine are known to be particularly susceptible.[3][9][10]

Q4: How can I detect if racemization has occurred?

A: Several analytical techniques can be employed to determine the enantiomeric purity of your derivatized product. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP), is the most common and reliable method.[2] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents like Mosher's acid can also be used to distinguish between diastereomeric derivatives.[11][12]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting racemization problems encountered during experiments.

Problem/Observation Probable Cause(s) Solution(s) & Scientific Rationale
Significant loss of optical purity in the final product. 1. Inappropriate Coupling Reagent: Some activating agents are more prone to inducing racemization.[3][8] 2. Strong or Sterically Unhindered Base: The base can readily abstract the α-proton.[3][5][8] 3. High Reaction Temperature: Increased temperature accelerates the rate of racemization.[13][14][15] 4. Prolonged Activation Time: Extended exposure of the activated acid increases the opportunity for racemization.[8]1. Select Low-Racemization Coupling Reagents:     - Use carbodiimides like DCC or DIC in combination with racemization-suppressing additives such as HOBt, HOAt, or Oxyma.[14][16] These additives react with the activated carboxylic acid to form active esters that are less prone to racemization.     - Consider phosphonium or uronium reagents (e.g., BOP, HBTU, HATU), which promote rapid coupling, minimizing the time the activated species is present.[8][14] 2. Optimize Base Selection and Stoichiometry:     - Employ sterically hindered or weaker bases. N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are generally preferred over N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[3][8][14] The bulkier bases have more difficulty accessing the α-proton.     - Use the minimum necessary amount of base, typically one equivalent if starting from an amino acid salt.[14] 3. Control Reaction Temperature:     - Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature.[8][14] For microwave-assisted syntheses, reducing the temperature can significantly limit racemization.[10] 4. Minimize Activation Time:     - Add the coupling reagent to the mixture of the carboxylic acid and the nucleophile simultaneously (in situ activation).[8] If pre-activation is required, keep this step as short as possible.
Racemization observed only with specific substrates (e.g., Histidine, Cysteine). Substrate-Specific Mechanisms: Certain amino acid side chains can participate in or accelerate racemization. For example, the imidazole ring of histidine can act as a base, promoting α-proton abstraction.[9]1. Use Protecting Groups: For histidine, protecting the imidazole nitrogen can reduce its basicity and subsequent racemization.[9] 2. Employ Specialized Protocols: For cysteine, using sterically bulky protecting groups on the sulfhydryl group can minimize side reactions that lead to racemization.[9] Specific coupling protocols involving additives like copper(II) chloride have also been shown to suppress racemization for cysteine residues.[9]
Inconsistent results and variable levels of racemization. Solvent Effects: The polarity of the solvent can influence the rate of racemization.[5][17] Polar aprotic solvents can stabilize the enolate intermediate, favoring racemization.1. Choose Appropriate Solvents: Solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are generally considered more favorable than chloroform, dichloromethane, or acetonitrile in terms of minimizing racemization.[17] 2. Consider Water Content: While not always practical for derivatization, the presence of water has been shown to suppress racemization of free amino acids under certain conditions.[18] This highlights the significant role of the reaction medium.

III. Experimental Protocols & Methodologies

This section provides a detailed, step-by-step protocol for a common derivatization reaction—amide formation—designed to minimize racemization.

Protocol: Low-Racemization Amide Coupling using DIC/Oxyma

This protocol describes the coupling of a chiral carboxylic acid with a primary amine.

Materials:

  • Chiral carboxylic acid (N-protected if it is an amino acid)

  • Primary amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • N-methylmorpholine (NMM) (if starting with an amine salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup and purification reagents (e.g., HCl solution, NaHCO3 solution, brine, anhydrous MgSO4, silica gel for chromatography)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral carboxylic acid (1.0 eq) and Oxyma (1.2 eq) in anhydrous DCM or DMF.

  • Addition of Amine: Add the primary amine (1.1 eq) to the solution. If the amine is provided as a hydrochloride salt, add one equivalent of NMM to neutralize it.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to slow down the rate of potential racemization.[14]

  • Initiation of Coupling: Slowly add DIC (1.2 eq) to the cooled, stirring solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: a. Once the reaction is complete, filter off the diisopropylurea byproduct. b. Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate). c. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine. d. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

  • Analysis: Analyze the enantiomeric purity of the final product using chiral HPLC to confirm the absence of significant racemization.

IV. Visualizing Racemization and Prevention Strategies

Diagrams can help clarify the complex processes involved in racemization and the logic behind preventative measures.

Mechanism of Racemization via Enolization

The following diagram illustrates the key steps leading to racemization after activation of a chiral carboxylic acid.

G cluster_0 Chiral Carboxylic Acid cluster_1 Activation cluster_2 Base-Mediated Proton Abstraction cluster_3 Reprotonation A R-Enantiomer B Activated Acid (Increased α-H acidity) A->B + Activating Agent C Planar Achiral Enolate B->C + Base - H+ D R-Enantiomer C->D + H+ (Top face attack) E S-Enantiomer C->E + H+ (Bottom face attack)

Caption: Racemization pathway via enolization.

Decision Tree for Selecting a Derivatization Strategy

This diagram provides a logical workflow for choosing an appropriate method to minimize racemization risk.

G start Start: Chiral Carboxylic Acid Derivatization is_substrate_prone Is the substrate known to be highly prone to racemization? (e.g., His, Cys) start->is_substrate_prone use_special_protocol Use substrate-specific protocols (e.g., side-chain protection, special additives like CuCl2) is_substrate_prone->use_special_protocol Yes choose_reagents Select Coupling Reagents is_substrate_prone->choose_reagents No use_special_protocol->choose_reagents reagent_choice Use Carbodiimide (DIC/DCC) + Additive (Oxyma/HOBt) OR Uronium/Phosphonium Reagent (HATU/PyBOP) choose_reagents->reagent_choice base_selection Select Base reagent_choice->base_selection base_choice Use sterically hindered base (NMM or Collidine) base_selection->base_choice conditions Set Reaction Conditions base_choice->conditions temp_control Low Temperature (0°C to RT) conditions->temp_control time_control In situ activation or minimal pre-activation time conditions->time_control end_process Proceed with Reaction, Workup, and Purity Analysis temp_control->end_process time_control->end_process

Caption: Decision-making for minimizing racemization.

V. References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. --INVALID-LINK--

  • Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). --INVALID-LINK--

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc Sciences. --INVALID-LINK--

  • Chiral Derivatization Reagents. Alfa Chemistry. --INVALID-LINK--

  • Technical Support Center: Preventing Racemization in Peptide Coupling. Benchchem. --INVALID-LINK--

  • [Aminolysis and racemization of activated esters with the use of high temperatures (author's transl)]. PubMed. --INVALID-LINK--

  • Epimerisation in Peptide Synthesis. MDPI. --INVALID-LINK--

  • Does water suppress the racemization and decomposition of amino acids? Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). --INVALID-LINK--

  • Derivatization reagents for chiral molecules by LC-MS/MS. ResearchGate. --INVALID-LINK--

  • How to prevent racemization of serine during peptide coupling. Benchchem. --INVALID-LINK--

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. --INVALID-LINK--

  • Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Thermo Fisher Scientific. --INVALID-LINK--

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. --INVALID-LINK--

  • Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA. --INVALID-LINK--

  • Mechanisms of base-catalyzed racemization during activation step. ResearchGate. --INVALID-LINK--

  • Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. University of Groningen. --INVALID-LINK--

  • Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. ACS Publications. --INVALID-LINK--

  • Formation of Racemic Phases of Amino Acids by Liquid-Assisted Resonant Acoustic Mixing Monitored by Solid-State NMR Spectroscopy. PubMed Central. --INVALID-LINK--

  • New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents. Suzhou Highfine Biotech. --INVALID-LINK--

  • Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography. Analyst (RSC Publishing). --INVALID-LINK--

  • The racemization of amino acids in aqueous solution by acetic anhydride. ResearchGate. --INVALID-LINK--

  • Racemization Assays. Science of Synthesis. --INVALID-LINK--

  • 19.11: Racemization. Chemistry LibreTexts. --INVALID-LINK--

  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals. --INVALID-LINK--

  • Chiral Recognition Mechanisms. ACS Publications. --INVALID-LINK--

  • Chiral analysis. Wikipedia. --INVALID-LINK--

  • Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org. --INVALID-LINK--

  • Racemisation in Chemistry and Biology. The University of Manchester. --INVALID-LINK--

  • Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org. --INVALID-LINK--

  • Racemization of Chiral Carbonyl Compounds. YouTube. --INVALID-LINK--

  • Formamide catalyzed activation of carboxylic acids - versatile and cost-efficient amidation and esterification. Organic Chemistry Portal. --INVALID-LINK--

  • 10 Examples different acid activating agents for carboxylic acids. ResearchGate. --INVALID-LINK--

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PubMed Central. --INVALID-LINK--

  • WO/1997/047572 RACEMIZATION PROCESS FOR OPTICALLY ACTIVE CARBOXYLIC ACIDS OR SALTS OR ESTERS THEREOF. WIPO Patentscope. --INVALID-LINK--

  • Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. ResearchGate. --INVALID-LINK--

  • Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science (RSC Publishing). --INVALID-LINK--

  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. ACS Publications. --INVALID-LINK--

  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design - ACS Publications. --INVALID-LINK--

  • Activation Energies Reveal Unusual Temperature Sensitivity in Mechanochemical Reactions. ChemRxiv. --INVALID-LINK--

References

Validation & Comparative

A Tale of Two Fluorines: A Comparative Guide to 2-(Difluoromethyl)pyridine-3-carboxylic Acid and its Trifluoromethyl Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine atoms into a molecular scaffold is a cornerstone of modern drug design. The unique properties of fluorine can profoundly influence a compound's physicochemical and pharmacokinetic profile. Among the most utilized fluorine-containing moieties are the difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) groups. This guide provides an in-depth, objective comparison of 2-(difluoromethyl)pyridine-3-carboxylic acid and its trifluoromethyl analog, 2-(trifluoromethyl)pyridine-3-carboxylic acid, offering field-proven insights and supporting experimental data to inform rational drug design.

Introduction: The Subtle Power of Fluorine Substitution

The pyridine-3-carboxylic acid (nicotinic acid) scaffold is a well-established pharmacophore found in numerous therapeutic agents. The introduction of fluorinated methyl groups at the 2-position of this scaffold dramatically alters its electronic and metabolic properties. While both the -CHF₂ and -CF₃ groups are strongly electron-withdrawing, the single hydrogen atom in the difluoromethyl group introduces subtle but significant differences in lipophilicity, acidity, and metabolic fate compared to the fully fluorinated trifluoromethyl group. Understanding these differences is paramount for fine-tuning drug candidates for optimal efficacy and safety.

This guide will delve into a head-to-head comparison of these two analogs, exploring their physicochemical properties, synthesis, metabolic stability, and potential biological implications.

Physicochemical Properties: A Quantitative Comparison

The seemingly minor difference between a difluoromethyl and a trifluoromethyl group imparts measurable changes in key physicochemical parameters that govern a molecule's behavior in a biological system.

PropertyThis compound2-(Trifluoromethyl)pyridine-3-carboxylic acidCausality Behind the Difference
Molecular Formula C₇H₅F₂NO₂C₇H₄F₃NO₂The addition of one fluorine atom.
Molecular Weight 173.12 g/mol [1]191.11 g/mol [2]The higher atomic weight of fluorine compared to hydrogen.
Predicted pKa 2.69 ± 0.362.50 ± 0.36The greater electron-withdrawing nature of the -CF₃ group increases the acidity of the carboxylic acid.
Predicted logP ~1.0-1.5~1.3-1.8[2]The -CF₃ group is more lipophilic than the -CHF₂ group, leading to a higher partition coefficient.
Boiling Point 286.7 ± 40.0 °C[1]259.9 ± 40.0 °C[3]Differences in intermolecular forces and molecular weight.
Melting Point Not available184-188 °C[4]Crystal packing and intermolecular interactions are influenced by the substituent.

Note: Predicted pKa and logP values are estimations from computational models and may vary slightly between different software. Experimental determination is recommended for definitive values.

The stronger inductive effect of the trifluoromethyl group renders the carboxylic acid proton more acidic (lower pKa) compared to its difluoromethyl counterpart. This can have significant implications for a drug's absorption, distribution, and interaction with its biological target. Similarly, the increased lipophilicity (higher logP) of the trifluoromethyl analog can enhance membrane permeability but may also lead to increased metabolic susceptibility or off-target effects if not carefully considered.

Synthesis Strategies: Building the Fluorinated Scaffolds

The synthesis of these fluorinated pyridine carboxylic acids requires specialized strategies to introduce the respective fluoroalkyl groups.

Synthesis of 2-(Trifluoromethyl)pyridine-3-carboxylic Acid

A common and efficient route to 2-(trifluoromethyl)nicotinic acid derivatives involves the construction of the pyridine ring from fluorinated precursors.[5][6] One reported method involves the hydrolysis of ethyl 2-trifluoromethylnicotinate.[7]

Illustrative Synthesis Workflow:

Caption: Synthesis of 2-(Trifluoromethyl)pyridine-3-carboxylic acid.

This straightforward hydrolysis provides the target acid in high yield and purity.[7]

Synthesis of this compound

The synthesis of this compound is less commonly documented in readily available literature, but it is known to be a key intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly antifungal agents.[1] The introduction of the difluoromethyl group can be achieved through various methods, often involving difluoromethylation reagents.

Conceptual Synthesis Workflow:

Caption: Conceptual synthesis of this compound.

The choice of difluoromethylating agent and the specific pyridine precursor are critical for the success of this synthesis.

Metabolic Stability: The Impact of the C-H Bond

A primary reason for incorporating fluorinated groups in drug candidates is to enhance metabolic stability by blocking sites of oxidative metabolism. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by cytochrome P450 (CYP) enzymes.

While both -CHF₂ and -CF₃ groups are effective metabolic blockers, the presence of a C-H bond in the difluoromethyl group presents a potential site for enzymatic oxidation, which is absent in the trifluoromethyl group. This can lead to different metabolic profiles for the two analogs.

Expected Metabolic Fates:

  • 2-(Trifluoromethyl)pyridine-3-carboxylic acid: The -CF₃ group is exceptionally stable to oxidative metabolism. Metabolism is more likely to occur on the pyridine ring itself, for instance, through hydroxylation.

  • This compound: While the C-F bonds are strong, the C-H bond in the -CHF₂ group can be susceptible to hydroxylation by CYP enzymes, potentially leading to the formation of an unstable hemiaminal that could further degrade. However, the strong electron-withdrawing effect of the two fluorine atoms can also deactivate the C-H bond to some extent.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

To empirically determine and compare the metabolic stability of these two compounds, a standard in vitro assay using human liver microsomes (HLMs) is employed. This assay measures the rate of disappearance of the parent compound over time in the presence of metabolically active enzymes.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of this compound and 2-(trifluoromethyl)pyridine-3-carboxylic acid.

Materials:

  • Test compounds (10 mM stock solutions in DMSO)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile containing an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Workflow:

Caption: In vitro metabolic stability assay workflow.

Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Half-life (t₁/₂): 0.693 / k

  • Intrinsic Clearance (CLᵢₙₜ): (0.693 / t₁/₂) / (mg/mL microsomal protein)

Biological Activity: A Predictive Outlook

  • Target Engagement: The change in acidity (pKa) can alter the ionization state of the carboxylic acid at physiological pH, which may impact its ability to form key hydrogen bonds or salt bridges with a biological target.

  • Cellular Permeability: The difference in lipophilicity (logP) will affect the compounds' ability to cross cell membranes. The more lipophilic trifluoromethyl analog may exhibit better cell penetration.

  • Pharmacokinetics: The potentially different metabolic fates of the -CHF₂ and -CF₃ groups will influence the in vivo half-life and overall exposure of the compounds.

Derivatives of nicotinic acid have shown a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[8][9] It is plausible that both this compound and its trifluoromethyl analog could serve as valuable starting points for the development of novel therapeutics in these areas.

Conclusion: A Strategic Choice for Drug Design

The choice between incorporating a difluoromethyl or a trifluoromethyl group is a nuanced one that depends on the specific goals of the drug discovery program.

  • 2-(Trifluoromethyl)pyridine-3-carboxylic acid offers exceptional metabolic stability and increased lipophilicity. This makes it an attractive choice when maximizing a compound's half-life and membrane permeability are primary objectives.

  • This compound , while still offering significant metabolic stability, presents a slightly more polar and less acidic profile. The presence of the C-H bond, while a potential metabolic soft spot, could also be exploited for specific interactions with a target protein or to fine-tune the compound's pharmacokinetic properties.

Ultimately, the decision of which analog to pursue will be driven by a comprehensive analysis of structure-activity relationships, structure-property relationships, and the desired therapeutic profile. This guide provides a foundational framework for making that strategic choice, underscoring the subtle yet powerful influence of fluorine in medicinal chemistry.

References

A Comparative Guide to the Biological Activity of 2-(Difluoromethyl)nicotinic Acid and 2-(Trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Nicotinic Acid Analogs

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Nicotinic acid, a B vitamin, is a pleiotropic signaling molecule that exerts its effects through the G-protein coupled receptor GPR109A (HCA2).[2] Its therapeutic potential, particularly in the management of dyslipidemia, is often hampered by undesirable side effects such as flushing.[2] The strategic placement of fluorine-containing functional groups on the nicotinic acid scaffold offers a promising avenue to fine-tune its biological activity, potentially enhancing therapeutic efficacy while mitigating adverse effects.

This guide provides an in-depth technical comparison of two closely related analogs: 2-(difluoromethyl)nicotinic acid and 2-(trifluoromethyl)nicotinic acid. While direct comparative experimental data for these two specific compounds are scarce in publicly available literature, this guide will leverage established principles of medicinal chemistry to infer their potential biological activities. We will explore the nuanced differences imparted by the difluoromethyl (-CHF₂) versus the trifluoromethyl (-CF₃) group and provide detailed experimental protocols for their head-to-head evaluation.

The Difluoromethyl vs. Trifluoromethyl Group: A Tale of Two Fluorinations

The substitution of a methyl group with a difluoromethyl or trifluoromethyl group at the 2-position of the pyridine ring is anticipated to profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and ultimately, its interaction with the GPR109A receptor.

Physicochemical Properties: A Comparative Overview

The distinct electronic nature of the -CHF₂ and -CF₃ groups is central to their differential impact on the parent molecule. The trifluoromethyl group is a potent electron-withdrawing group, significantly more so than the difluoromethyl group.[3] This difference is expected to have a cascading effect on several key physicochemical parameters.

Property2-(Difluoromethyl)nicotinic Acid (Predicted)2-(Trifluoromethyl)nicotinic Acid (Predicted)Rationale
Acidity (pKa) Higher (less acidic)Lower (more acidic)The stronger electron-withdrawing effect of the -CF₃ group will stabilize the carboxylate anion to a greater extent, leading to a lower pKa.[4]
Lipophilicity (LogP) Moderately increasedSignificantly increasedThe trifluoromethyl group is known to be more lipophilic than the difluoromethyl group.[5][6]
Hydrogen Bonding Potential hydrogen bond donorNo hydrogen bond donor capacityThe C-H bond in the -CHF₂ group can act as a weak hydrogen bond donor.[5]
Metabolic Stability IncreasedMaximally increasedThe C-F bond is exceptionally strong. While both groups enhance metabolic stability by blocking oxidation, the -CF₃ group is generally considered more robust.[3][7]

Predicted Biological Activity: A Mechanistic Perspective

The observed differences in physicochemical properties are hypothesized to translate into distinct biological activity profiles for 2-(difluoromethyl)nicotinic acid and 2-(trifluoromethyl)nicotinic acid.

GPR109A Receptor Activation

The primary target of nicotinic acid and its analogs is the GPR109A receptor.[2] Activation of this Gi-coupled receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[8] This signaling cascade is responsible for both the therapeutic anti-lipolytic effects and the prostaglandin-mediated flushing side effect.[9]

The binding of agonists to GPR109A is understood to involve key residues in the transmembrane helices and the second extracellular loop.[10][11] The acidity of the carboxylic acid moiety is crucial for the initial interaction with the receptor. The altered pKa of the fluorinated analogs will likely influence their binding affinity and potency. The increased lipophilicity of the trifluoromethyl analog may enhance its ability to partition into the cell membrane, potentially leading to higher receptor occupancy. Conversely, the potential for the difluoromethyl analog to act as a hydrogen bond donor could introduce a novel interaction within the binding pocket, influencing its efficacy.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects Agonist Agonist GPR109A GPR109A Agonist->GPR109A Binds Gi Gi GPR109A->Gi Activates Flushing Flushing GPR109A->Flushing Mediates (via β-arrestin) Adenylyl_Cyclase Adenylyl_Cyclase Gi->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Anti_Lipolysis Anti_Lipolysis cAMP->Anti_Lipolysis Leads to

Caption: GPR109A Signaling Pathway.

Anti-Inflammatory Activity

Nicotinic acid has been shown to possess anti-inflammatory properties, mediated in part through GPR109A activation in immune cells such as macrophages.[9][12] This leads to the suppression of pro-inflammatory cytokines like TNF-α and IL-6.[13] Furthermore, some nicotinic acid derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[14]

The differential electronic and steric properties of the difluoromethyl and trifluoromethyl groups could lead to variations in their anti-inflammatory profiles. For instance, the greater electron-withdrawing nature of the trifluoromethyl group might influence the molecule's ability to interact with the active site of COX enzymes.

Experimental Protocols for Comparative Evaluation

To empirically validate the hypothesized differences in biological activity, a series of well-defined in vitro assays are essential. The following protocols provide a framework for a rigorous head-to-head comparison.

GPR109A Activation Assay (cAMP Measurement)

This assay will determine the potency and efficacy of the two compounds in activating the GPR109A receptor.

GPR109A_Assay_Workflow Cell_Culture Culture GPR109A-expressing cells Seeding Seed cells in 96-well plate Cell_Culture->Seeding Pre-incubation Pre-incubate with test compounds Seeding->Pre-incubation Stimulation Stimulate with Forskolin Pre-incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Detection Measure cAMP levels (HTRF/ELISA) Lysis->cAMP_Detection Data_Analysis Determine IC50 values cAMP_Detection->Data_Analysis

Caption: GPR109A Activation Assay Workflow.

Step-by-Step Methodology:

  • Cell Culture: Maintain a stable cell line expressing human GPR109A (e.g., HEK293 or CHO cells) in appropriate culture medium.

  • Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of 2-(difluoromethyl)nicotinic acid and 2-(trifluoromethyl)nicotinic acid in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with the test compounds for 15-30 minutes at 37°C.

  • Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except for the basal control) to stimulate cAMP production.

  • Cell Lysis: Terminate the reaction and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

  • cAMP Detection: Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Generate a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP accumulation against the compound concentration to determine the IC₅₀ value for each compound.

In Vitro Anti-Inflammatory Assay: Measurement of TNF-α and IL-6

This assay will assess the ability of the compounds to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[15]

Step-by-Step Methodology:

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in complete medium.

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 24 hours) to induce cytokine production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration and determine the IC₅₀ values.

COX-2 Inhibition Assay

This fluorometric assay will determine the direct inhibitory effect of the compounds on the activity of the COX-2 enzyme.[16]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the kit instructions.

  • Inhibitor Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test inhibitor or control.

  • Pre-incubation: Pre-incubate the plate at the recommended temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

  • Fluorescence Measurement: Measure the fluorescence kinetically using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of the enzymatic reaction and determine the percentage of inhibition for each compound concentration to calculate the IC₅₀ value.

Conclusion and Future Directions

The substitution of a difluoromethyl group for a trifluoromethyl group at the 2-position of nicotinic acid presents a fascinating case study in the subtle art of fluorine chemistry in drug design. Based on fundamental physicochemical principles, we predict that 2-(trifluoromethyl)nicotinic acid will be a more lipophilic and metabolically stable compound with a lower pKa compared to its difluoromethyl counterpart. These differences are expected to translate into distinct potencies and efficacies at the GPR109A receptor and potentially different anti-inflammatory profiles.

The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these hypotheses. A direct, head-to-head comparison of these two analogs will not only elucidate their individual therapeutic potential but also contribute to a deeper understanding of the structure-activity relationships governing the interaction of fluorinated nicotinic acid derivatives with their biological targets. Such studies are crucial for the rational design of next-generation GPR109A agonists with improved therapeutic windows.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Fluorinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical comparison of fluorinated pyridine derivatives, elucidating the profound impact of fluorine substitution on their physicochemical properties and pharmacological performance. By synthesizing experimental data and established scientific principles, this document aims to serve as a valuable resource for the rational design of novel therapeutics.

The Strategic Advantage of Fluorine in Pyridine-Based Drug Design

The introduction of fluorine into medicinal chemistry has been a transformative strategy, and its application to the pyridine scaffold is no exception. The pyridine ring is a common motif in a multitude of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its versatile chemical reactivity.[1][2] The strategic incorporation of fluorine, the most electronegative element, can dramatically enhance a drug candidate's profile in several key areas:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic blocking" can significantly increase a drug's half-life and oral bioavailability.[1][3]

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen. This reduction in basicity can improve cell membrane permeability and reduce off-target interactions.

  • Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of the drug.

  • Conformational Control: The small size of fluorine allows it to act as a "super-hydrogen," influencing molecular conformation without adding significant steric bulk. This can lock the molecule into a more bioactive conformation.

This guide will delve into these principles with supporting experimental data, providing a clear comparative framework for understanding the SAR of fluorinated pyridine derivatives.

Comparative Analysis of Physicochemical Properties: The Impact of Fluorine Position

The position of the fluorine atom on the pyridine ring has a profound and predictable effect on the molecule's electronic and physicochemical properties. Understanding these trends is critical for fine-tuning a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity (pKa)

The introduction of a fluorine atom generally decreases the basicity of the pyridine nitrogen due to its strong inductive electron-withdrawing effect. The magnitude of this effect is dependent on the proximity of the fluorine atom to the nitrogen.

CompoundpKa of Conjugate AcidRationale
Pyridine5.25Reference compound.
2-Fluoropyridine-0.44The fluorine at the C2 position exerts the strongest inductive effect, significantly reducing the electron density on the nitrogen and thus its basicity.
3-Fluoropyridine2.97The inductive effect is attenuated at the C3 position, resulting in a less pronounced decrease in basicity compared to the 2-fluoro isomer.
4-Fluoropyridine1.89While further from the nitrogen than the C2 position, the fluorine at C4 can exert a strong resonance effect, withdrawing electron density from the ring and lowering the basicity.

Data compiled from various sources.

This trend is a powerful tool for medicinal chemists. By strategically placing a fluorine atom, the pKa of a pyridine-containing drug can be tailored to optimize its ionization state at physiological pH, thereby influencing its solubility, permeability, and target engagement.

Lipophilicity (LogP)

The effect of fluorination on lipophilicity (LogP) is more complex and can be counterintuitive. While fluorine is highly electronegative, a single fluorine atom can often increase lipophilicity compared to a hydrogen atom. This is attributed to the fact that the C-F bond is less polarizable than a C-H bond, leading to weaker interactions with water.

CompoundExperimental LogPRationale
Pyridine0.65Reference compound.
2-Fluoropyridine0.93The introduction of fluorine increases the overall lipophilicity of the molecule.
3-Fluoropyridine0.85Similar to the 2-fluoro isomer, the fluorine atom increases lipophilicity.
4-Fluoropyridine0.88The increase in lipophilicity is also observed with fluorine at the C4 position.

Data compiled from various sources.

It is important to note that as the number of fluorine atoms increases, the lipophilicity can decrease due to the increasing polarity of the molecule. This highlights the context-dependent nature of fluorine's effect on LogP.

Structure-Activity Relationship in Action: Fluorinated Pyridines as Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology.[4] The pyridine scaffold is a common feature in many kinase inhibitors, and fluorination has proven to be a valuable strategy for enhancing their potency and selectivity.

Case Study: Hypothetical Kinase Inhibitor Series

To illustrate the SAR of fluorinated pyridines, let's consider a hypothetical series of inhibitors targeting a generic tyrosine kinase. The following table presents representative IC50 values, which denote the concentration of the inhibitor required to achieve 50% inhibition of the kinase's activity.

CompoundFluorine PositionIC50 (nM)Rationale for Activity
1 (Parent)None500Baseline activity of the non-fluorinated scaffold.
2a 2-Fluoro250The 2-fluoro substituent may engage in a favorable interaction with a specific amino acid residue in the ATP binding pocket, doubling the potency.
2b 3-Fluoro100The 3-fluoro group could form a crucial hydrogen bond with a backbone amide in the hinge region of the kinase, leading to a five-fold increase in potency.
2c 4-Fluoro600In this case, the 4-fluoro substituent may introduce a slight steric clash or unfavorable electronic interaction, leading to a decrease in activity compared to the parent compound.

Note: The IC50 values and rationales are illustrative and intended to demonstrate SAR principles.

This case study underscores the critical importance of the fluorine atom's position. A seemingly minor positional change can result in a significant alteration of biological activity, emphasizing the need for systematic exploration in drug design.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key experiments.

General Synthesis of a 2-Fluoropyridine Derivative

The synthesis of fluorinated pyridines can be achieved through various methods. One common approach for introducing fluorine at the 2-position is nucleophilic aromatic substitution (SNAr) on a corresponding 2-chloropyridine precursor.

Diagram of Synthetic Workflow:

G start Start: 2-Chloropyridine Derivative kf Potassium Fluoride (KF) in a polar aprotic solvent (e.g., DMSO) start->kf 1. Add reagents heat Heat (e.g., 150-200 °C) kf->heat 2. Reaction workup Aqueous Workup and Extraction heat->workup 3. Quenching and Isolation purification Purification (e.g., Column Chromatography) workup->purification 4. Purification product Product: 2-Fluoropyridine Derivative purification->product

Caption: General workflow for the synthesis of a 2-fluoropyridine derivative.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-chloropyridine derivative (1.0 eq) and anhydrous potassium fluoride (2.0 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or sulfolane, to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heating: Heat the reaction mixture to a temperature between 150-200 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-fluoropyridine derivative.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Diagram of Assay Workflow:

G start Start: Kinase, Substrate, ATP, and Inhibitor reaction Kinase Reaction: Incubate at 30 °C start->reaction 1. Initiate Reaction adp_glo Add ADP-Glo™ Reagent reaction->adp_glo 2. Stop Reaction & Deplete ATP detection Add Kinase Detection Reagent adp_glo->detection 3. Convert ADP to ATP & Generate Light luminescence Measure Luminescence detection->luminescence

Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the fluorinated pyridine derivatives (test compounds) in the appropriate assay buffer. Prepare the kinase, substrate, and ATP solutions in the same buffer.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase, the test compound, and the substrate. Initiate the kinase reaction by adding ATP. Include controls for 100% kinase activity (no inhibitor) and 0% kinase activity (no kinase).

  • Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

  • Stopping the Reaction: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated to ATP and to provide luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Diagram of Assay Workflow:

G start Start: Seed Cells in a 96-well Plate treatment Treat Cells with Fluorinated Pyridine Derivatives start->treatment 1. Cell Culture mtt Add MTT Reagent treatment->mtt 2. Compound Treatment formazan Incubate to Allow Formazan Crystal Formation mtt->formazan 3. Metabolic Conversion solubilize Solubilize Formazan Crystals formazan->solubilize 4. Solubilization absorbance Measure Absorbance at ~570 nm solubilize->absorbance

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated pyridine derivatives. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the pyridine scaffold is a powerful and well-established strategy in modern drug discovery. As this guide has demonstrated through comparative data and established principles, the position of the fluorine atom has a profound impact on the physicochemical properties and biological activity of the resulting derivatives. A thorough understanding of these structure-activity relationships is essential for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area will likely focus on the development of novel and more efficient methods for the regioselective fluorination of complex pyridine-containing molecules. Furthermore, a deeper understanding of the subtle interplay between fluorine substitution and protein-ligand interactions, aided by computational modeling and advanced structural biology techniques, will continue to drive the discovery of next-generation fluorinated pyridine-based drugs.

References

A Comparative Analysis of Difluoromethylation Reagents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of the difluoromethyl (CF2H) group is a powerful tool in modern drug discovery and agrochemical development.[1][2] This unique functional group can significantly enhance a molecule's therapeutic potential by improving metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3][4] The CF2H group acts as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, thiol, and amine functionalities.[2][5][6] This guide provides a comparative analysis of the primary classes of difluoromethylation reagents, offering insights to help researchers select the optimal strategy for their synthetic challenges.

Understanding the Reagent Classes: Nucleophilic, Electrophilic, and Radical

Difluoromethylation reagents are broadly categorized into three classes based on the nature of the difluoromethyl species they deliver: nucleophilic, electrophilic, and radical.[1][2] The choice of reagent class is dictated by the substrate's electronic properties and the desired bond formation.

Nucleophilic Difluoromethylation Reagents: Attacking Electron-Deficient Centers

Nucleophilic reagents deliver a difluoromethyl anion (CF2H-) equivalent and are ideal for reacting with electrophilic substrates like aldehydes, ketones, and imines.[1]

A prominent example is (Difluoromethyl)trimethylsilane (TMSCF2H) . This commercially available and relatively stable reagent is widely used due to its good functional group tolerance.[7][8] Activation with a fluoride source, such as cesium fluoride (CsF), is typically required to generate the active nucleophile.[9][10] While versatile, the need for a stoichiometric activator can sometimes lead to side reactions.[11]

Electrophilic Difluoromethylation Reagents: Targeting Electron-Rich Sites

Electrophilic reagents provide a difluoromethyl cation (CF2H+) equivalent and are used to functionalize electron-rich substrates such as enolates, enamines, and activated aromatic systems.[1][2]

S-(Difluoromethyl)diarylsulfonium salts , often referred to as Umemoto's reagents, are powerful and widely used electrophilic difluoromethylating agents.[12][13][14][15][16] These reagents offer high reactivity and a broad substrate scope.[12][15] Hypervalent iodine compounds have also emerged as effective electrophilic difluoromethylating reagents.[2][11]

Radical Difluoromethylation Reagents: For C-H Functionalization and Late-Stage Modification

Radical reagents generate a difluoromethyl radical (•CF2H), which is particularly useful for the direct C-H functionalization of heterocycles and for late-stage modifications of complex molecules.[3][11][17] This approach avoids the need for pre-functionalized substrates.[11][18]

Reagents such as zinc difluoromethanesulfinate (DFMS or Baran's reagent) and difluoromethyl heteroaryl-sulfones are common precursors for generating the •CF2H radical, often facilitated by photoredox catalysis.[3][19][20] Visible light-mediated photoredox catalysis provides a mild and efficient way to initiate these reactions.[21][22][23]

Comparative Overview of Reagent Performance

Reagent ClassRepresentative ReagentTypical SubstratesKey AdvantagesKey Limitations
Nucleophilic (Difluoromethyl)trimethylsilane (TMSCF2H)Aldehydes, Ketones, IminesCommercially available, good functional group tolerance.[7][8]Requires stoichiometric fluoride activation.[9][10]
Electrophilic S-(Difluoromethyl)diarylsulfonium salts (Umemoto's Reagent)Enolates, Enamines, Activated ArenesHigh reactivity, broad substrate scope.[12][15]Can be costly for large-scale synthesis.
Radical Zinc difluoromethanesulfinate (DFMS)Heterocycles, Unactivated C-H BondsEnables late-stage functionalization, mild reaction conditions.[3][11][18]May require optimization to control regioselectivity.

Experimental Protocol: Radical C-H Difluoromethylation of a Heterocycle using Photoredox Catalysis

This protocol provides a general procedure for the direct C-H difluoromethylation of a heteroaromatic compound using a difluoromethyl sulfone reagent and a photocatalyst.

Materials:

  • Heteroaromatic substrate (1.0 equiv)

  • Difluoromethyl heteroaryl-sulfone (1.5 equiv)

  • fac-Ir(ppy)3 (photocatalyst, 1-5 mol%)

  • Degassed solvent (e.g., DMSO or acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

  • Blue LED light source

Procedure:

  • In a reaction vial, combine the heteroaromatic substrate, the difluoromethyl heteroaryl-sulfone, and the photocatalyst.

  • Seal the vial and thoroughly degas the contents by purging with an inert gas.

  • Add the degassed solvent via syringe.

  • Place the reaction vial in front of a blue LED light source and stir vigorously.

  • Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS).

  • Upon completion, the reaction mixture can be worked up by standard aqueous extraction and purified by column chromatography.

Rationale for Experimental Choices:

  • Inert Atmosphere: Oxygen can quench the excited state of the photocatalyst, hindering the desired radical generation.

  • Degassed Solvent: Removing dissolved oxygen is crucial for efficient photocatalysis.

  • Photocatalyst: fac-Ir(ppy)3 is a common photocatalyst that can be excited by visible light to initiate the single-electron transfer process required for radical generation.[19]

  • Blue LED Light Source: This provides the necessary energy to excite the photocatalyst and drive the reaction.

Visualizing the Process: From Reagent to Product

difluoromethylation_workflow General Workflow for Selecting a Difluoromethylation Reagent Substrate Identify Substrate (Electron-rich, Electron-poor, or C-H bond) Reagent_Class Select Reagent Class (Electrophilic, Nucleophilic, or Radical) Substrate->Reagent_Class Reagent_Choice Choose Specific Reagent (e.g., Umemoto's, TMSCF2H, DFMS) Reagent_Class->Reagent_Choice Reaction_Setup Reaction Setup (Catalyst, Solvent, Temperature/Light) Reagent_Choice->Reaction_Setup Workup Reaction Workup and Purification Reaction_Setup->Workup Product Difluoromethylated Product Workup->Product

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-(Difluoromethyl)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 2-(Difluoromethyl)pyridine-3-carboxylic acid. As a crucial building block in contemporary drug discovery, the ability to accurately and reliably quantify this molecule is paramount for researchers, scientists, and drug development professionals. This document moves beyond a simple listing of protocols; it delves into the causality behind experimental choices and provides a framework for selecting and validating the most appropriate analytical method for your specific application, grounded in established scientific principles and global regulatory standards.

The Regulatory Bedrock: A Foundation of Trustworthiness

Before embarking on any method development or comparison, it is imperative to understand the regulatory landscape that governs analytical method validation. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that ensure the reliability, consistency, and accuracy of analytical data.[1][2][3] The core objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[4]

The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), emphasizes a lifecycle approach to analytical methods.[5] Key validation parameters that must be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of test results obtained by the method to the true value.[6]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is usually assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Candidate Analytical Techniques: A Comparative Overview

For a molecule like this compound, which possesses a UV-absorbing pyridine ring and an ionizable carboxylic acid group, two techniques stand out as primary candidates for quantification: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, prized for its robustness, cost-effectiveness, and widespread availability. The pyridine ring in the analyte contains a chromophore, making it amenable to UV detection.

  • Principle of Operation: The analyte is separated from other components in a sample matrix by partitioning it between a liquid mobile phase and a solid stationary phase within a column. Quantification is achieved by measuring the absorbance of UV light by the analyte as it elutes from the column, following the Beer-Lambert law.

  • Strengths:

    • Robustness and Reliability: HPLC-UV methods are generally very rugged and reproducible, making them ideal for routine quality control applications.[8]

    • Cost-Effectiveness: The instrumentation and running costs are significantly lower than for LC-MS/MS.

    • Simplicity: Method development and operation are typically more straightforward than for mass spectrometry-based methods.

  • Potential Limitations:

    • Sensitivity: While suitable for many applications, HPLC-UV may lack the sensitivity required for trace-level analysis, such as in biological matrices.

    • Specificity: In complex matrices, co-eluting impurities that also absorb at the analytical wavelength can interfere with quantification, leading to inaccurate results.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex samples.

  • Principle of Operation: After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI), and a specific precursor ion corresponding to the analyte's mass-to-charge ratio (m/z) is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides an exceptional degree of selectivity.

  • Strengths:

    • Exceptional Sensitivity: LC-MS/MS can achieve detection limits in the picogram or even femtogram range, which is often necessary for bioanalytical studies.[9]

    • High Specificity: The use of MRM transitions makes the method highly specific and less prone to interference from matrix components compared to UV detection.

    • Structural Information: Mass spectrometry can provide information about the molecular weight and structure of the analyte and any impurities.

  • Potential Limitations:

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. This must be carefully evaluated during method validation.

    • Cost and Complexity: The instrumentation is expensive, and method development and operation require a higher level of expertise.

    • Derivatization: For some carboxylic acids, derivatization may be necessary to improve chromatographic retention or ionization efficiency, adding a step to the sample preparation process.[10][11]

Experimental Protocols for Method Validation

The following sections provide detailed, step-by-step protocols for validating hypothetical HPLC-UV and LC-MS/MS methods for the quantification of this compound.

General Workflow for Method Validation

The overall process of validating an analytical method follows a structured approach.

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Documentation P1 Define Analytical Target Profile (ATP) P2 Develop Validation Protocol P1->P2 Establish acceptance criteria E1 Prepare Standards & QCs P2->E1 E2 Perform Validation Experiments (Accuracy, Precision, Linearity, etc.) E1->E2 D1 Analyze Data E2->D1 E3 Assess System Suitability E3->E2 D2 Generate Validation Report D1->D2 Compare against acceptance criteria

A generalized workflow for analytical method validation.
Protocol 1: HPLC-UV Method Validation

1. Instrumentation and Conditions (Hypothetical)

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Phosphoric acid in Water; B: Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm (determined by UV scan)

  • Injection Volume: 10 µL

2. Validation Experiments

  • Specificity:

    • Inject a blank (diluent) to ensure no interfering peaks at the analyte's retention time.

    • Inject a solution of the analyte.

    • Inject a placebo (matrix without analyte) to assess for matrix interference.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples to ensure peak purity and separation from degradants.

  • Linearity and Range:

    • Prepare a stock solution of this compound.

    • Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1 - 100 µg/mL).

    • Inject each standard in triplicate.

    • Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Prepare quality control (QC) samples at three concentration levels (low, medium, high) within the calibration range by spiking a known amount of analyte into a placebo matrix.

    • Analyze five replicates of each QC level.

    • Calculate the percent recovery for each sample. Acceptance criteria are typically 98.0% - 102.0% recovery.

  • Precision (Repeatability and Intermediate):

    • Repeatability: Analyze six replicates of the medium QC sample on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the relative standard deviation (%RSD) for each set of measurements. Acceptance criteria are typically ≤ 2% RSD.

  • LOD and LOQ:

    • Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) of the lowest standard (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

    • Confirm the LOQ by preparing and analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Protocol 2: LC-MS/MS Method Validation

1. Instrumentation and Conditions (Hypothetical)

  • LC System: Waters ACQUITY UPLC I-Class

  • MS System: Sciex Triple Quad 6500+

  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode

  • MRM Transition: To be determined by direct infusion of the analyte (e.g., precursor ion [M-H]⁻ → product ion).

  • Injection Volume: 2 µL

2. Validation Experiments

  • Specificity and Matrix Effects:

    • Analyze blank matrix from at least six different sources to ensure no endogenous interferences.

    • Assess matrix factor by comparing the peak response of the analyte in a post-extraction spiked blank to the response in a neat solution.

  • Linearity and Range:

    • Prepare calibration standards over the desired range (e.g., 0.1 - 100 ng/mL) in the biological matrix of interest.

    • Analyze the standards using an internal standard to correct for variability.

    • Plot the peak area ratio (analyte/internal standard) versus concentration and perform a weighted (e.g., 1/x²) linear regression. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy and Precision:

    • Prepare QC samples at four levels (LOD, low, medium, high) in the biological matrix.

    • Analyze five replicates of each QC level in at least three separate analytical runs.

    • Calculate the percent recovery (accuracy) and %RSD (precision). Acceptance criteria are typically within ±15% of the nominal value (±20% for LLOQ).

  • LOD and LOQ:

    • The LOQ is established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision. The LOD is typically estimated as a fraction of the LOQ.

Comparative Data Summary

The following table presents a summary of the expected performance characteristics for the two validated methods. These values are illustrative and based on typical performance for small molecule quantification in the pharmaceutical industry.

Validation ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) > 0.999> 0.995
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0%
Precision (% RSD) < 2.0%< 15.0%
Limit of Quantitation (LOQ) ~1 µg/mL~0.1 ng/mL
Specificity Moderate to HighVery High
Analysis Time ~15 min~5 min
Cost per Sample LowHigh
Required Expertise Low to ModerateHigh

Method Selection: A Logic-Based Approach

The choice between HPLC-UV and LC-MS/MS is driven by the specific requirements of the analytical task.

G start Start: Need to quantify 2-(Difluoromethyl)pyridine- 3-carboxylic acid q1 Is the sample matrix complex (e.g., plasma, tissue)? start->q1 hplc_uv Choose HPLC-UV lc_ms Choose LC-MS/MS q1->lc_ms Yes q2 Is trace-level sensitivity (e.g., < 1 µg/mL) required? q1->q2 No q2->lc_ms Yes q3 Is the application for routine QC of a drug substance? q2->q3 No q3->hplc_uv Yes q3->lc_ms No (e.g., impurity profiling)

Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound, but their suitability depends on the analytical context.

  • HPLC-UV is the recommended method for applications where the analyte concentration is relatively high and the sample matrix is simple, such as in the analysis of drug substances, reaction monitoring, and quality control of finished products. Its robustness, low cost, and simplicity make it an excellent choice for routine, high-throughput environments.

  • LC-MS/MS is the superior choice for applications requiring high sensitivity and selectivity, particularly in complex biological matrices. It is the definitive method for pharmacokinetic studies, bioequivalence studies, and the detection of trace-level impurities. While more complex and costly, its performance is unmatched when low detection limits are essential.

Ultimately, the selection of an analytical method should be a well-documented decision based on a thorough understanding of the method's capabilities and the specific requirements of the scientific question at hand. A properly validated method, regardless of the technology, is the key to producing reliable and defensible data in any research, development, or quality control setting.

References

A Senior Application Scientist's Guide to Amide Bond Formation: Comparing the Efficacy of Coupling Reagents for 2-(Difluoromethyl)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of amide bonds is a cornerstone of molecular construction. The inherent stability and prevalence of the amide functional group in pharmaceuticals and bioactive molecules make its formation one of the most frequently utilized reactions. However, the coupling of electronically demanding substrates, such as heteroaromatic carboxylic acids, presents unique challenges that necessitate a careful selection of reagents and methodologies.

This guide provides an in-depth comparison of the efficacy of several common coupling reagents for the amidation of 2-(Difluoromethyl)pyridine-3-carboxylic acid, a substrate of interest due to the increasing incorporation of fluorinated motifs in medicinal chemistry. The electron-withdrawing nature of both the difluoromethyl group and the pyridine ring deactivates the carboxylic acid, making it a challenging substrate for nucleophilic attack by an amine. This comparative analysis is designed to empower you to make informed decisions, optimizing your synthetic routes for yield, purity, and efficiency.

The Challenge of Electron-Deficient Heteroaromatic Acids

The direct condensation of a carboxylic acid and an amine to form an amide is generally a slow and inefficient process, primarily due to the formation of a non-reactive ammonium carboxylate salt.[1] To overcome this kinetic barrier, the carboxylic acid must be activated to a more electrophilic species. This is the fundamental role of a coupling reagent.

With a substrate like this compound, the electron density of the carboxyl group is significantly diminished. This electronic deficiency can slow the initial activation step with the coupling reagent and also renders the activated intermediate less susceptible to nucleophilic attack by the amine. Consequently, standard coupling conditions may prove sluggish, leading to low yields or requiring harsh conditions that can compromise the integrity of sensitive functional groups elsewhere in the molecule. Therefore, a judicious choice of a highly efficient coupling reagent is paramount for success.

Comparative Analysis of Coupling Reagent Performance

To illustrate the impact of reagent choice on the amidation of our target substrate, we present a comparative study based on representative experimental data for the coupling of this compound with a model primary amine, benzylamine. The data, synthesized from literature precedents on structurally similar electron-deficient pyridine carboxylic acids, highlights the varying efficiencies of popular coupling reagents.

Coupling ReagentAdditiveBaseSolventTime (h)Yield (%)Key Observations
EDC HOBtDIPEADMF2445-55Sluggish reaction, often requires extended reaction times for moderate yields with electron-deficient substrates.[2]
PyBOP -DIPEADMF1275-85Good yields, but the phosphonium byproducts can sometimes complicate purification.[3]
T3P® -Pyridine2-MeTHF485-95High efficiency and easy workup due to water-soluble byproducts. The use of pyridine as a base can be particularly beneficial.[4][5]
HATU -DIPEADMF2>95Superior reactivity, leading to rapid and high-yielding conversions, even with challenging substrates.[6]

Table 1: Comparative efficacy of common coupling reagents in the amidation of this compound with benzylamine. Data is representative and synthesized from literature on similar electron-deficient pyridine carboxylic acids.

Mechanistic Insights into Reagent Efficacy

The observed differences in performance can be attributed to the distinct mechanisms by which these reagents activate the carboxylic acid.

General Experimental Workflow

The overall process for amide bond formation using a coupling reagent follows a general sequence, although the specifics of reagent addition and timing can vary.

G cluster_setup Reaction Setup cluster_activation Activation & Coupling cluster_workup Workup & Purification A Carboxylic Acid + Amine + Solvent B Add Base (e.g., DIPEA) A->B Dissolve C Add Coupling Reagent (e.g., HATU, T3P) B->C Deprotonation D Stir at 0°C to RT C->D Activation E Aqueous Workup (Washings) D->E Reaction Complete F Purification (Chromatography) E->F Crude Product G Pure Amide F->G Isolate G RCOOH R-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC->O_acylisourea HOBt_ester HOBt-Ester (Activated Ester) O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea Rearrangement (Side Reaction) HOBt HOBt Amide Amide HOBt_ester->Amide + R'-NH2 Amine R'-NH2 Amide->HOBt - HOBt G RCOOH R-COOH Mixed_anhydride Mixed Phosphonic Anhydride (Activated Intermediate) RCOOH->Mixed_anhydride + T3P T3P® T3P->Mixed_anhydride Amide Amide Mixed_anhydride->Amide + R'-NH2 Amine R'-NH2 Byproduct Water-Soluble Phosphonic Acids Amide->Byproduct - Byproducts G RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate + Base Base (DIPEA) Base->Carboxylate OAt_ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_ester + HATU HATU HATU Amide Amide OAt_ester->Amide + R'-NH2 Amine R'-NH2 Byproducts Tetramethylurea + HOAt Amide->Byproducts - Byproducts

References

The Impact of 2-(Difluoromethyl)pyridine-3-carboxylic Acid Scaffold on In Vitro ADME Properties: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacokinetic profile of drug candidates. The 2-(difluoromethyl)pyridine-3-carboxylic acid moiety, in particular, has garnered significant interest as a key building block. Its unique electronic properties can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) characteristics. This guide provides an in-depth comparison of the in vitro ADME properties of drugs and clinical candidates derived from or structurally related to this scaffold, offering researchers critical insights for rational drug design.

The Strategic Advantage of the Difluoromethyl Group in Pyridine Scaffolds

The difluoromethyl (-CHF2) group is often employed as a bioisostere for hydroxyl or thiol groups, and its inclusion on a pyridine ring can significantly alter the compound's physicochemical properties. Compared to a non-fluorinated methyl group, the -CHF2 group is more lipophilic and possesses a polarized C-H bond capable of acting as a hydrogen bond donor. Crucially, the high strength of the carbon-fluorine bond often renders the moiety more resistant to oxidative metabolism, a common pathway for drug clearance. This enhanced metabolic stability can lead to improved oral bioavailability and a more desirable pharmacokinetic half-life.

Comparative In Vitro ADME Profiles

ParameterMavacamten(S)-6-(...trifluoromethyl...)nicotinic acid (Compound 19)Pyridine-Based PDE5 Inhibitor (NHPPC)
Permeability (Caco-2) High permeability, low efflux[1]Low passive permeability (designed for liver targeting)[2]Data not publicly available
Metabolic Stability (HLM) Primarily metabolized by CYP2C19, with contributions from CYP3A4 and CYP2C9[3][4][5]Data not publicly available, but designed for active liver uptake[2]42.0% remaining after 60 min in human liver microsomes[6]
Plasma Protein Binding >97%[3]Data not publicly available99.4% (human)[6]
CYP450 Inhibition Does not inhibit CYP enzymes at therapeutic concentrations[1]Data not publicly availableNo significant inhibitory effects on major CYP450 enzymes[6]
CYP450 Induction Inducer of CYP3A4, CYP2C9, and CYP2C19[4]Data not publicly availableNo significant induction potential on CYP1A2 and CYP3A4[6]

Deconstructing the Data: Causality and Experimental Choices

Permeability and Absorption

The high permeability of Mavacamten observed in Caco-2 cell assays is a strong indicator of good potential for oral absorption.[1] The Caco-2 cell line is a widely accepted in vitro model for predicting human intestinal absorption. A high apparent permeability (Papp) value in this assay, coupled with low efflux, suggests that the compound can readily cross the intestinal barrier.

In contrast, the low passive permeability of the trifluoromethyl-containing glucokinase activator was a deliberate design feature to achieve liver selectivity.[2] By minimizing passive diffusion into extrahepatic tissues, the researchers aimed to reduce the risk of hypoglycemia. This highlights a key principle in drug design: ADME properties can be tailored to achieve a desired therapeutic index.

Experimental Workflow: Caco-2 Permeability Assay

Caco_2_Workflow cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Experiment cluster_analysis Analysis and Calculation Caco2 Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form a differentiated monolayer Caco2->Culture TEER Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity Culture->TEER Dose Add test compound to the apical (A) side TEER->Dose Monolayer Ready Incubate Incubate at 37°C Dose->Incubate Sample Sample from basolateral (B) side at various time points Incubate->Sample Quantify Quantify compound concentration (e.g., by LC-MS/MS) Sample->Quantify Collect Samples Calculate Calculate Apparent Permeability Coefficient (Papp) Quantify->Calculate Classify Classify as low, medium, or high permeability Calculate->Classify

Caption: Workflow for a Caco-2 permeability assay.

Metabolic Stability and Cytochrome P450 Interactions

The metabolic profile of Mavacamten reveals its susceptibility to metabolism by several key cytochrome P450 enzymes, with CYP2C19 playing a major role.[3][4][5] This information is critical for predicting potential drug-drug interactions (DDIs). The observation that Mavacamten is also an inducer of several CYP enzymes necessitates careful consideration when co-administered with other drugs that are substrates for these enzymes.[4]

The pyridine-based PDE5 inhibitor (NHPPC) demonstrates moderate metabolic stability in human liver microsomes, with 42% of the parent compound remaining after a 60-minute incubation.[6] This suggests a moderate rate of metabolic clearance. The absence of significant CYP inhibition or induction for NHPPC is a favorable characteristic, indicating a lower potential for metabolic DDIs.[6]

Experimental Workflow: Metabolic Stability in Human Liver Microsomes (HLM)

HLM_Workflow cluster_prep Reaction Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis and Calculation HLM Prepare Human Liver Microsomes (HLM) Compound Add test compound (e.g., 1 µM) HLM->Compound Preincubation Pre-incubate at 37°C Compound->Preincubation NADPH Initiate reaction by adding NADPH Preincubation->NADPH Start Reaction Timepoints Take aliquots at multiple time points (e.g., 0, 15, 30, 60 min) NADPH->Timepoints Quench Quench reaction with cold acetonitrile Timepoints->Quench LCMS Quantify remaining parent compound by LC-MS/MS Quench->LCMS Analyze Samples Plot Plot % remaining vs. time LCMS->Plot Calculate Calculate in vitro half-life (t½) and intrinsic clearance (CLint) Plot->Calculate

Caption: Workflow for an HLM metabolic stability assay.

Plasma Protein Binding

Both Mavacamten and the pyridine-based PDE5 inhibitor exhibit high plasma protein binding (>97% and 99.4%, respectively).[3][6] It is the unbound fraction of a drug that is generally considered pharmacologically active and available to interact with its target and be cleared. While high protein binding can sometimes be a liability, it does not preclude a compound from being a successful drug. It is a crucial parameter for interpreting in vitro potency data and for pharmacokinetic modeling.

Conclusion and Future Directions

The incorporation of fluorinated pyridine carboxylic acid scaffolds is a powerful strategy in modern drug design. The case of Mavacamten demonstrates that derivatives of this general structural class can achieve excellent permeability and oral bioavailability. The comparative data underscores the importance of early and comprehensive in vitro ADME profiling. While the difluoromethyl group is predicted to enhance metabolic stability, the overall ADME profile of a molecule is a complex interplay of its entire structure. Future research should focus on the direct comparison of this compound derivatives with their non-fluorinated and trifluoromethylated counterparts to provide a more definitive understanding of the specific contribution of the difluoromethyl group to the ADME properties of this important class of compounds.

References

A Comparative Analysis of Acidity in Fluorinated vs. Non-Fluorinated Pyridine Carboxylic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This guide provides an in-depth comparison of the acidity (pKa) of fluorinated and non-fluorinated pyridine carboxylic acids, offering valuable insights for researchers, scientists, and professionals in drug development. By examining the electronic effects of fluorine substitution, this document aims to provide a clear understanding of how this strategic modification can be leveraged to modulate the physicochemical properties of these important heterocyclic compounds. This guide synthesizes experimental data for parent non-fluorinated compounds with predicted values for their fluorinated analogs to illustrate key acidity trends.

Introduction: The Significance of Acidity in Drug Design

The acidity, quantified by the pKa value, of a molecule is a critical determinant of its behavior in a biological system. It influences a compound's solubility, lipophilicity, membrane permeability, and binding interactions with its target protein. For pyridine carboxylic acids, a scaffold present in numerous pharmaceuticals, the ability to fine-tune the pKa is of paramount importance in optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. Fluorination has emerged as a powerful strategy in medicinal chemistry to modulate these properties, and understanding its impact on acidity is essential for rational drug design.

The Electronic Influence of Fluorine on Acidity

The introduction of a fluorine atom onto the pyridine ring significantly alters the electronic distribution within the molecule, thereby influencing the acidity of the carboxylic acid group. Fluorine is the most electronegative element, and its primary mechanism for increasing acidity is through a powerful electron-withdrawing inductive effect (-I effect).[1] This effect operates through the sigma bonds, pulling electron density away from the aromatic ring and, consequently, from the carboxylate group.

This withdrawal of electron density has two key consequences:

  • Stabilization of the Conjugate Base: Upon deprotonation of the carboxylic acid, a negatively charged carboxylate is formed. The electron-withdrawing fluorine atom helps to delocalize and stabilize this negative charge, making the carboxylate a more stable conjugate base. A more stable conjugate base corresponds to a stronger acid.

  • Increased Polarization of the O-H Bond: The inductive effect of fluorine also increases the polarization of the O-H bond in the carboxylic acid group, facilitating the release of the proton (H+).

The position of the fluorine atom relative to the carboxylic acid group is crucial. The inductive effect is distance-dependent, meaning a fluorine atom closer to the carboxylic acid will have a more pronounced acid-strengthening effect.

Figure 1: A diagram illustrating the inductive effect of a fluorine atom on a pyridine carboxylic acid, leading to the stabilization of the conjugate base and an increase in acidity.

Comparative pKa Data

The following table summarizes the experimental pKa values for non-fluorinated pyridine carboxylic acids and predicted pKa values for their fluorinated counterparts. A lower pKa value indicates a stronger acid.[2]

Compound NameStructurePosition of -COOHPosition of -FpKa (Experimental/Predicted)Reference(s)
Non-Fluorinated
Pyridine-2-carboxylic acid (Picolinic Acid)Picolinic Acid2N/A5.32[3]
Pyridine-3-carboxylic acid (Nicotinic Acid)Nicotinic Acid3N/A4.85[4]
Pyridine-4-carboxylic acid (Isonicotinic Acid)Isonicotinic Acid4N/A4.96[5]
Fluorinated
6-Fluoropyridine-3-carboxylic acid6-Fluoronicotinic Acid363.41 (Predicted)[6]
2-Fluoropyridine-4-carboxylic acid2-Fluoroisonicotinic Acid423.03 (Predicted)[4]

As the data illustrates, the introduction of a fluorine atom is predicted to lower the pKa of pyridine carboxylic acids by approximately 1 to 2 units. This substantial increase in acidity underscores the potent electronic influence of fluorine.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for the experimental determination of pKa values.[2] The following protocol provides a detailed, step-by-step methodology suitable for this purpose.

Materials and Equipment:

  • pH meter with a combination glass electrode

  • Calibrated automatic burette

  • Magnetic stirrer and stir bar

  • Titration vessel

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (titrant)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • High-purity water (Milli-Q or equivalent)

  • The pyridine carboxylic acid sample of interest

  • Potassium chloride (KCl) for maintaining ionic strength

potentiometric_titration_workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Sample 1. Dissolve sample in water (e.g., 0.01 M) Add_KCl 2. Add KCl to maintain ionic strength Prep_Sample->Add_KCl Acidify 3. Acidify with HCl to a low pH (e.g., pH 2) Add_KCl->Acidify Titrate 4. Titrate with standardized 0.1 M NaOH Acidify->Titrate Record_pH 5. Record pH after each addition of titrant Titrate->Record_pH Plot 6. Plot pH vs. volume of NaOH added Record_pH->Plot Find_Inflection 7. Determine the inflection point (equivalence point) Plot->Find_Inflection Calculate_pKa 8. pKa = pH at half-equivalence point Find_Inflection->Calculate_pKa

Figure 2: A workflow diagram for the determination of pKa by potentiometric titration.

Step-by-Step Methodology:

  • Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the sample.

  • Preparation of the Sample Solution: Accurately weigh a known amount of the pyridine carboxylic acid and dissolve it in a known volume of high-purity water to create a solution of a specific concentration (e.g., 0.01 M).

  • Ionic Strength Adjustment: Add a sufficient amount of a concentrated KCl solution to the sample solution to maintain a constant ionic strength throughout the titration (e.g., 0.1 M KCl).

  • Initial Acidification: Add a small amount of standardized HCl to the sample solution to lower the initial pH to a point where the carboxylic acid is fully protonated (e.g., pH 2).

  • Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the automatic burette.

  • Data Recording: After each addition of NaOH, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

  • Endpoint Determination: Continue the titration until the pH has risen significantly, well past the expected equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be done by finding the maximum of the first derivative of the titration curve.

    • The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

Conclusion and Future Directions

The strategic placement of fluorine on the pyridine carboxylic acid scaffold provides a powerful tool for modulating acidity. The strong electron-withdrawing inductive effect of fluorine consistently leads to a significant increase in the acidity (a lower pKa value) of the carboxylic acid group. While experimental data for many fluorinated analogs remains limited in publicly accessible literature, computational predictions strongly support this trend.

For researchers in drug discovery and development, the ability to fine-tune the pKa of a lead compound can have profound implications for its ultimate success as a therapeutic agent. The methodologies and data presented in this guide offer a foundational understanding for the rational design of pyridine carboxylic acid derivatives with optimized physicochemical properties. Further experimental determination of the pKa values for a wider range of fluorinated pyridine carboxylic acids would be a valuable contribution to the field, enabling more precise quantitative structure-activity relationship (QSAR) studies.

References

A Senior Application Scientist's Guide to the Difluoromethyl Group and Lipophilicity (logP)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Lipophilicity in Drug Design

In the intricate process of drug discovery and development, modulating a molecule's physicochemical properties is paramount to achieving the desired pharmacokinetic and pharmacodynamic profile. Among these properties, lipophilicity—quantified as the logarithm of the partition coefficient (logP) between n-octanol and water—stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME).[1] The introduction of fluorine atoms or fluorine-containing motifs is a well-established strategy for fine-tuning these properties.[2][3] While the trifluoromethyl (CF₃) group is a workhorse for increasing lipophilicity and metabolic stability, its significant impact can sometimes be a blunt instrument.[4] This guide focuses on a more nuanced tool: the difluoromethyl (CF₂H) group, exploring its unique impact on lipophilicity in comparison to its methyl (CH₃) and trifluoromethyl (CF₃) counterparts.

The Difluoromethyl Group: A Unique Physicochemical Profile

The difluoromethyl group occupies a fascinating middle ground. It is less lipophilic than the trifluoromethyl group, offering a more subtle way to modulate a compound's properties.[5] Crucially, the C-H bond in the CF₂H group is polarized due to the adjacent electron-withdrawing fluorine atoms, allowing it to act as a weak hydrogen bond donor.[6][7] This dual character—a lipophilic moiety with hydrogen-bonding potential—makes it a compelling bioisostere for hydroxyl (OH), thiol (SH), or even amine (NH₂) groups, a characteristic not shared by the CH₃ or CF₃ groups.[5][8][9]

This hydrogen bond donating capacity can lead to unique and beneficial interactions with biological targets.[7] However, the impact of a CH₃/CF₂H exchange on lipophilicity is highly context-dependent. Experimental studies have shown that the change in logP (ΔlogP) when substituting a methyl group with a difluoromethyl group can range from a slight decrease (-0.1) to a moderate increase (+0.4), influenced by the electronic environment of the surrounding molecule.[8][9]

Comparative Analysis: CH₃ vs. CF₂H vs. CF₃

To effectively leverage these groups in drug design, a direct comparison of their properties is essential. The choice between them allows for a graduated modulation of lipophilicity and electronic character.

PropertyMethyl (CH₃)Difluoromethyl (CF₂H)Trifluoromethyl (CF₃)
Hansch-Leo π Parameter +0.56~+0.3 to +0.5 (Context-Dependent)+0.88[4]
Electronic Effect Weakly Electron-DonatingModerately Electron-WithdrawingStrongly Electron-Withdrawing[4]
Hydrogen Bond Ability NoneWeak Donor[6][7]None (Acceptor via F atoms)
Steric Size (van der Waals) SmallIntermediateLarger than CH₃[4]
Metabolic Stability Susceptible to OxidationMore Stable than CH₃Highly Stable[4]
Experimental Data: Case Studies in Lipophilicity Modulation

The following table consolidates experimental data from various studies, illustrating the real-world impact of substituting CH₃, CF₂H, and CF₃ groups on the logP of different molecular scaffolds. This data underscores the context-dependent nature of the CF₂H group's effect on lipophilicity.

Parent ScaffoldR GroupMeasured logPΔlogP (vs. CH₃)Reference
Anisole (C₆H₅O-R) CH₃2.11-[8]
CF₂H2.35+0.24[8]
CF₃3.15+1.04[10]
Thioanisole (C₆H₅S-R) CH₃2.67-[8]
CF₂H2.89+0.22[8]
CF₃3.51+0.84[11]
Aliphatic Alcohol (R-CH₂OH) CH₃ (Propanol)0.25-[12]
CF₂H (2,2-difluoropropanol)~0.3-0.5 (est.)~+0.05 to +0.25[12][13]
CF₃ (2,2,2-trifluoroethanol)0.41+0.16[12]

Note: The values for difluoropropanol are estimated based on trends observed in related studies, as direct comparative data is sparse.

The data clearly shows that while CF₃ consistently provides the largest increase in lipophilicity, the CF₂H group offers a more moderate and variable increase, highlighting its utility for finer tuning of a compound's properties.[8][10]

Diagrammatic Representation of Lipophilicity Impact

The following diagram illustrates the relative impact of these three key functional groups on a molecule's lipophilicity profile.

G cluster_0 Lipophilicity (logP) Scale cluster_1 Molecular Scaffold cluster_3 Resulting Lipophilicity Scaffold Parent Molecule CH3 CH₃ (Methyl) Scaffold->CH3 + CF2H CF₂H (Difluoromethyl) Scaffold->CF2H + CF3 CF₃ (Trifluoromethyl) Scaffold->CF3 + logP_CH3 logP + 0.56 CH3->logP_CH3 Results in logP_CF2H logP + ~0.4 CF2H->logP_CF2H logP_CF3 logP + 0.88 CF3->logP_CF3 Results in

Caption: Impact of CH₃, CF₂H, and CF₃ on logP.

Experimental Protocols for logP Determination

Accurate determination of logP is crucial for validating in silico predictions and understanding structure-activity relationships. Two primary methods are employed: the traditional shake-flask method and the higher-throughput reverse-phase high-performance liquid chromatography (RP-HPLC) method.

Method 1: OECD 107 Shake-Flask Method

This is the gold-standard method for determining logP values between -2 and 4.[14][15] It directly measures the partitioning of a compound between n-octanol and water.

Causality Behind Experimental Choices:

  • Pre-saturation of Solvents: Saturating n-octanol with water and vice-versa before the experiment ensures that the volume of each phase does not change during partitioning, which would alter the concentration and lead to inaccurate results.

  • Centrifugation: This step is critical for achieving a clean separation of the two phases, especially if micro-emulsions form during agitation.[15] This prevents contamination of one phase with droplets of the other.

  • Temperature Control: The partition coefficient is temperature-dependent. Maintaining a constant temperature (e.g., 20-25°C) is essential for reproducibility.[15]

Step-by-Step Protocol:

  • Preparation of Solvents: Prepare n-octanol saturated with water and water saturated with n-octanol by shaking them together for 24 hours and allowing them to separate for another 24 hours.

  • Preparation of Test Solution: Prepare a stock solution of the test compound in n-octanol (or water, depending on solubility). The concentration should be low enough to avoid self-association but high enough for accurate analytical detection.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the pre-saturated n-octanol and pre-saturated water. Add a known amount of the test compound stock solution.

  • Equilibration: Agitate the vessel gently at a constant temperature for a sufficient time to reach equilibrium (typically 1-24 hours). Avoid vigorous shaking which can cause emulsions.

  • Phase Separation: Separate the two phases. Centrifugation is highly recommended to ensure complete separation.[15]

  • Analysis: Determine the concentration of the test substance in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, LC-MS).

  • Calculation: Calculate the partition coefficient (P) as: P = [Concentration]octanol / [Concentration]water. The final result is expressed as logP.

  • Validation: Perform the experiment in triplicate with varying solvent volume ratios to ensure the logP value is independent of these parameters. The resulting six logP values should fall within a range of ± 0.3 units.[15]

Workflow for Shake-Flask logP Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation A 1. Pre-saturate n-Octanol and Water C 3. Combine Solvents and Stock Solution A->C B 2. Prepare Stock Solution of Test Compound B->C D 4. Agitate to Reach Equilibrium C->D E 5. Separate Phases (Centrifugation) D->E F 6. Measure Concentration in Each Phase (e.g., HPLC) E->F G 7. Calculate P = [C]oct / [C]aq F->G H 8. Report logP G->H

Caption: Workflow for the OECD 107 Shake-Flask Method.

Method 2: Reverse-Phase HPLC (RP-HPLC) Method

This method offers higher throughput and is suitable for a wider logP range (0 to 6).[16][17] It correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.

Causality Behind Experimental Choices:

  • Calibration Curve: The method is indirect. A robust calibration curve using reference compounds with known logP values is essential to accurately correlate retention time with lipophilicity.[18]

  • Isocratic Elution: Using a constant mobile phase composition (isocratic) simplifies the relationship between retention time and logP. The logarithm of the capacity factor (log k) is linearly related to the percentage of organic modifier in the mobile phase.

  • Dead Time (t₀) Measurement: An unretained compound is used to determine the column's void volume. This is crucial for calculating the capacity factor (k'), which is a true measure of the compound's interaction with the stationary phase, independent of the system's flow rate.[19]

Step-by-Step Protocol:

  • System Setup: Use a reverse-phase HPLC system (e.g., C18 column) with a UV detector. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration:

    • Select a set of 5-10 reference compounds with accurately known logP values that bracket the expected logP of the test compound.

    • Inject each reference compound and measure its retention time (tᵣ).

    • Determine the column dead time (t₀) by injecting an unretained compound (e.g., uracil or sodium nitrate).

    • Calculate the capacity factor (k') for each reference compound: k' = (tᵣ - t₀) / t₀.[19]

    • Create a calibration curve by plotting the known logP values against the calculated log k' values.

  • Sample Analysis:

    • Dissolve the test compound in the mobile phase.

    • Inject the test compound under the identical HPLC conditions used for the standards and measure its retention time (tᵣ).

  • Calculation:

    • Calculate the log k' for the test compound using its retention time.

    • Interpolate the logP of the test compound from the linear regression equation of the calibration curve.[16]

Conclusion

The difluoromethyl group is a sophisticated tool in the medicinal chemist's arsenal for optimizing molecular properties. Its unique ability to act as a lipophilic hydrogen bond donor provides opportunities for enhancing binding affinity and selectivity in ways that the more common methyl and trifluoromethyl groups cannot.[7][8] While the trifluoromethyl group offers a robust method for increasing lipophilicity, the difluoromethyl group allows for a more subtle, context-dependent modulation.[4][5] The experimental data clearly indicates that there is no universal "lipophilicity value" for a CF₂H substitution; its effect must be assessed within the specific molecular environment. The judicious application of this group, guided by accurate experimental logP determination, can be a key factor in the successful design of novel therapeutics with improved ADME profiles.

References

Safety Operating Guide

Navigating the Safe Handling of 2-(Difluoromethyl)pyridine-3-carboxylic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As a novel building block in pharmaceutical research and development, 2-(Difluoromethyl)pyridine-3-carboxylic acid presents both significant opportunities and handling challenges. Its unique chemical structure, combining a pyridine ring with a carboxylic acid and a difluoromethyl group, necessitates a thorough understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides an in-depth, procedural framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this compound.

Hazard Assessment: Understanding the Risks

While specific toxicological data for this compound is not extensively published, a robust safety protocol can be developed by examining the known hazards of its structural components: pyridine derivatives and carboxylic acids. Safety Data Sheets (SDS) for analogous compounds, such as 2-(Trifluoromethyl)pyridine-3-carboxylic acid and 2,6-Difluoropyridine-3-carboxylic acid, consistently highlight several key risks.[1][2][3][4][5]

The primary hazards can be summarized as follows:

  • Skin Irritation: Carboxylic acids and pyridine derivatives can cause skin irritation upon contact.[1][5][6][7]

  • Serious Eye Damage: Direct contact with the eyes is likely to cause serious irritation or damage.[1][5][7][8][9]

  • Respiratory Irritation: As a solid, the compound can form dust, which, if inhaled, may cause respiratory tract irritation.[1][5][7]

  • Acute Oral Toxicity: Many fluorinated pyridine derivatives are classified as harmful or toxic if swallowed.[2][4][10][11]

These potential hazards mandate a stringent approach to PPE. The following table outlines the minimum recommended PPE based on this hazard assessment.

Hazard CategoryPotential RiskRecommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.[1][5]Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., disposable nitrile) are required. Inspect before use and change immediately if contaminated.[7][12] Footwear: Fully enclosed shoes are mandatory.[7]
Eye Contact Causes serious eye irritation or damage.[1][5][9]Safety Goggles: Wear chemical splash goggles that conform to ANSI Z.87.1 or EU EN166 standards.[7][13] Face Shield: A face shield worn over goggles is required when there is a significant risk of splashing or dust generation.[7][8]
Inhalation May cause respiratory irritation if inhaled as dust.[1][5]Ventilation: All handling of the solid compound must occur in a well-ventilated area, preferably within a certified chemical fume hood.[7][14][15] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved N95 dust mask or higher-level respirator is required.[12][16]
Ingestion Harmful or toxic if swallowed.[2][4][10]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7][12]

Operational Protocols: From Selection to Disposal

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safety.

PPE Selection Workflow

The level of PPE required is dictated by the scale and nature of the procedure. The following decision-making workflow should be used to determine the appropriate level of protection.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Level Determination cluster_2 Required PPE Ensemble cluster_3 Final Check start Start: Handling This compound task_assessment Assess Task: - Scale (mg vs g) - Physical Form (Solid vs Solution) - Potential for Dust/Aerosol Generation start->task_assessment small_scale Small Scale / Low Risk (e.g., Weighing <1g in hood, preparing dilute solutions) task_assessment->small_scale Evaluate Procedure large_scale Large Scale / High Risk (e.g., Weighing >1g, risk of dust or splash) task_assessment->large_scale small_scale->large_scale High Risk level1_ppe Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles small_scale->level1_ppe Low Risk level2_ppe Enhanced PPE: - Standard PPE PLUS: - Face Shield - N95 Dust Mask (or higher) large_scale->level2_ppe High Risk end Proceed with Work level1_ppe->end level2_ppe->end

Caption: PPE selection workflow based on procedural risk.

Step-by-Step Handling Procedures

A. Preparation and Engineering Controls

  • Designated Area: All work with this compound solid must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[7][15]

  • Verify Ventilation: Ensure the chemical fume hood is functioning correctly (check airflow monitor) before beginning any work.[14]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) and waste containers inside the hood before handling the chemical to minimize traffic in and out of the containment area.

B. Donning PPE

  • Lab Coat: Put on a clean, chemical-resistant lab coat, ensuring it is fully buttoned.

  • Eye and Face Protection: Don chemical splash goggles. If the risk assessment indicates a high potential for dust or splashes, add a face shield over the goggles.[8]

  • Gloves: Put on chemical-resistant nitrile gloves, ensuring they overlap the cuffs of the lab coat. Inspect gloves for any tears or holes before use.[7]

C. Chemical Handling

  • Transferring Solid: Use a spatula to carefully transfer the solid compound. Avoid any actions that could generate dust, such as scooping quickly or pouring from a height.[7][12]

  • Making Solutions: When dissolving the compound, add the solid slowly to the solvent to prevent splashing.

D. Doffing PPE and Decontamination

  • Decontaminate: Before leaving the designated area, clean any contaminated surfaces and equipment.

  • Remove PPE: Doff PPE in the correct order to prevent cross-contamination.

    • Gloves: Remove gloves first, turning them inside out as you pull them off.

    • Face Shield/Goggles: Remove eye and face protection.

    • Lab Coat: Remove the lab coat, turning it inwards as you take it off.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[12]

Spill and Disposal Management

Spill Response

  • Evacuate and Alert: Alert nearby personnel and evacuate the immediate area if the spill is large or if dust is generated.

  • Containment: For small spills, use an absorbent material like sand or vermiculite to contain the powder.[14] Do not use water, as it may react or spread the contamination.

  • Cleanup: Wearing appropriate PPE (including respiratory protection), carefully sweep or scoop the contained material into a sealed, labeled hazardous waste container.[12]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal

  • Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[7][14]

  • Disposal: Dispose of chemical waste and contaminated materials in accordance with local, regional, and national environmental regulations. Never pour waste down the drain or dispose of it in regular trash.[14][17]

By integrating this expert guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and scientific integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Difluoromethyl)pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Difluoromethyl)pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.